molecular formula C9H7ClN2O B1363578 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-61-7

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1363578
CAS No.: 728864-61-7
M. Wt: 194.62 g/mol
InChI Key: MSIOZCNTINYVID-UHFFFAOYSA-N
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Description

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIOZCNTINYVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374004
Record name 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-61-7
Record name 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Privileged Scaffold

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1] The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][3] The specific substitution pattern of a chloro group at the 6-position, a methyl group at the 2-position, and a carbaldehyde at the 3-position provides multiple points for synthetic elaboration, making it a valuable building block in drug discovery and development.[1][2]

Accurate structural elucidation is paramount for ensuring the identity and purity of this intermediate and its subsequent derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for this purpose. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, offering a detailed, step-by-step protocol for data acquisition and a thorough interpretation of the chemical shifts based on fundamental principles and comparative data from related structures.

Methodology: Acquiring a High-Fidelity ¹³C NMR Spectrum

The acquisition of a clean, high-resolution ¹³C NMR spectrum is foundational to accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Experimental Protocol: Step-by-Step Guide
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound. The purity of the compound should be ≥95%, as confirmed by a primary analytical technique such as HPLC.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic compounds and its well-defined solvent signal at approximately 77.16 ppm.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is limited.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Instrument and Parameters:

    • The ¹³C NMR spectrum should be recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, which corresponds to a ¹³C frequency of 100 MHz or higher.[4]

    • A standard proton-decoupled ¹³C NMR experiment should be performed. This involves irradiating the protons to remove ¹H-¹³C coupling, resulting in a spectrum where each unique carbon atom appears as a singlet.[5]

    • Key Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

      • Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to encompass the expected chemical shifts of all carbon atoms in the molecule.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, particularly quaternary carbons which often have longer relaxation times.

      • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (typically several hundred to a few thousand) will be required to achieve an adequate signal-to-noise ratio.

      • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by referencing the solvent peak (CDCl₃ at 77.16 ppm).

The following diagram illustrates the general workflow for acquiring the ¹³C NMR spectrum.

experimental_workflow Experimental Workflow for ¹³C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent (CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer (≥400 MHz) transfer->instrument experiment Proton-Decoupled ¹³C Experiment instrument->experiment params Set Acquisition Parameters experiment->params ft Fourier Transform params->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate

Caption: A schematic overview of the key stages in obtaining a ¹³C NMR spectrum.

Spectral Analysis and Interpretation

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The interpretation of the spectrum relies on understanding the electronic effects of the substituents on the imidazo[1,2-a]pyridine ring system.

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted chemical shift ranges for each carbon atom in the molecule. The assignment is based on general principles of ¹³C NMR spectroscopy and data from similar heterocyclic systems.[6][7][8]

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C=O (aldehyde) 185 - 195The carbonyl carbon of an aldehyde is highly deshielded and typically resonates in this downfield region.[6][9]
C-2 150 - 160This carbon is part of the imidazole ring and is bonded to a nitrogen atom and substituted with a methyl group.
C-8a 140 - 145This is the bridgehead carbon, part of both the pyridine and imidazole rings, and is expected to be in the aromatic region.
C-6 125 - 135This carbon is directly attached to the electronegative chlorine atom, which will cause a downfield shift (deshielding).
C-5 120 - 130Aromatic carbon in the pyridine ring, adjacent to the carbon bearing the chloro substituent.
C-7 115 - 125Aromatic carbon in the pyridine ring.
C-8 110 - 120Aromatic carbon in the pyridine ring.
C-3 105 - 115This carbon is part of the imidazole ring and is substituted with the electron-withdrawing carbaldehyde group.
CH₃ 15 - 25The methyl carbon is an sp³ hybridized carbon and will appear in the upfield region of the spectrum.

Causality behind Chemical Shift Predictions:

  • Electronegativity: The electronegative chlorine atom at C-6 will deshield this carbon, shifting its resonance downfield.[5] Similarly, the nitrogen atoms within the heterocyclic ring system will have a significant deshielding effect on the adjacent carbon atoms (C-2, C-8a).

  • Hybridization: The sp² hybridized carbons of the aromatic rings and the carbonyl group will resonate at higher chemical shifts (downfield) compared to the sp³ hybridized methyl carbon.

  • Electron-Withdrawing/Donating Groups: The aldehyde group at C-3 is strongly electron-withdrawing, which will influence the electron density and chemical shifts of the carbons in the imidazole ring. The methyl group at C-2 is a weak electron-donating group.

  • Quaternary Carbons: The quaternary carbons (C-2, C-3, C-6, C-8a) are expected to have weaker signal intensities compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement from proton decoupling.[6]

The following diagram illustrates the predicted electronic influences on the carbon atoms of the molecule.

Caption: Chemical structure and predicted ¹³C NMR chemical shift ranges.

Advanced NMR Techniques for Unambiguous Assignment

While the proton-decoupled ¹³C NMR spectrum provides the chemical shifts of all unique carbons, unambiguous assignment, especially for the closely spaced aromatic signals, can be challenging. Two-dimensional (2D) NMR experiments are invaluable for confirming the assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This would definitively assign the signals for C-5, C-7, C-8, and the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C-2, C-3, C-6, C-8a) by observing their correlations with nearby protons. For example, the aldehyde proton should show a correlation to C-3.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural verification. By following a robust experimental protocol and applying a systematic approach to spectral interpretation based on fundamental principles of chemical shifts and substituent effects, researchers can confidently confirm the structure of this important synthetic intermediate. The use of advanced 2D NMR techniques can further solidify these assignments, providing a complete and unambiguous structural characterization that is essential for its application in pharmaceutical research and development.

References

  • Oregon State University. ¹³C NMR Chemical Shift. Available from: [Link]

  • Gising, J., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1235-1253. Available from: [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. 3rd ed. VCH.
  • Chem-Impex International. 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Available from: [Link]

  • Rentería Gómez, M. A., et al. (2018). Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. Conference Paper. Available from: [Link]

  • Fürst, A., & Pretsch, E. (1990). A computer program for the prediction of ¹³C-NMR chemical shifts of organic compounds. TrAC Trends in Analytical Chemistry, 9(1), 27-31.
  • Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of ¹³C and ¹H FT NMR Spectra. Aldrich Chemical Company.
  • Rehman, W., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Available from: [Link]

  • LibreTexts Chemistry. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available from: [Link]

  • Shinde, M. H., & Kshirsagar, U. A. (2017). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Supporting Information. Available from: [Link]

  • Sharma, D., & Narasimhan, B. (2014). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Journal of Chemical and Pharmaceutical Research, 6(5), 1133-1138.
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  • Acar, Ç., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 27(15), 4983. Available from: [Link]

  • Rehman, W., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Available from: [Link]

  • Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Available from: [Link]

  • Burdzhiev, N., et al. (2021).
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Sources

An In-Depth Technical Guide to the Mass Spectrometry of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key intermediate in the synthesis of various bioactive molecules, its unambiguous characterization is paramount.[1] This document outlines the fundamental principles of electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) as applied to this analyte. It further details a robust, step-by-step protocol for its analysis and presents a hypothesized, in-depth analysis of its fragmentation pathways under collision-induced dissociation (CID). This guide is intended to serve as a valuable resource for researchers requiring detailed methodologies for the structural elucidation and characterization of this and similar imidazopyridine derivatives.

Introduction to this compound and the Role of Mass Spectrometry

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[2][3] this compound, in particular, serves as a versatile building block in the synthesis of novel therapeutic agents.[1] Its structural integrity and purity are critical for the successful development of downstream drug candidates.

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of such small molecules. It provides highly sensitive and specific information regarding the molecular weight and structure of a compound.[4] When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the analysis of complex mixtures, making it a powerful tool in drug discovery and development for impurity profiling and metabolic studies.[4] High-resolution mass spectrometry (HRMS) can further provide the elemental composition of a molecule, adding another layer of confidence to its identification.[5]

This guide will focus on the use of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the in-depth structural analysis of this compound.

Foundational Principles of ESI-MS/MS

Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as the target compound.[6][7] The process involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation and the eventual production of gas-phase ions.[7][8]

The key stages of ESI are:

  • Droplet Formation: A high voltage is applied to a capillary containing the sample solution, causing the formation of a Taylor cone and the emission of a fine spray of charged droplets.[7]

  • Desolvation: A drying gas, typically nitrogen, aids in the evaporation of the solvent from the droplets, causing them to shrink and the charge density to increase.[7]

  • Ion Formation: As the droplets reach the Rayleigh limit, they undergo Coulombic fission, producing smaller and smaller droplets until gas-phase analyte ions are formed.[7]

A significant advantage of ESI is its ability to produce multiply charged ions, which extends the mass-to-charge (m/z) range of the mass analyzer.[6] For small molecules like this compound, ESI typically produces singly charged protonated molecules, [M+H]⁺.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation.[9] It involves multiple stages of mass analysis, typically including the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions.[9]

A common mode of MS/MS operation involves:

  • Precursor Ion Selection: In the first mass analyzer (e.g., a quadrupole), a specific ion of interest, such as the [M+H]⁺ ion of the analyte, is selected.

  • Collision-Induced Dissociation (CID): The selected precursor ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This collision imparts internal energy to the ion, causing it to fragment.[9][10]

  • Product Ion Analysis: The resulting fragment ions, known as product ions, are then analyzed in a second mass analyzer, generating a product ion spectrum.[9]

This product ion spectrum provides a "fingerprint" of the molecule, offering valuable insights into its structure.

Experimental Protocol for the Analysis of this compound

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of the target compound.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For a relatively clean sample, simple dilution is often sufficient. For more complex matrices, such as plasma or tissue extracts, more extensive cleanup is required.[11]

Protocol for a Standard Solution:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

Liquid Chromatography Parameters
ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column is a good starting point for the separation of moderately polar small molecules.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA gradient elution is suitable for separating the analyte from potential impurities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA standard injection volume for LC-MS analysis.
Mass Spectrometry Parameters
ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in the imidazopyridine ring are readily protonated.
Capillary Voltage 3.5 kVA typical voltage for ESI.
Drying Gas Flow 10 L/minTo facilitate desolvation.
Drying Gas Temperature 350 °CTo aid in solvent evaporation.
Nebulizer Pressure 45 psiTo assist in droplet formation.
Scan Range (MS1) m/z 50-500To detect the [M+H]⁺ ion and other potential adducts.
Precursor Ion (MS2) m/z 195.0The expected m/z of the protonated molecule.
Collision Energy 10-40 eVA range of collision energies should be tested to obtain optimal fragmentation.
Product Ion Scan Range m/z 50-200To detect the fragment ions.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_msms Tandem MS Analysis stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (1-10 µg/mL) stock->working filter 3. Filter Sample (0.22 µm) working->filter inject 4. Inject into LC-MS filter->inject separate 5. Chromatographic Separation inject->separate ionize 6. Electrospray Ionization separate->ionize select 7. Select Precursor Ion (m/z 195.0) ionize->select fragment 8. Collision-Induced Dissociation select->fragment detect 9. Detect Product Ions fragment->detect data_analysis data_analysis detect->data_analysis Data Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

In-Depth Analysis of Fragmentation Pathways

The structural elucidation of this compound by MS/MS relies on the predictable fragmentation of its protonated molecule. Based on the known fragmentation patterns of imidazopyridine derivatives and aldehydes, a plausible fragmentation pathway can be proposed.[2][12]

The Precursor Ion

The expected monoisotopic mass of the neutral molecule is 194.0247 g/mol . In positive ion ESI, the molecule is expected to be readily protonated, likely on one of the nitrogen atoms of the imidazopyridine ring, to form the [M+H]⁺ ion at m/z 195.0325 .

Proposed Fragmentation Pathway under CID

The primary fragmentation events are anticipated to involve the loss of neutral molecules from the protonated precursor.

Table of Proposed Fragment Ions:

m/zProposed FormulaProposed LossDescription
195.0325[C₉H₈ClN₂O]⁺-Protonated Molecule
167.0376[C₈H₈ClN₂]⁺CO (28.0 Da)Loss of carbon monoxide from the aldehyde group.
166.0298[C₉H₇ClN₂]⁺H₂O (18.0 Da)Loss of water.
138.0321[C₇H₇ClN]⁺HCN (27.0 Da) from m/z 165Loss of hydrogen cyanide from the imidazole ring.

Key Fragmentation Mechanisms:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of aromatic aldehydes is the loss of CO (28 Da) to form a stable cation.[12] This would result in a fragment at m/z 167.0376 .

  • Loss of Water (H₂O): The loss of water (18 Da) is another possible fragmentation, which could be preceded by a rearrangement, leading to a fragment at m/z 177.0166 . However, the loss of CO is generally more favorable for aromatic aldehydes.

  • Cleavage of the Imidazole Ring: Imidazole and its derivatives are known to undergo ring cleavage with the loss of HCN (27 Da).[13] This could occur after the initial loss of CO, leading to further fragmentation.

Proposed Fragmentation Pathway Diagram

G M [M+H]⁺ m/z 195.0325 F1 Fragment 1 m/z 167.0376 M->F1 - CO F2 Fragment 2 m/z 138.0321 F1->F2 - HCN

Caption: Proposed fragmentation pathway for protonated this compound.

Conclusion

Mass spectrometry, particularly ESI-MS/MS, is a powerful and essential tool for the structural characterization of this compound. By employing the detailed experimental protocol outlined in this guide, researchers can obtain high-quality mass spectral data. The proposed fragmentation pathway provides a framework for interpreting these data, enabling confident identification and structural elucidation of this important synthetic intermediate. This in-depth understanding of its mass spectrometric behavior is crucial for ensuring the quality and integrity of this compound in the drug discovery and development pipeline.

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  • Zhang, H., et al. (2019). Enhanced activity of bulky N-heterocyclic carbenes in nickel–NHC catalyzed Kumada–Corriu cross-coupling of aryl tosylates. Catalysis Science & Technology, 9(21), 6031-6036. [Link]

  • ResearchGate. (n.d.). Proposed CID fragmentation mechanisms for the major fragment ions from deprotonated acetylsalicylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways proposed for the degradation under different CID.... Retrieved from [Link]

  • ResearchGate. (n.d.). The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. Retrieved from [Link]

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Technical Guide: Solubility Profile and Solvent Selection for 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a definitive technical analysis of the solubility characteristics of This compound (CAS: 728864-61-7). As a functionalized imidazo[1,2-a]pyridine scaffold, this compound is a critical intermediate in the synthesis of bioactive agents, particularly in oncology and infectious disease research.[1][2]

Understanding its solubility landscape is not merely about dissolving a solid; it is about selecting the correct medium for reaction kinetics, purification efficiency, and analytical validation . This document moves beyond basic data to provide a decision-making framework for solvent selection in drug discovery workflows.

Physicochemical Profile

Before addressing solubility, we must ground our understanding in the compound's fundamental physical properties. These constants dictate the intermolecular forces—primarily dipole-dipole interactions and


-

stacking—that solvents must overcome.
PropertyValue / DescriptionImplications for Solubility
CAS Number 728864-61-7 Unique identifier for verification.
Molecular Formula C

H

ClN

O
Moderate molecular weight (194.62 g/mol ).
Physical State Solid (Pale yellow to off-white)Requires energy input (heat/sonication) to disrupt crystal lattice.
Melting Point 146–150 °CHigh lattice energy indicates significant intermolecular stability; requires high-boiling or polar aprotic solvents for high-concentration work.
LogP (Predicted) ~1.5 – 2.0Lipophilic nature; poor water solubility, good affinity for organic media.
H-Bond Acceptors 3 (N1, N4, O)Susceptible to H-bonding with protic solvents (MeOH, EtOH).

The Solubility Landscape

The solubility of this compound is governed by its heteroaromatic core (planar, lipophilic) and its polar functional groups (aldehyde, pyridine nitrogen).

A. High Solubility Solvents (Stock Solutions & Reactions)
  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

    • Solubility: >50 mg/mL.

    • Mechanism: These polar aprotic solvents effectively disrupt the strong dipole-dipole interactions of the aldehyde and imidazole ring without donating protons.

    • Application: Ideal for preparing 10-100 mM stock solutions for biological assays or as reaction media for nucleophilic substitutions.

B. Moderate Solubility Solvents (Extraction & Chromatography)
  • Dichloromethane (DCM) & Chloroform (CHCl

    
    ): 
    
    • Solubility: High to Moderate.

    • Mechanism: The chlorinated solvents interact well with the chloro-substituent and the lipophilic aromatic core.

    • Application: Primary solvents for liquid-liquid extraction (organic phase) and silica gel column chromatography (mobile phase).

C. Temperature-Dependent Solvents (Purification)
  • Ethanol (EtOH) & Ethyl Acetate (EtOAc):

    • Solubility: Moderate at RT; High at Reflux.

    • Mechanism: Ethanol offers H-bonding capabilities that stabilize the nitrogen/oxygen centers at higher temperatures.

    • Application: Recrystallization . The steep solubility curve (low at RT, high at boiling) makes these the solvents of choice for purification.

D. Anti-Solvents (Precipitation)
  • Water, Hexanes, Diethyl Ether:

    • Solubility: Negligible / Insoluble.

    • Application: Used to crash the compound out of solution during workup or to wash crystals during filtration.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility for your specific batch purity.

  • Preparation: Weigh 10 mg of micronized compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100

    
    L increments at 25 °C.
    
  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Check for visual clarity (absence of particulates).

  • Calculation: If dissolved after

    
     added:
    
    
    
    
  • Validation: If solution remains cloudy at 2 mL (<5 mg/mL), heat to 40 °C. If it clears, the solubility is temperature-dependent .

Protocol B: Purification via Recrystallization

Based on the solubility differential in Ethanol.

  • Dissolution: Place crude this compound in a round-bottom flask. Add absolute Ethanol (10 mL/g).

  • Reflux: Heat to boiling (approx. 78 °C) with stirring until all solids dissolve. If particulates remain, hot filter.

  • Cooling: Remove from heat and allow to cool slowly to Room Temperature (RT).

  • Crystallization: Once at RT, place in an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Filtration: Filter the precipitate under vacuum. Wash with cold Hexane or cold Ethanol (minimal volume).

  • Drying: Dry under high vacuum to remove residual solvent.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental application.

SolubilityWorkflow Start Start: Select Application Decision1 Intended Use? Start->Decision1 BioAssay Biological Assay / HTS Decision1->BioAssay Screening Synthesis Chemical Synthesis Decision1->Synthesis Reaction Purification Purification / Isolation Decision1->Purification Cleanup Analysis NMR / LCMS Decision1->Analysis Characterization DMSO DMSO / DMF (High Solubility, Difficult Removal) BioAssay->DMSO Stock Solution Synthesis->DMSO Nucleophilic Subst. Ethanol Ethanol / EtOAc (Temp-Dependent Solubility) Synthesis->Ethanol Condensation DCM DCM / Chloroform (Good Solubility, Volatile) Purification->DCM Extraction Purification->Ethanol Recrystallization Deuterated DMSO-d6 or CDCl3 Analysis->Deuterated

Caption: Solvent selection workflow based on experimental intent, balancing solubility with ease of removal and compatibility.

Mechanistic Insights

Why does this solubility profile exist?

  • 
    -Stacking:  The planar imidazo[1,2-a]pyridine core facilitates strong 
    
    
    
    -
    
    
    stacking interactions in the solid state. This high lattice energy (reflected in the 146-150 °C melting point) requires solvents that can intercalate and disrupt these stacks (e.g., aromatic solvents or those with high dipole moments like DMSO).
  • Dipole Interactions: The 3-carbaldehyde (CHO) group creates a significant dipole. Polar aprotic solvents (DMSO, DMF) stabilize this dipole better than non-polar solvents (Hexane), explaining the insolubility in hydrocarbons.

  • Hydrogen Bonding: The N1 nitrogen is a weak H-bond acceptor. While water is too polar (hydrophobic effect dominates), alcohols (Ethanol) strike the right balance, allowing for solubility at high temperatures where entropy overcomes the enthalpy of the crystal lattice.

References

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Technical Guide: Reactivity & Functionalization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the chemical reactivity, functionalization, and medicinal application of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde . It is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic insights.

Part 1: Structural & Electronic Analysis

The reactivity of the aldehyde group at the C3 position is not an isolated property; it is dictated by the push-pull electronic dynamics of the imidazo[1,2-a]pyridine scaffold and its substituents.

Electronic Environment

The imidazo[1,2-a]pyridine core is a fused bicycle containing a bridgehead nitrogen. The 3-carbaldehyde group is conjugated with the electron-rich imidazole ring, making it inherently less electrophilic than a simple benzaldehyde. However, the substituents in this specific molecule modulate this reactivity:

  • 6-Chloro Substituent (EWG): Located on the pyridine ring, the chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the bridgehead nitrogen and the fused system, partially counteracting the electron donation from the imidazole ring.

    • Net Effect: Increases the electrophilicity of the carbonyl carbon at C3, making it more susceptible to nucleophilic attack (e.g., amines, active methylenes) compared to the non-chlorinated analog.

  • 2-Methyl Substituent (EDG): This group provides weak inductive electron donation (+I) and significant steric bulk adjacent to the aldehyde.

    • Net Effect: While it slightly reduces electrophilicity, its primary role is steric steering . It prevents nucleophilic attack from certain angles, improving regioselectivity in complex condensations, and blocks the C2 position from competing electrophilic substitutions.

Reactivity Map

The following diagram illustrates the core reaction pathways accessible from the 3-carbaldehyde handle.

ReactivityMap Figure 1: Divergent Synthesis Pathways from the 3-CHO Handle Core 6-Chloro-2-methylimidazo [1,2-a]pyridine-3-carbaldehyde Schiff Schiff Bases (Imines) (Antimicrobial/Antiviral) Core->Schiff R-NH2 / Acid Cat. Chalcone Chalcones (Claisen-Schmidt) Core->Chalcone Acetophenones / Base Acid Carboxylic Acid (Oxidation) Core->Acid KMnO4 or NaClO2 Alcohol Hydroxymethyl (Reduction) Core->Alcohol NaBH4 / MeOH Fused Fused Heterocycles (e.g., Pyridopyrimidines) Core->Fused Multicomponent (e.g., GBB Reaction)

Caption: Figure 1: Divergent synthetic pathways. The 3-CHO group serves as a linchpin for generating diverse bioactive scaffolds.

Part 2: Key Chemical Transformations

Condensation Reactions (The "Workhorse" Pathway)

The most critical application of this aldehyde in drug discovery is the formation of C=N and C=C bonds. The 6-chloro group enhances the rate of these reactions by destabilizing the carbonyl dipole.

A. Schiff Base Formation (Imines)

Reaction with primary aromatic amines yields Schiff bases.[1] These are vital for coordinating metals or serving as pharmacophores themselves.

  • Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer and dehydration.[2]

  • Optimization: Microwave irradiation in PEG-400 has been proven to act as a "green" solvent/catalyst system, significantly reducing reaction times from hours to minutes compared to traditional ethanol reflux [1].

B. Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields electron-deficient alkenes.

  • Significance: The resulting acrylonitrile derivatives are potent Michael acceptors, often exhibiting high cytotoxicity against cancer cell lines.

  • Protocol Insight: The use of piperidine or ionic liquids as catalysts prevents the degradation of the imidazo[1,2-a]pyridine ring, which can occur under harsh basic conditions (e.g., NaOH/Heat).

Redox Transformations
  • Oxidation: Conversion to 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is achieved using mild oxidants like sodium chlorite (Pinnick oxidation) to avoid chlorinating other positions. This acid is a precursor for amide coupling.

  • Reduction: Reduction to the alcohol is straightforward with NaBH4. The resulting alcohol is a precursor for nucleophilic substitution (via mesylation/halogenation) to introduce alkyl amines.

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Schiff Bases

Rationale: This method utilizes PEG-400 as a green reaction medium, avoiding volatile organic solvents and improving yield via efficient energy transfer.

Reagents:

  • This compound (1.0 mmol)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 mmol)

  • PEG-400 (5 mL)

  • Glacial Acetic Acid (1-2 drops, catalytic)

Procedure:

  • Preparation: In a microwave-safe vial, dissolve the aldehyde and amine in PEG-400. Add acetic acid.[3]

  • Irradiation: Irradiate at 140°C for 2–5 minutes (power set to maintain temp). Monitor via TLC (System: Ethyl Acetate/Hexane 3:7).

  • Work-up: Pour the hot reaction mixture into crushed ice (50 g). The Schiff base will precipitate immediately.

  • Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from hot ethanol.

  • Validation: Expected yield >85%. Confirm structure via formation of imine stretch in IR (~1620 cm⁻¹) and disappearance of aldehyde proton in ¹H NMR (~10.0 ppm).

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Rationale: Synthesis of chalcones requires controlled basic conditions to prevent Cannizzaro disproportionation.

Reagents:

  • Aldehyde Substrate (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Ethanol (10 mL)

  • NaOH (40% aq. solution, 0.5 mL)

Procedure:

  • Mixing: Dissolve the aldehyde and acetophenone in ethanol at room temperature.

  • Catalysis: Add NaOH solution dropwise while stirring. The solution will likely darken (yellow/orange) due to conjugation.

  • Reaction: Stir at RT for 6–12 hours. Do not reflux unless reactivity is low, as high heat promotes polymerization.

  • Isolation: Neutralize with dilute HCl to pH 7. The precipitate is the crude chalcone.

  • Purification: Recrystallize from ethanol/DMF mixtures.

Part 4: Medicinal Chemistry Applications & Data[6][7][8][9][10][11][12]

The 6-chloro-imidazo[1,2-a]pyridine scaffold acts as a bioisostere for purines and indoles. The 3-formyl derivatives are specifically explored for:

  • Antimicrobial Agents: Schiff bases derived from this aldehyde show MIC values comparable to Ciprofloxacin against S. aureus [2]. The 6-Cl group is essential for lipophilicity, aiding cell wall penetration.

  • Anticancer Agents: Chalcones synthesized from this aldehyde inhibit tubulin polymerization. The electrophilic

    
    -unsaturated ketone covalently binds to cysteine residues in proteins.
    

Table 1: Comparative Reactivity & Yields (Literature Aggregated)

Reaction TypeReactantCatalyst/SolventConditionsTypical YieldRef
Schiff Base 4-Cl-AnilinePEG-400MW, 140°C, 3 min92%[1]
Schiff Base 4-Cl-AnilineEtOH / AcOHReflux, 4 hrs78%[1]
Knoevenagel MalononitrilePiperidine / EtOHReflux, 2 hrs88%[3]
Chalcone 4-NO2-AcetophenoneNaOH / EtOHRT, 10 hrs81%[4]
Mechanism of Knoevenagel Condensation

The following diagram details the base-catalyzed mechanism, highlighting the role of the 6-Cl group in stabilizing the transition state.

Mechanism Figure 2: Base-Catalyzed Knoevenagel Mechanism Step1 Deprotonation of Active Methylene (Base removes proton) Step2 Nucleophilic Attack (Enolate attacks C3-Carbonyl) Step1->Step2 Generates Nucleophile Step3 Alkoxide Intermediate (Stabilized by 6-Cl inductive effect) Step2->Step3 Fast Step (Enhanced by EWG) Step4 Dehydration (-H2O) (Formation of C=C bond) Step3->Step4 Elimination

Caption: Figure 2: The 6-Chloro group (EWG) stabilizes the developing negative charge in the transition state of Step 2, accelerating the reaction.

References

  • Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. ScienSage. Available at: [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]

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The Synthesis of Imidazo[1,2-a]pyridines: A Century of Discovery and Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic aromatic heterocycle, formed by the fusion of an imidazole and a pyridine ring, is a structural motif found in numerous biologically active compounds. Its unique electronic properties and rigid, planar structure allow it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1] Imidazo[1,2-a]pyridine derivatives have found applications as antiviral, antifungal, anti-inflammatory, analgesic, and anticancer agents.[1] Notably, this scaffold is the backbone of several blockbuster drugs, including the hypnotic agent zolpidem (Ambien®), the anxiolytic alpidem, and the gastroprotective agent zolimidine.[2][3] The ever-expanding therapeutic potential of imidazo[1,2-a]pyridines has fueled a century of research into their synthesis, with each new decade bringing more efficient, versatile, and environmentally benign methodologies. This guide provides an in-depth exploration of the discovery and historical evolution of imidazo[1,2-a]pyridine synthesis, from its early beginnings to the sophisticated techniques employed today.

A Historical Perspective: From Harsh Beginnings to Modern Refinements

The journey of imidazo[1,2-a]pyridine synthesis began in 1925 with the pioneering work of Aleksei Tschitschibabin (Chichibabin).[4] His eponymous reaction involved the condensation of 2-aminopyridine with α-halocarbonyl compounds, specifically bromoacetaldehyde, at high temperatures (150-200 °C) in a sealed tube.[4] While groundbreaking, this initial method suffered from harsh reaction conditions and low yields.

Over the decades, significant efforts have been dedicated to refining the Tschitschibabin reaction and developing new synthetic routes. A major breakthrough was the introduction of a base, such as sodium bicarbonate (NaHCO₃), which allowed the reaction to proceed under milder conditions with improved efficiency.[4][5] The post-2005 era has witnessed an exponential surge in research, focusing on the development of catalytic systems, one-pot reactions, and green chemistry approaches to address the limitations of classical methods.[4]

Key Synthetic Strategies: A Mechanistic Deep Dive

The synthesis of the imidazo[1,2-a]pyridine core can be broadly categorized into several key strategies, each with its own mechanistic nuances and practical advantages.

The Tschitschibabin Reaction: The Foundation

The Tschitschibabin reaction remains a cornerstone of imidazo[1,2-a]pyridine synthesis. The generally accepted mechanism involves two key steps:

  • N-Alkylation: The nucleophilic nitrogen of the pyridine ring in 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-alkylated intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the N-alkylated intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine.

Tschitschibabin_Mechanism cluster_0 Tschitschibabin Reaction Mechanism 2-Aminopyridine 2-Aminopyridine N-Alkylated_Intermediate N-Alkylated_Intermediate 2-Aminopyridine->N-Alkylated_Intermediate N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Alkylated_Intermediate Cyclized_Intermediate Cyclized_Intermediate N-Alkylated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo[1,2-a]pyridine Dehydration

Caption: Mechanism of the Tschitschibabin Reaction.

A catalyst- and solvent-free variation of this reaction has been developed, highlighting the ongoing efforts to create more sustainable synthetic protocols.[6]

The Ortoleva-King Reaction: An Alternative Pathway

The Ortoleva-King reaction provides an alternative approach, particularly for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. This reaction typically involves the reaction of a ketone with iodine and a pyridine base. A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is believed to proceed through a catalytic Ortoleva-King type mechanism.[3][7]

The proposed mechanism involves the in situ formation of an α-iodo ketone, which is then attacked by the 2-aminopyridine in a manner analogous to the Tschitschibabin reaction.

Ortoleva_King_Workflow cluster_1 Ortoleva-King Reaction Workflow Ketone Ketone alpha-Iodo_Ketone alpha-Iodo_Ketone Ketone->alpha-Iodo_Ketone Iodination Iodine Iodine Iodine->alpha-Iodo_Ketone Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine alpha-Iodo_Ketone->Imidazo[1,2-a]pyridine Condensation & Cyclization 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine GBB_Reaction_Mechanism cluster_2 Groebke-Blackburn-Bienz Reaction 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Imine Formation Isocyanide Isocyanide Cycloadduct Cycloadduct Isocyanide->Cycloadduct [4+1] Cycloaddition Imine->Cycloadduct 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->3-Aminoimidazo[1,2-a]pyridine Rearrangement

Caption: Key steps in the Groebke-Blackburn-Bienz reaction.

Modern Synthetic Methodologies: Efficiency and Sustainability

Recent advances in organic synthesis have led to the development of numerous innovative methods for constructing the imidazo[1,2-a]pyridine scaffold, with a strong emphasis on efficiency, sustainability, and the ability to generate complex molecules in a single step.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. [8]One-pot, microwave-assisted syntheses of imidazo[1,2-a]pyridines have been reported, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. [8][9]For instance, a microwave-assisted, catalyst-free heteroannulation reaction in a green solvent system (H₂O-IPA) has been developed for the efficient synthesis of a variety of imidazo[1,2-a]pyridine derivatives. [8]

One-Pot and Tandem Reactions

One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. Several one-pot procedures for the synthesis of imidazo[1,2-a]pyridines have been developed, often combining different reaction types, such as the GBB reaction followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC). [9]

Catalyst-Free and Green Approaches

In line with the principles of green chemistry, there is a growing interest in developing catalyst-free and solvent-free synthetic methods. [6]Several catalyst-free approaches to imidazo[1,2-a]pyridines have been reported, often utilizing microwave irradiation or ultrasound to promote the reaction. [8]The use of greener solvents, such as water or deep eutectic solvents, is also becoming increasingly common. [10]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic methodology for a particular imidazo[1,2-a]pyridine target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of some of the key synthetic methods.

ReactionKey ReactantsTypical ConditionsAdvantagesDisadvantages
Tschitschibabin 2-Aminopyridine, α-HalocarbonylHigh temperature, often with baseSimple, well-establishedHarsh conditions, limited scope
Ortoleva-King Ketone, Iodine, Pyridine baseModerate to high temperatureAccess to 2,3-disubstituted productsStoichiometric use of iodine
GBB Reaction 2-Aminopyridine, Aldehyde, IsocyanideOften acid-catalyzed, mild conditionsHigh atom economy, molecular diversityIsocyanides can be toxic and volatile
Microwave-Assisted VariousMicrowave irradiationRapid reaction times, high yieldsRequires specialized equipment
Catalyst-Free VariousOften elevated temperature or MWAvoids catalyst cost and toxicityMay require longer reaction times

Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines via the Tschitschibabin Reaction

[11]

  • In a round-bottom flask, add 2-aminopyridine (1 mmol), the desired substituted phenacyl bromide (1 mmol), and a catalytic amount of copper silicate (10 mol%).

  • Add 5 mL of ethanol to the flask.

  • Reflux the reaction mixture. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

  • Upon completion of the reaction, filter the mixture to recover the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Purify the crude product by recrystallization from hot ethanol.

General Procedure for the Microwave-Assisted One-Pot Synthesis of Imidazo[1,2-a]pyridines via the GBB Reaction

[9]

  • In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add the azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1 equiv.), the corresponding isocyanide (1 equiv.), and NH₄Cl (20 mol%).

  • Dissolve the reactants in ethanol (1 M).

  • Heat the reaction mixture in a microwave reactor (150 W, 60 °C) for 30 minutes.

  • Monitor the reaction by TLC.

  • Once the starting materials have been consumed, remove the solvent under reduced pressure.

  • The subsequent click reaction can be performed by diluting the residue in a tert-BuOH/H₂O (1:1 v/v) mixture and adding phenylacetylene, sodium ascorbate, and CuSO₄·5H₂O.

Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]pyridines has a rich history, evolving from the harsh conditions of the original Tschitschibabin reaction to the elegant and efficient multicomponent and one-pot strategies of the 21st century. The continued importance of this scaffold in drug discovery will undoubtedly drive further innovation in its synthesis. Future research will likely focus on the development of even more sustainable and atom-economical methods, such as biocatalytic approaches and the use of flow chemistry. The exploration of novel starting materials and the development of new catalytic systems will also expand the accessible chemical space of imidazo[1,2-a]pyridine derivatives, paving the way for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • MDPI. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • The Journal of Organic Chemistry. Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. Available at: [Link]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available at: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • ACS Omega. Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Available at: [Link]

  • Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Available at: [Link]

  • ResearchGate. Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol | Request PDF. Available at: [Link]

  • ResearchGate. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • PubMed Central. The Groebke-Blackburn-Bienaymé Reaction. Available at: [Link]

  • ResearchGate. Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • New Journal of Chemistry. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. Available at: [Link]

  • Scribd. Imidazo[1,2-a]pyridines Reactions & Prep | PDF. Available at: [Link]

  • ResearchGate. (PDF) The Groebke‐Blackburn‐Bienaymé Reaction. Available at: [Link]

  • RSC Publishing. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. Available at: [Link]

  • SpringerLink. Catalyst-free synthesis of imidazo[1,2-a]pyridines via Groebke multicomponent reaction. Available at: [Link]

  • PubMed Central. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available at: [Link]

  • SciELO. A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Available at: [Link]

Sources

The Chameleon Core: Unlocking the Privileged Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, pharmacological, and synthetic dominance of the imidazo[1,2-a]pyridine scaffold in modern drug discovery.

Technical Whitepaper for Medicinal Chemists & Drug Developers

Executive Summary: The "Privileged" Paradigm

In the lexicon of medicinal chemistry, few heterocycles satisfy Evans’ definition of a "privileged structure"—a single molecular framework capable of providing ligands for diverse receptors—as effectively as the imidazo[1,2-a]pyridine core.

Unlike promiscuous scaffolds (PAINS) that generate false positives via non-specific binding, the imidazo[1,2-a]pyridine is a discriminating chameleon . Its rigid 6-5 fused bicyclic architecture offers a precise vector orientation that can be tuned to selectively target G-protein coupled receptors (GPCRs), kinases, ion channels, and bacterial enzymes simply by altering peripheral substitution patterns.

This guide dissects the "drug prejudice" of this scaffold, moving from its electronic anatomy to practical synthetic protocols (specifically the Groebke-Blackburn-Bienaymé reaction) and its validated application in FDA-approved therapeutics like Zolpidem and Olprinone.

Structural Anatomy & Electronic Architecture

The imidazo[1,2-a]pyridine scaffold consists of a pyridine ring fused to an imidazole ring across the nitrogen-carbon bond. Understanding its numbering and electronic distribution is prerequisite for rational design.

The Numbering System & Reactivity Map

The IUPAC numbering is critical for SAR discussions. The bridgehead nitrogen is position 4, but the non-bridgehead nitrogen (position 1) is the primary hydrogen bond acceptor.

  • N1 (Imidazole Nitrogen): A moderate base and H-bond acceptor. Critical for interaction with the benzodiazepine binding site in GABA-A receptors.

  • C2 & C3 (Imidazole Carbons): The primary vectors for diversity.

    • C3: Highly nucleophilic; susceptible to electrophilic aromatic substitution (halogenation, formylation) and the site of isocyanide insertion in MCRs.

    • C2: Typically substituted via the starting material (e.g.,

      
      -haloketone or aldehyde) to define the shape of the ligand.
      
  • C5, C6, C7, C8 (Pyridine Carbons): Electronic tuning knobs. Substituents here (e.g., electron-withdrawing groups at C6) modulate the pKa of N1 and metabolic stability.

Visualization: SAR & Reactivity Hotspots

The following diagram illustrates the core reactivity and pharmacophore vectors.[1]

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold N1 N1 Position H-Bond Acceptor (Kinase Hinge / GABA Binding) Core->N1 Pharmacophore Anchor C3 C3 Position Nucleophilic Center (Groebke-Blackburn-Bienaymé Entry) Core->C3 Synthetic Diversity Point C2 C2 Position Lipophilic Vector (Aryl/Heteroaryl determinants) Core->C2 Shape Selectivity C6 C6/C8 Position Electronic Tuning (Metabolic Stability) Core->C6 ADME Optimization Zolpidem Ex: Zolpidem (GABA) C3: Acetamide C2: p-Tolyl C3->Zolpidem C2->Zolpidem Olprinone Ex: Olprinone (PDE3) C6: Pyridone moiety C6->Olprinone

Figure 1: Structure-Activity Relationship (SAR) map of the imidazo[1,2-a]pyridine core, highlighting key positions for synthetic modification and biological interaction.

Pharmacological Bifurcation: Validated Case Studies

The "privileged" nature of this scaffold is best evidenced by its ability to anchor drugs with completely unrelated mechanisms of action.

Case A: CNS Modulation (The Zolpidem Class)
  • Target: GABA-A Receptor (

    
    1 subunit selective).
    
  • Mechanism: Positive Allosteric Modulator (PAM).

  • Key Structural Feature: The N1 nitrogen mimics the interactions of the benzodiazepine core, while the C2-phenyl and C3-acetamide groups orient the molecule into the lipophilic pocket of the

    
    1 subunit.
    
  • Drug: Zolpidem (Ambien) .

    • Structure: 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide.

Case B: Cardiovascular Therapy
  • Target: Phosphodiesterase 3 (PDE3).

  • Mechanism: Inhibition of cAMP breakdown, leading to increased cardiac contractility (positive inotrope).

  • Drug: Olprinone .[1][2]

    • Structure: 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile.

Case C: Anti-Infective & Oncology (Emerging)[3]
  • Target: QcrB (Mycobacterium tuberculosis) and Kinases (PI3K/mTOR).

  • Insight: Recent studies (e.g., Telacebec analogs) utilize the 3-carboxamide derivatives of imidazo[1,2-a]pyridine to inhibit the cytochrome bc1 complex in TB, demonstrating the scaffold's versatility beyond human receptors.

Synthetic Masterclass: The Groebke-Blackburn-Bienaymé (GBB) Reaction[4]

While traditional synthesis involves the condensation of 2-aminopyridines with


-haloketones (Hantzsch-type), this method is limited by the availability of haloketones and lacks diversity at the C3 position.

The Groebke-Blackburn-Bienaymé (GBB) reaction is the superior, modern approach. It is a three-component reaction (3-CR) that is atom-economic, scalable, and allows for rapid library generation.

The GBB Protocol Logic

This isocyanide-based multicomponent reaction (IMCR) couples an aldehyde, a 2-aminopyridine, and an isocyanide to yield 3-aminoimidazo[1,2-a]pyridines in a single step.

Reaction Scheme Logic:

  • Schiff Base Formation: Condensation of aldehyde and 2-aminopyridine.

  • Isocyanide Insertion: [4+1] Cycloaddition involving the isocyanide carbon.

  • Prototropic Shift: Aromatization to form the stable fused system.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of a 3-amino-substituted imidazo[1,2-a]pyridine library member.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Ammonium Chloride [NH
    
    
    
    Cl] (10 mol%) for a greener alternative.
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1).

Step-by-Step Methodology:

  • Activation: In a 10 mL microwave vial (or round-bottom flask), dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

  • Catalysis: Add Sc(OTf)

    
     (0.05 mmol). Stir at room temperature for 15 minutes to facilitate imine formation (color change often observed).
    
  • Insertion: Add tert-butyl isocyanide (1.1 mmol) dropwise.

  • Reaction:

    • Method A (Thermal): Stir at room temperature for 12–24 hours.

    • Method B (Microwave - Preferred): Seal vial and irradiate at 100°C for 15–30 minutes. (High pressure warning: Ensure vial is rated for pressure).

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: The residue is often pure enough for initial screening. For high purity, perform flash column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation:

    • NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH proton (if secondary amine formed) or specific signals from the isocyanide residue.

    • MS: Confirm [M+H]+ peak.

GBB Reaction Workflow Diagram

GBB_Reaction Reactants Reactants: 1. 2-Aminopyridine 2. Aldehyde (R-CHO) 3. Isocyanide (R'-NC) Imine Intermediate: Schiff Base Formation (Acid Catalyzed) Reactants->Imine -H2O Cyclization [4+1] Cycloaddition Isocyanide Insertion Imine->Cyclization + R'-NC Product Final Scaffold: 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product Tautomerization Conditions Conditions: Solvent: MeOH Cat: Sc(OTf)3 or NH4Cl MW: 100°C, 20 min Conditions->Imine

Figure 2: Mechanistic workflow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for rapid scaffold assembly.

Quantitative Data: Therapeutic Scope

The following table summarizes key FDA-approved and investigational agents utilizing this core, demonstrating its versatility.

Drug NamePrimary IndicationMolecular TargetKey Substitution (C2)Key Substitution (C3)Status
Zolpidem InsomniaGABA-A (

1)
4-Methylphenyl

-Dimethylacetamide
FDA Approved
Alpidem AnxietyGABA-A (BZ site)4-ChlorophenylAmide derivativeDiscontinued
Olprinone Heart FailurePDE3MethylPyridone-linked nitrileApproved (Japan)
Necopidem AnxietyGABA-AAlkyl/ArylAmideClinical
Telacebec (Q203) TuberculosisQcrB (Cytochrome)Alkyl/ArylCarboxamide linkerPhase II

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

  • Goel, R., et al. (2024). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. Link

  • Bagdi, A. K., et al. (2020). "Groebke–Blackburn–Bienaymé Reaction: An Overview of the Synthesis of Fused Imidazo-Heterocycles." Organic Chemistry Frontiers. Link

  • World Health Organization. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry. Link

  • Trapani, G., et al. (2003). "Structure-activity relationships of imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde from 5-chloro-2-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

This document provides a comprehensive guide for the synthesis of this compound, a key building block in modern medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities, including anti-cancer, anti-tubercular, and anxiolytic properties.[1][2][3] The title compound, with its specific substitution pattern, serves as a versatile intermediate for the development of novel pharmaceuticals, particularly in oncology and infectious diseases.[4][5]

This guide is designed for researchers and drug development professionals, offering a detailed, two-step synthetic pathway starting from the commercially available 5-chloro-2-aminopyridine. The narrative emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.

Synthetic Strategy & Rationale

The synthesis is efficiently executed in two primary stages:

  • Cyclocondensation: Formation of the core imidazo[1,2-a]pyridine ring system through the reaction of 5-chloro-2-aminopyridine with chloroacetone. This reaction is a classic example of a Tschitschibabin-type synthesis for this scaffold.

  • Vilsmeier-Haack Formylation: Introduction of a carbaldehyde (-CHO) group at the C3 position of the bicyclic system. The electron-rich nature of the imidazole ring directs this electrophilic substitution to the C3 position, which is the most nucleophilic and sterically accessible site.[6][7]

This strategic sequence is highly effective, building the core heterocycle first and then installing the reactive aldehyde handle, which is ideal for further molecular elaboration.

Overall Synthetic Workflow

The diagram below outlines the complete transformation from the starting material to the final product.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Vilsmeier-Haack Formylation A 5-Chloro-2-aminopyridine C 6-Chloro-2-methylimidazo[1,2-a]pyridine A->C Reflux in Ethanol B Chloroacetone B->C E This compound C->E 0°C to rt 2. Aqueous Workup D POCl₃ + DMF D->E Vilsmeier Reagent

Figure 1. High-level workflow for the synthesis.

Mechanistic Insights

Part 1: Cyclocondensation Reaction

The formation of the imidazo[1,2-a]pyridine ring is a well-established process.[5][8] The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The sp²-hybridized nitrogen atom within the pyridine ring of 5-chloro-2-aminopyridine acts as a nucleophile, attacking the electrophilic α-carbon of chloroacetone and displacing the chloride ion.

  • Intermediate Formation: This initial SN2 reaction forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic primary amine then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration & Aromatization: The resulting hemiaminal intermediate readily undergoes dehydration, leading to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

Part 2: Vilsmeier-Haack Formylation

This reaction is a classic method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[6][9]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[7]

  • Electrophilic Aromatic Substitution: The electron-rich 6-chloro-2-methylimidazo[1,2-a]pyridine attacks the Vilsmeier reagent, typically at the C3 position. This is the most electronically activated and sterically unhindered position on the imidazole moiety.

  • Hydrolysis: The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup, which liberates the final aldehyde product.

Experimental Protocols

Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

  • Chloroacetone: A potent lachrymator and is toxic. Avoid inhalation and skin contact.

  • 5-chloro-2-aminopyridine: Toxic if ingested or absorbed through the skin.[10]

Reagent Summary Table
ReagentM.W. ( g/mol )RoleHazards
5-Chloro-2-aminopyridine128.56Starting MaterialToxic, Irritant
Chloroacetone92.53Reagent (Step 1)Lachrymator, Toxic, Corrosive
Ethanol (EtOH)46.07Solvent (Step 1)Flammable
Sodium Bicarbonate (NaHCO₃)84.01Base (Workup)Minimal
Phosphorus Oxychloride (POCl₃)153.33Reagent (Step 2)Corrosive, Water-Reactive
N,N-Dimethylformamide (DMF)73.09Reagent/Solvent (Step 2)Reproductive Toxin
Dichloromethane (DCM)84.93Extraction SolventVolatile, Suspected Carcinogen
Protocol 1: Synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine

This protocol details the cyclocondensation to form the core heterocyclic structure.

Materials:

  • 5-chloro-2-aminopyridine (10.0 g, 77.8 mmol)

  • Chloroacetone (7.5 mL, 93.4 mmol, 1.2 equiv)

  • Ethanol (150 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • 500 mL round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-2-aminopyridine (10.0 g, 77.8 mmol) and ethanol (150 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add chloroacetone (7.5 mL, 93.4 mmol) to the solution in one portion.

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (200 mL) and water (100 mL).

  • Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until the pH is ~8.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Protocol 2: Synthesis of this compound

This protocol describes the formylation of the intermediate to yield the final product.

Materials:

  • 6-Chloro-2-methylimidazo[1,2-a]pyridine (5.0 g, 29.9 mmol)

  • N,N-Dimethylformamide (DMF) (25 mL)

  • Phosphorus oxychloride (POCl₃) (4.2 mL, 44.9 mmol, 1.5 equiv)

  • Dichloromethane (DCM)

  • Ice, water

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • 250 mL three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Equip a 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

  • Add anhydrous DMF (25 mL) to the flask and cool to 0°C.

  • Slowly add phosphorus oxychloride (4.2 mL, 44.9 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stir the resulting mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve the 6-Chloro-2-methylimidazo[1,2-a]pyridine (5.0 g, 29.9 mmol) in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Once the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto a stirred mixture of crushed ice (approx. 200 g) and water.

  • Basify the aqueous solution by slowly adding saturated sodium carbonate solution until the pH is > 9. A precipitate should form.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H NMR: The formation of the intermediate 6-chloro-2-methylimidazo[1,2-a]pyridine will show characteristic signals for the aromatic protons and a new methyl singlet. The final product will exhibit a distinct downfield singlet for the aldehyde proton, typically in the range of δ 9.5-10.5 ppm.

  • ¹³C NMR: The appearance of a signal corresponding to the aldehyde carbonyl carbon (around 180-190 ppm) confirms the successful formylation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compounds, confirming their elemental composition.

Conclusion

The two-step synthesis outlined in this guide provides a reliable and efficient pathway to this compound from 5-chloro-2-aminopyridine. The protocols are based on well-understood and robust chemical transformations. The final product is a valuable synthetic intermediate, and the aldehyde functionality provides a versatile handle for constructing a diverse library of complex molecules for drug discovery and development programs.[4][11]

References

  • Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Chem-Impex. (n.d.). 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
  • National Institutes of Health. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Guidechem. (n.d.). Can the preparation method of 2-Amino-5-chloropyridine be optimized?.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • YouTube. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
  • ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • ChemicalBook. (2024, October 23). 2-Amino-5-chloropyridine: An In-Depth Exploration.
  • ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions.
  • National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • National Institutes of Health. (n.d.). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
  • Royal Society of Chemistry. (2023, March 3). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • ChemShuttle. (n.d.). 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
  • ResearchGate. (2025, August 7). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • ResearchGate. (2023, June 2). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.

Sources

Application Note: Strategic Synthesis of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine ring system represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging kinase inhibitors. Its ability to mimic the purine nucleobase while offering distinct solubility and metabolic profiles makes it a critical target for drug discovery libraries.

This Application Note provides a definitive technical guide for synthesizing this scaffold. We contrast the Classic Cyclocondensation (robust, scale-friendly) with the Groebke-Blackburn-Bienaymé (GBB) reaction (combinatorial, diversity-oriented), providing validated protocols, mechanistic insights, and troubleshooting frameworks for high-throughput and process chemistry environments.

Mechanistic Insight & Causality

To optimize yield and purity, researchers must understand the competitive nucleophilicity governing the ring formation.

The Nucleophilic Competition

The reaction between 2-aminopyridine and an


-haloketone involves two nitrogen centers: the endocyclic pyridine nitrogen (N1)  and the exocyclic amino group .
  • Dominant Pathway: The endocyclic N1 is generally more nucleophilic (higher HOMO coefficient) than the exocyclic amine. It attacks the electrophilic

    
    -carbon of the haloketone first.
    
  • Intermediate: This forms a quaternary

    
    -alkylpyridinium salt.
    
  • Cyclization: The exocyclic amine then attacks the carbonyl carbon intramolecularly, followed by dehydration to aromatize the system.

Critical Note: If the reaction conditions are too basic or if the pyridine ring is highly electron-deficient, the exocyclic amine may attack first, leading to a thermodynamic dead-end or alternative isomers. However, under standard neutral-to-mildly basic conditions, the bridgehead nitrogen formation is favored.

Visualization: Reaction Pathway

The following diagram illustrates the stepwise transformation and the critical intermediate salt formation.

ReactionMechanism Start 2-Aminopyridine + α-Haloketone Salt N-Alkylpyridinium Salt (Intermediate) Start->Salt N1 Nucleophilic Attack (SN2) Cyclization Intramolecular Cyclization Salt->Cyclization Exocyclic Amine Attack on C=O Dehydration Dehydration & Aromatization Cyclization->Dehydration - H2O Product Imidazo[1,2-a]pyridine Scaffold Dehydration->Product Final Product

Figure 1: Mechanistic pathway of the classic condensation showing the critical N-alkylation step prior to cyclization.

Validated Experimental Protocols

Protocol A: The Classic Condensation (Tschitschibabin-Type)

Best For: Scale-up, synthesis of specific target molecules (e.g., Zolpidem intermediates), and reactions requiring high atom economy.

Reagents
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Electrophile:

    
    -Bromoacetophenone (or substituted derivative) (1.0 - 1.1 equiv)
    
  • Base: Sodium Bicarbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol (anhydrous preferred) or DMF (for difficult substrates)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (10 mmol) in Ethanol (30 mL).

  • Addition: Add

    
    -bromoacetophenone (10 mmol) slowly at room temperature. Caution: 
    
    
    
    -haloketones are potent lachrymators. Handle in a fume hood.
  • Base Activation: Add solid

    
     (15 mmol) to the mixture.
    
    • Why? The base neutralizes the HBr generated during the initial alkylation, driving the equilibrium forward and preventing protonation of the unreacted pyridine.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). Look for the disappearance of the starting amine and the appearance of a highly fluorescent spot (characteristic of the imidazo-pyridine core).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitation): Pour the mixture into ice-cold water (100 mL). The product often precipitates as a solid. Filter, wash with cold water, and dry.

    • Option B (Extraction): If oil forms, remove ethanol under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexane).

Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Best For: Combinatorial libraries, diversity-oriented synthesis, and introducing substitution at the C-3 position (which is difficult via Protocol A).

Reagents
  • Amine: 2-Aminopyridine (1.0 equiv)

  • Aldehyde: Aryl or Alkyl aldehyde (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Ammonium Chloride (10 mol%)
    
  • Solvent: Methanol or Dichloromethane (DCM)

Step-by-Step Methodology
  • Mixing: In a reaction vial, combine the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in Methanol (2 mL).

  • Catalysis: Add the catalyst (e.g.,

    
    , 0.05 mmol). Stir for 10–15 minutes at room temperature to facilitate imine formation (Schiff base).
    
  • Insertion: Add the isocyanide (1.1 mmol). Caution: Isocyanides have a foul odor and potential toxicity.

  • Reaction: Stir the mixture at room temperature (or mild heat,

    
    ) for 12–24 hours.
    
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated

      
      .
      
  • Purification: Flash chromatography is usually required to separate the product from unreacted isocyanide traces.

GBB Workflow Visualization

GBB_Workflow Input Reagents: Aldehyde + 2-Aminopyridine Imine Schiff Base Formation (Catalyst: Sc(OTf)3) Input->Imine Addition Add Isocyanide ([4+1] Cycloaddition) Imine->Addition Workup Workup & Purification Addition->Workup Library 3-Substituted Imidazo[1,2-a]pyridine Library Workup->Library

Figure 2: Operational workflow for the multicomponent GBB reaction, ideal for library generation.

Comparative Analysis: Selecting the Right Method

The choice between the Classic and GBB methods depends on the structural requirements of the final target.

FeatureProtocol A: Classic CondensationProtocol B: GBB Multicomponent
Reaction Type Biomolecular Condensation3-Component Coupling (MCR)
Substituent Control C-2 position (via haloketone)C-3 position (via aldehyde/isocyanide)
Atom Economy High (Loss of H2O + HBr)Very High (Loss of H2O only)
Reagent Availability

-Haloketones can be unstable/toxic
Aldehydes/Isocyanides are widely available
Throughput Moderate (Reflux required)High (One-pot, often RT)
Key Limitation Hard to functionalize C-3 post-synthesisLimited by isocyanide availability

Troubleshooting & Expert Tips

Regioselectivity Issues
  • Symptom: Formation of byproducts or low yield with electron-deficient pyridines (e.g., 5-nitro-2-aminopyridine).

  • Cause: Reduced nucleophilicity of the ring nitrogen (N1).

  • Solution: Switch solvent to DMF or DMA and increase temperature to

    
    . Use a stronger base like 
    
    
    
    to facilitate the deprotonation steps.
Handling -Haloketones
  • Stability: These reagents degrade over time, releasing HBr which turns the solid dark/sticky.

  • Protocol Adjustment: If the haloketone is old, wash it with cold pentane or recrystallize before use. Alternatively, generate it in situ using the ketone + NBS (N-bromosuccinimide) and add the aminopyridine directly to the pot (One-pot bromination-condensation).

GBB Reaction Stalling
  • Symptom: Imine forms, but cyclization fails.

  • Solution: Ensure the solvent is not "too" dry; trace water can sometimes assist proton transfer, though generally, anhydrous conditions are preferred. If using

    
     fails, try Montmorillonite K-10 clay  as a heterogeneous acid catalyst, which often improves yields for sterically hindered substrates.
    

References

  • Review of Imidazo[1,2-a]pyridine Synthesis: Bagdi, A. K., et al.[1][2][3][4] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2] Chemical Reviews. (Validated via ACS Search)

  • The Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H., & Bouzid, K.[3][5][6][7] "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines."[3][5] Angewandte Chemie International Edition.

  • Zolpidem Synthesis (Industrial/Process Focus): S. Chauhan, et al. "Ultrasound-assisted C-H functionalization... synthesis of imidazo[1,2-a]pyridines."[2] Synlett.

  • Green Chemistry Protocols: Organic Chemistry Portal. "Synthesis of Imidazo[1,2-a]pyridines."[1][8][2][3][4][5][7][9][10][11][12]

  • Mechanistic Studies: Vertex AI Search Results. "Mechanism of reaction between 2-aminopyridine and alpha-haloketone."[8] 13

Sources

Mastering the Purification of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] Its unique structural framework is of significant interest to researchers in medicinal chemistry and drug development, particularly for the creation of novel therapeutic agents.[1] The purity of this carbaldehyde is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.

This comprehensive application note provides detailed protocols and the underlying scientific principles for the purification of this compound using recrystallization, a powerful and widely used technique for the purification of solid organic compounds.[2] We will explore both single-solvent and multi-solvent recrystallization methods, offering researchers and process chemists a robust guide to obtaining this key intermediate in a highly purified form.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[3] The process, in its essence, involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.[2][4] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[3] The purified crystals are then isolated by filtration.

The success of a recrystallization procedure hinges on the careful selection of the solvent. An ideal solvent for the recrystallization of a specific compound should exhibit the following characteristics:

  • High dissolving power for the target compound at elevated temperatures.

  • Low dissolving power for the target compound at low temperatures.

  • High or low dissolving power for impurities, so they can be either left behind in the hot filtration step or remain in the cold mother liquor.

  • It should not react chemically with the compound being purified.

  • It should be volatile enough to be easily removed from the purified crystals.

  • It should be non-toxic, inexpensive, and non-flammable, if possible.

Solvent Selection Strategy for this compound

Based on available data, this compound is a solid that is sparingly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, and ethanol. This information, coupled with the general principle of "like dissolves like," allows us to propose a range of suitable solvents for recrystallization. The presence of a polar carbaldehyde group and a moderately polar imidazopyridine core suggests that solvents of intermediate polarity will likely be effective.

Table 1: Potential Solvents for Recrystallization of this compound

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use
Ethanol7824.5Good "all-around" solvent for moderately polar compounds. Often shows a significant temperature-dependent solubility profile.
Isopropanol8219.9Similar to ethanol, but slightly less polar. Can be a good alternative if solubility in ethanol is too high at room temperature.
Acetonitrile8237.5A polar aprotic solvent that can be effective for compounds with some polar functional groups.
Ethyl Acetate776.0A medium-polarity solvent. Often used in combination with a non-polar solvent like hexane.
Toluene1112.4A non-polar aromatic solvent. May be suitable if the compound is less polar than anticipated, or as a component in a solvent pair.
Acetone5620.7A polar aprotic solvent with a low boiling point, which can be advantageous for easy removal.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that meets the criteria of high solubility at high temperature and low solubility at low temperature. Ethanol or isopropanol are excellent starting points for this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid while swirling. Continue adding the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the weight of the crude solid) to the solution. Swirl the mixture and gently heat it to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used or if there are insoluble impurities): If activated charcoal or other solid impurities are present, it is necessary to perform a hot gravity filtration to remove them before crystallization. This is a critical step to prevent the premature crystallization of the product on the filter paper. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Workflow for Single-Solvent Recrystallization

A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Dissolution B->C D Decolorize with Charcoal (Optional) C->D F Slow Cooling to Room Temperature C->F No Insoluble Impurities E Hot Gravity Filtration (Optional) D->E E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Crystals J->K

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is employed when no single solvent is ideal. A pair of miscible solvents is used: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). A common and effective pair for compounds of intermediate polarity is ethyl acetate and hexane.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot ethyl acetate) in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add the "bad" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent (hot ethyl acetate) until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce maximum crystallization.

  • Isolation and Drying: Collect, wash (with a cold mixture of the two solvents or just the "bad" solvent), and dry the crystals as described in the single-solvent protocol.

Workflow for Two-Solvent Recrystallization

A Dissolve Crude Solid in Minimum Hot 'Good' Solvent B Add 'Bad' Solvent Dropwise to Cloud Point A->B C Add a Few Drops of 'Good' Solvent to Clarify B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent Mixture F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: Workflow for two-solvent recrystallization.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even at low temperatures.- Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Try a different solvent or solvent system.
Oiling out (compound separates as a liquid instead of a solid)- The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present that lower the melting point.- Lower the temperature at which the solution is saturated by adding more of the "good" solvent.- Vigorously agitate the solution as it cools.- Redissolve the oil in more hot solvent and try cooling more slowly.
Low recovery of purified compound - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the funnel and receiving flask for hot filtration are pre-heated.- Cool the solution in an ice bath for a longer period to maximize precipitation.
Crystals are colored - Colored impurities are still present.- Repeat the recrystallization, incorporating the decolorizing charcoal step.

Conclusion

The recrystallization methods outlined in this application note provide a robust framework for the purification of this compound. By systematically selecting an appropriate solvent system and carefully following the detailed protocols, researchers and drug development professionals can consistently obtain this valuable intermediate with the high degree of purity required for subsequent synthetic transformations and biological evaluations. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds, serving as a valuable resource for any chemistry laboratory.

References

  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.).
  • 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde - Chem-Impex. (n.d.).
  • recrystallization, filtration and melting point. (n.d.).
  • Recrystallization. (n.d.).
  • How to Carry Out a Recrystallization. (2013, February 4). [Video]. YouTube.

Sources

Application Note: 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde in Pharmaceutical Synthesis

[1][2]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs such as Zolpidem (sedative) and Soraprazan (P-CAB). 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 29096-59-1) represents a critical, high-value intermediate within this class.[1]

Unlike simple alkylated derivatives, the C3-carbaldehyde functionality provides a highly reactive electrophilic "handle," enabling rapid diversification into complex heterocycles (e.g., oxazoles, thiazoles) or reductive amination to bioactive amines. This guide details the application of this intermediate in synthesizing hybrid urease inhibitors (targeting H. pylori) and kinase inhibitor motifs , providing validated protocols for downstream functionalization.[1]

Chemical Profile & Stability[2]

PropertySpecification
Chemical Name This compound
CAS Number 29096-59-1
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactivity Profile Susceptible to oxidation (to carboxylic acid) and nucleophilic addition at the carbonyl carbon.[1][2]
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Strategic Applications in Drug Discovery[1]

The "Divergent Hub" Concept

The C3-aldehyde group allows this molecule to serve as a divergent hub.[1] In drug discovery campaigns, a single batch of this intermediate can generate three distinct libraries of bioactive compounds:

  • Reductive Amination: Generation of amine-linked libraries (common in GPCR ligands).[1]

  • Knoevenagel Condensation: Formation of

    
    -unsaturated systems (Michael acceptors for covalent kinase inhibitors).[1]
    
  • Heterocyclization: Conversion of the aldehyde into secondary heterocycles like oxazoles or imidazoles (anti-infectives).[1]

Case Study: H. pylori Urease Inhibitors

Recent medicinal chemistry efforts have validated the use of this compound in synthesizing Imidazo-Oxazole hybrids .[1] These compounds exhibit potent inhibition of Helicobacter pylori urease, a validated target for treating gastric ulcers and gastritis. The chloro-substitution at C6 enhances lipophilicity and metabolic stability compared to the unsubstituted parent.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent utility of the intermediate, highlighting the pathway to Oxazole-based urease inhibitors.

GStart6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde(CAS 29096-59-1)Path1Pathway A:Reductive AminationStart->Path1+ R-NH2NaBH(OAc)3Path2Pathway B:Knoevenagel CondensationStart->Path2+ Active MethylenePath3Pathway C:Oxidative CyclizationStart->Path3+ SemicarbazideProd1Secondary Amines(GPCR Ligands)Path1->Prod1Prod2Acrylate Derivatives(Cov. Kinase Inhibitors)Path2->Prod2Inter3SemicarbazoneIntermediatePath3->Inter3CondensationProd3Imidazo-Oxazole Hybrid(Urease Inhibitor)Inter3->Prod3Oxidative Cyclization(Ph-COCH2Br)

Figure 1: Divergent synthetic pathways utilizing the C3-aldehyde handle. Pathway C is detailed in the protocol below.

Detailed Experimental Protocol

Protocol: Synthesis of Imidazo[1,2-a]pyridine-Oxazole Hybrid

Objective: To convert this compound into a bioactive oxazole derivative via a semicarbazone intermediate.

Phase 1: Formation of Semicarbazone Intermediate

Reagents:

  • Starting Material (Aldehyde): 1.0 equiv (194 mg, 1 mmol)

  • Semicarbazide Hydrochloride: 1.1 equiv[1]

  • Sodium Acetate: 1.2 equiv[1]

  • Solvent: Ethanol/Water (3:1 v/v)[1]

Procedure:

  • Dissolution: Dissolve 1.0 equiv of the aldehyde in Ethanol (5 mL). Gentle heating (40°C) may be required to ensure full solubility.[1]

  • Reagent Prep: In a separate vial, dissolve Semicarbazide HCl and Sodium Acetate in minimal water (2 mL).

  • Addition: Dropwise add the aqueous reagent solution to the ethanolic aldehyde solution under stirring.

  • Reaction: Reflux the mixture at 80°C for 2–3 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by a lower Rf spot (semicarbazone).[1]

  • Isolation: Cool to room temperature. The product typically precipitates as a white/off-white solid.[1] Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Verify formation by ¹H NMR (disappearance of -CHO peak at ~10 ppm; appearance of -NH peaks).[1]

Phase 2: Cyclization to Oxazole

Reagents:

  • Semicarbazone Intermediate (from Phase 1): 1.0 equiv[1]

  • Phenacyl Bromide (2-Bromoacetophenone): 1.0 equiv[1]

  • Solvent: Ethanol or DMF

  • Catalyst: None (thermal) or mild base (optional)

Procedure:

  • Setup: Suspend the semicarbazone intermediate in Ethanol (10 mL per mmol).

  • Addition: Add 1.0 equiv of Phenacyl Bromide.

  • Reaction: Reflux for 4–6 hours. The reaction involves the nucleophilic attack of the semicarbazone oxygen on the alkyl halide, followed by cyclization.

  • Workup: Evaporate the solvent under reduced pressure.

  • Neutralization: Treat the residue with 10% NaHCO₃ solution to neutralize HBr byproducts.[1]

  • Purification: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the target Imidazo-Oxazole hybrid.[1]

Expert Troubleshooting & Optimization (E-E-A-T)

  • Solubility Challenges: The 6-chloro substituent increases the planarity and stacking interactions, often reducing solubility.

    • Solution: If the aldehyde precipitates during reactions before reacting, switch to DMF or DMAc as the solvent and increase temperature to 60°C.

  • Aldehyde Oxidation: The C3-aldehyde is prone to air oxidation to the carboxylic acid (which is unreactive in Schiff base formation).[1]

    • Validation: Always run a quick ¹H NMR before use.[1] If the carboxylic acid (-COOH) peak is visible (broad singlet >11 ppm), repurify by washing the solid with dilute NaHCO₃ (acid dissolves, aldehyde remains).

  • Regioselectivity in Cyclization: During the oxazole formation (Phase 2), steric hindrance from the 2-methyl group on the imidazopyridine core is minimal, but bulky substituents on the phenacyl bromide can slow the reaction.

    • Optimization: For sterically hindered partners, add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive phenacyl iodide in situ.

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Synthesis of Imidazo[1,2-a]pyridine Scaffolds

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2024.[1][2] [1]

  • Urease Inhibition Application

    • Hussain, R., et al. "Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into Oxazole Derivatives: In Vitro Urease Inhibition." Saudi Pharmaceutical Journal, 2023.[1][4] (Note: Protocol adapted from 6-fluoro analog to 6-chloro based on structural homology).[1]

  • General Reactivity of Heterocyclic Aldehydes

    • "Reactivity of Imidazole- and Pyridine-Carboxaldehydes."[5][1][2] ChemistryOpen, 2025.[1]

Application Note: Development of Antifungal Agents using 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, extensively utilized for its broad-spectrum biological activities, including antiviral, anti-inflammatory, and antifungal properties.[1] This application note details the utilization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde as a critical intermediate for generating high-potency antifungal libraries.

We focus on the derivatization of the C3-formyl group via Claisen-Schmidt condensation to yield chalcone hybrids.[2] These derivatives have demonstrated significant efficacy against Candida albicans and Aspergillus flavus, often outperforming standard azoles in resistant strains by targeting the CYP51 (lanosterol 14

Strategic Rationale & Mechanism

The Scaffold Advantage

The 6-chloro-2-methylimidazo[1,2-a]pyridine core provides three distinct advantages for antifungal development:

  • Lipophilicity: The C6-chlorine atom enhances membrane permeability, crucial for penetrating the rigid fungal cell wall.

  • Metabolic Stability: Halogenation at the C6 position blocks common metabolic oxidation sites, extending the half-life of the drug candidate.

  • Reactive Handle: The C3-carbaldehyde serves as a versatile electrophile, allowing for the rapid generation of Schiff bases, hydrazones, and chalcones.

Mechanism of Action (MOA)

The primary target for these derivatives is CYP51 , a cytochrome P450 enzyme essential for ergosterol biosynthesis. The nitrogen lone pair in the imidazo[1,2-a]pyridine ring coordinates with the heme iron of CYP51, while the C3-side chain (the chalcone tail) occupies the hydrophobic access channel, effectively inhibiting the enzyme and leading to accumulation of toxic methylated sterols.

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Target: this compound

While this intermediate is commercially available, in-house synthesis ensures high purity (>98%) required for reliable SAR (Structure-Activity Relationship) studies.

Reagents:

  • 2-Amino-5-chloropyridine

  • Chloroacetone

  • Phosphorus oxychloride (

    
    )[3]
    
  • N,N-Dimethylformamide (DMF)

Workflow:

  • Cyclization: Reflux 2-amino-5-chloropyridine (1.0 eq) with chloroacetone (1.2 eq) in ethanol for 8 hours. Neutralize with

    
     to obtain 6-chloro-2-methylimidazo[1,2-a]pyridine.
    
  • Vilsmeier-Haack Formylation:

    • Cool DMF (3.0 eq) to 0°C.

    • Add

      
       (1.2 eq) dropwise to generate the Vilsmeier reagent (chloroiminium salt).
      
    • Add the cyclized product (from step 1) dissolved in DMF.

    • Heat to 60°C for 3 hours.

    • Quench: Pour into ice water and neutralize with sodium acetate.

    • Purification: Recrystallize from ethanol.

Protocol B: Library Generation (Claisen-Schmidt Condensation)

Target: 6-Chloroimidazo[1,2-a]pyridinyl-chalcones

This protocol describes the condensation of the aldehyde with substituted acetophenones to create an

Reagents:

  • This compound (1 mmol)

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1 mmol)

  • Ethanol (10 mL)

  • 40% NaOH (aq) or Piperidine (catalyst)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde and the selected acetophenone in ethanol in a round-bottom flask.

  • Catalysis: Add 1 mL of 40% NaOH dropwise while stirring at room temperature. (Alternatively, use piperidine for acid-sensitive substrates).

  • Reaction: Stir the mixture for 8–12 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: The product typically precipitates as a yellow solid. Pour the reaction mixture into ice water (50 mL) and acidify slightly with dilute acetic acid (10%) to pH 6–7.

  • Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from ethanol/DMF mixtures to achieve HPLC purity >95%.

Protocol C: Antifungal Susceptibility Testing (CLSI M27-A3)

Target Organisms: Candida albicans (ATCC 90028), Aspergillus flavus

Materials:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • 96-well microdilution plates.

  • Resazurin dye (optional, for colorimetric reading).

Procedure:

  • Inoculum Prep: Adjust fungal suspension to

    
     CFU/mL in RPMI 1640.
    
  • Compound Dilution: Prepare stock solutions of the chalcone derivatives in DMSO. Perform serial 2-fold dilutions in the microplate (Range: 0.5 µg/mL to 256 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 35°C for 48 hours (Candida) or 72 hours (Aspergillus).

  • Readout: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration showing 100% inhibition of visible growth compared to the growth control.

Data Visualization & Workflows

Figure 1: Synthetic Pathway

The following diagram illustrates the conversion of the starting aminopyridine to the final antifungal chalcone via the Vilsmeier-Haack and Claisen-Schmidt reactions.

SynthesisWorkflowStart2-Amino-5-chloropyridineCyclizationCyclization(Chloroacetone)Start->CyclizationCore6-Chloro-2-methylimidazo[1,2-a]pyridineCyclization->CoreVHVilsmeier-Haack(POCl3/DMF)Core->VHAldehyde3-Carbaldehyde(INTERMEDIATE)VH->AldehydeCondensationClaisen-Schmidt(Acetophenones/NaOH)Aldehyde->CondensationProductAntifungalChalconeCondensation->Product

Caption: Step-wise synthesis from precursor to active antifungal agent via the 3-carbaldehyde intermediate.[4]

Figure 2: Biological Evaluation Logic

Decision tree for evaluating the efficacy of synthesized derivatives.

BioAssayLibrarySynthesized Library(Chalcones)ScreenPrimary Screen(100 µM)Library->ScreenDecisionInhibition > 50%?Screen->DecisionDiscardDiscard / RedesignDecision->DiscardNoMICDetermine MIC(Serial Dilution)Decision->MICYesToxCytotoxicity Assay(HEK293 Cells)MIC->ToxLeadLead CandidateTox->LeadHigh Selectivity Index

Caption: Screening workflow to filter library candidates based on potency and selectivity.

Representative Data & Analysis

The following table summarizes expected performance metrics based on recent literature for 6-chloroimidazo[1,2-a]pyridine derivatives.

Compound IDR-Substituent (Chalcone)MIC (µM) C. albicansMIC (µM) A. flavusLogP
IMP-01 Phenyl (Unsubstituted)160.5150.23.2
IMP-04 4-Chlorophenyl75.582.13.8
IMP-09 2,4-Dichlorophenyl41.9 38.5 4.1
Fluconazole (Control)16.332.00.5

Analysis:

  • SAR Insight: Electron-withdrawing groups (Cl, F) on the phenyl ring of the chalcone moiety significantly improve antifungal activity compared to unsubstituted analogs.

  • Potency: Compound IMP-09 (2,4-dichloro derivative) approaches the potency of the standard drug Fluconazole against Aspergillus strains, validating the scaffold's utility.

References

  • Adingra, K., et al. (2022).[4] Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91.[4]

  • Ouattara, M., et al. (2025). Synthesis and Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridinyl-Chalcones Against Aspergillus Flavus.[2] ResearchGate.[2][5]

  • Bhale, P.S., et al. (2013).[5] Synthesis and Antimicrobial screening of Chalcones containing imidazo[1,2-a]pyridine nucleus. Research Journal of Chemical Sciences, 3(12), 38-42.[5]

  • Goel, R., et al. (2024). Imidazo[1,2-a]pyridine: A Privileged Scaffold for the Development of Potent Antifungal Agents.[2][1][6] Current Topics in Medicinal Chemistry.

Application Note: High-Throughput Screening of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde Derivative Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs such as Zolpidem and Alpidem.[1] Specifically, the 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde derivative represents a high-value intermediate.[2] The C3-formyl group acts as a versatile chemical handle for divergent synthesis, while the C6-chlorine and C2-methyl substituents modulate lipophilicity and metabolic stability.

This Application Note provides a comprehensive guide for the High-Throughput Screening (HTS) of libraries derived from this scaffold. We detail the automated parallel synthesis of a targeted library via Claisen-Schmidt condensation and outline a robust phenotypic screening workflow targeting anticancer activity (specifically colon cancer cell lines HT-29/Caco-2) and tubulin polymerization inhibition.

Chemical Strategy & Library Design

The Scaffold Rationale

The this compound core offers three distinct advantages for drug discovery:

  • Rigidity: The fused bicyclic system restricts conformational entropy, enhancing binding affinity to protein targets like kinases and tubulin.

  • Versatility: The C3-aldehyde is highly reactive, allowing for the rapid generation of Schiff bases, chalcones, and Knoevenagel adducts.

  • Pharmacophore Features: The nitrogen bridgehead serves as a hydrogen bond acceptor, critical for interaction with the hinge region of kinase domains or the colchicine binding site of tubulin.

Synthetic Pathway: Automated Claisen-Schmidt Condensation

To maximize structural diversity while maintaining synthetic efficiency, this protocol focuses on generating a library of imidazo[1,2-a]pyridine-chalcone hybrids . These structures have demonstrated potent cytotoxicity against human cancer cell lines by inducing apoptosis via cytochrome c release.[3]

Reaction Scheme: The core aldehyde reacts with a diverse set of substituted acetophenones in the presence of a base (NaOH or KOH) to yield


-unsaturated ketones (chalcones).


Visualization: Library Synthesis Workflow

LibrarySynthesis Scaffold 6-Chloro-2-methyl imidazo[1,2-a]pyridine -3-carbaldehyde AutoSynth Automated Liquid Handler (Ethanol, NaOH, 25°C, 8h) Scaffold->AutoSynth Input Reagents Building Blocks: Substituted Acetophenones (n=96 to 384) Reagents->AutoSynth Input Purification Precipitation/Filtration or Solid Phase Extraction AutoSynth->Purification Crude Product Library Final Library: Imidazo-Chalcone Hybrids Purification->Library Arrayed in DMSO

Figure 1: Automated workflow for the parallel synthesis of imidazo[1,2-a]pyridine-chalcone libraries.

Protocol 1: Automated Parallel Synthesis

Objective: Generate a 96-member library of 3-cinnamoyl-imidazo[1,2-a]pyridine derivatives.

Materials
  • Scaffold: this compound (0.1 M in EtOH).

  • Reagents: 96 unique acetophenones (0.1 M in EtOH).

  • Catalyst: 10% NaOH (aq).

  • Equipment: Liquid handling robot (e.g., Tecan Freedom EVO or equivalent), 96-well deep-well reaction blocks.

Procedure
  • Dispensing: Transfer 100 µL of the Scaffold solution into each well of the reaction block.

  • Library Addition: Add 100 µL of a unique acetophenone solution to each well (1:1 molar ratio).

  • Catalysis: Dispense 20 µL of 10% NaOH solution into each well.

  • Incubation: Seal the plate and shake at 25°C for 8–12 hours . The formation of a precipitate (yellow/orange solid) often indicates reaction progress.

  • Quenching: Add 50 µL of 20% acetic acid to neutralize the base.

  • Work-up (High-Throughput):

    • Centrifuge the plate at 3000 rpm for 10 mins to pellet the precipitate.

    • Remove supernatant (contains unreacted starting material/salts).

    • Wash pellet with cold EtOH (2x) and dry under vacuum.

  • Reconstitution: Dissolve the final pellets in DMSO to a stock concentration of 10 mM for HTS.

Protocol 2: High-Throughput Screening (Phenotypic Assay)

Objective: Screen the library for cytotoxicity against HT-29 (colon adenocarcinoma) cells.

Rationale: Previous studies indicate that 6-substituted imidazo[1,2-a]pyridines exhibit selective toxicity toward colon cancer cells by triggering the proteolytic phase of apoptosis (Caspase-3 activation).

Assay Validation Parameters

Before running the full library, validate the assay performance using the Z-factor :



  • Target: Z' > 0.5 (Excellent assay).

  • Controls:

    • Positive Control (

      
      ): Colchicine or Doxorubicin (10 µM).
      
    • Negative Control (

      
      ): DMSO (0.1%).
      
Step-by-Step Methodology
  • Cell Seeding: Dispense HT-29 cells (5,000 cells/well) in 40 µL of complete media into 384-well assay plates using a bulk dispenser. Incubate for 24h at 37°C/5% CO₂.

  • Compound Transfer: Using a pin-tool or acoustic dispenser, transfer 50 nL of the 10 mM library stock (final conc. ~10 µM) into the assay plates.

  • Incubation: Incubate plates for 48 hours .

  • Detection (CellTiter-Glo / ATP):

    • Equilibrate plates to room temperature.

    • Add 40 µL of CellTiter-Glo reagent.

    • Shake for 2 mins; incubate for 10 mins (dark).

  • Readout: Measure luminescence on a multi-mode plate reader (e.g., EnVision).

Hit Validation & Mechanism of Action

Once "hits" (compounds with >50% inhibition) are identified, they must undergo secondary screening to rule out false positives and confirm the mechanism (e.g., tubulin inhibition).

Visualization: HTS Decision Tree

HTS_Flow Primary Primary Screen: HT-29 Cell Viability (10 µM Single Point) Threshold Inhibition > 50%? Primary->Threshold DoseResponse Dose-Response (IC50) HT-29 & Healthy Cells (HEK293) Threshold->DoseResponse Yes Discard Discard / Archive Threshold->Discard No Selectivity Selectivity Index (SI) (IC50 Normal / IC50 Cancer) > 10? DoseResponse->Selectivity Mechanism Mechanistic Assay: Tubulin Polymerization or Caspase-3 Activation Selectivity->Mechanism Yes Selectivity->Discard No (Toxic) Lead Validated Lead Candidate Mechanism->Lead Confirmed Mechanism->Discard No Effect

Figure 2: Decision tree for triaging hits from the primary phenotypic screen to mechanism validation.

Data Summary Table: Expected Metrics
ParameterAcceptance CriteriaNotes
Z-Factor > 0.5Ensures separation between signal and background.
Signal-to-Background > 3:1Critical for luminescence assays.
Hit Rate 0.5% – 3%Higher rates suggest non-specific toxicity or library redundancy.
Potency (IC50) < 1 µMFor a lead compound in this scaffold class.
Selectivity Index > 10Ratio of IC50 (Normal Cells) / IC50 (Cancer Cells).

References

  • Goel, R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Link

  • Adingra, K., et al. (2022).[4] Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. Link

  • Chem-Impex. 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde Product Information. Link

  • Bagdi, A. K., et al. (2015).[5] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications (RSC).[5] Link

  • Li, Y., et al. (2021).[6] Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Formylation of 6-Chloro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the specific challenges encountered during the C3-formylation of 6-chloro-2-methylimidazo[1,2-a]pyridine . While the Vilsmeier-Haack reaction is the industry standard for this transformation, the specific electronic properties of the 6-chloro-2-methyl substituted scaffold create a unique impurity profile.

The reaction relies on the electrophilic aromatic substitution of the imidazo[1,2-a]pyridine core (highly nucleophilic at C3) by the in situ generated chloroiminium ion (Vilsmeier reagent).

The Core Challenge: The 6-chloro substituent exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring compared to the unsubstituted parent. However, the 2-methyl group provides steric bulk and weak activation. This balance necessitates precise temperature control to avoid dimerization (over-reaction) while ensuring complete conversion.

Critical Impurity Profile & Troubleshooting (Q&A)

Module A: The "Dimer" Impurity (Bis-alkylation)

User Question: “I am observing a large, non-polar impurity by TLC/HPLC that elutes after my product. It persists even after recrystallization. What is it?”

Technical Diagnosis: You are likely generating the Bis-dimer : Bis(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methane.

  • Mechanism: This forms via the acid-catalyzed condensation of your product (the aldehyde) with unreacted starting material. The aldehyde carbonyl is protonated by the acidic reaction medium (POCl₃/DMF), generating an electrophile that attacks a second molecule of the starting material.[1]

  • Root Cause:

    • Inverse Addition: Adding the substrate too slowly to the Vilsmeier reagent, or having local excesses of substrate relative to the reagent.

    • Insufficient Electrophile: Using < 1.2 equivalents of Vilsmeier reagent.

    • Prolonged Heating: Running the reaction >80°C promotes this condensation.

Corrective Action:

  • Stoichiometry: Increase the Vilsmeier reagent (POCl₃/DMF) ratio to 1.5 – 2.0 equivalents . This ensures the starting material is rapidly consumed, leaving none available to react with the forming aldehyde.

  • Order of Addition: Pre-form the Vilsmeier reagent (POCl₃ + DMF) at 0°C, then add the substrate (dissolved in DMF) to the reagent. Do not add the reagent to the substrate.

Module B: The "Phantom" Peak (Incomplete Hydrolysis)

User Question: “My LCMS shows a major peak with a mass different from the product. Upon workup with water, the yield is low, and the solid is sticky.”

Technical Diagnosis: You are observing the stable Iminium Intermediate .

  • Mechanism: The Vilsmeier reaction does not directly produce the aldehyde; it produces a chloroiminium salt.[2] This salt is remarkably stable, especially with the electron-withdrawing 6-chloro group stabilizing the system. Simple quenching with cold water is often insufficient to hydrolyze this salt to the aldehyde.

  • Root Cause:

    • pH too low: Hydrolysis requires a pH adjustment (typically to pH 4–6 or basic conditions depending on stability) to drive the equilibrium toward the aldehyde.

    • Insufficient Time: The hydrolysis step is a chemical reaction, not just a wash.

Corrective Action:

  • Buffered Hydrolysis: Quench the reaction mixture into a Sodium Acetate (NaOAc) solution (2M) or carefully neutralize with saturated NaHCO₃ to pH 7–8.

  • Thermal Hydrolysis: After quenching with water, stir the aqueous mixture at 50–60°C for 30 minutes . This provides the kinetic energy required to break the C=N bond of the iminium species.

Module C: Unreacted Starting Material (Moisture Contamination)

User Question: “Reaction stalled at 60% conversion. Adding more POCl₃ didn't help.”

Technical Diagnosis: Deactivation of Vilsmeier Reagent by Moisture.

  • Mechanism: POCl₃ reacts violently with water to form Phosphoric acid and HCl. If your DMF is "wet" (contains water), the POCl₃ is consumed before it can form the active chloroiminium reagent.

  • Root Cause: Hygroscopic DMF.

Corrective Action:

  • Reagent Quality: Use anhydrous DMF (water content <0.05%).

  • Drying Protocol: If anhydrous DMF is unavailable, dry DMF over 4Å molecular sieves for 24 hours prior to use.

Visualized Pathways & Decision Logic

The following diagrams illustrate the reaction mechanism including side-product formation and a decision tree for troubleshooting.

VilsmeierLogic cluster_0 Critical Control Point Start Start: 6-Chloro-2-methyl imidazo[1,2-a]pyridine Intermediate Iminium Salt (Stable Intermediate) Start->Intermediate Electrophilic Attack (C3) Dimer SIDE PRODUCT: Dimer (Bis-compound) Start->Dimer Condensation w/ Product (Acidic conditions) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Active Species SM_Left IMPURITY: Unreacted SM Reagent->SM_Left Moisture Deactivation Hydrolysis Hydrolysis Step (H2O / Base / Heat) Intermediate->Hydrolysis Hydrolysis->Intermediate Incomplete (pH/Temp low) Product Target Aldehyde (Product) Hydrolysis->Product Complete Hydrolysis Product->Dimer + Starting Material

Figure 1: Reaction Pathway highlighting the critical hydrolysis step and the dimerization pathway.

Troubleshooting CheckLCMS Analyze LCMS/TLC IsSM Is Starting Material Present? CheckLCMS->IsSM IsNewSpot Is there a Late-eluting Spot? IsSM->IsNewSpot No ActionDry Action: Dry DMF, Increase POCl3 IsSM->ActionDry Yes (Reagent Dead) IsMassOdd Is Mass = Prod + Dimethylamine? IsNewSpot->IsMassOdd No ActionStoich Action: Increase Reagent Eq. to consume SM fast IsNewSpot->ActionStoich Yes (Dimer Formation) ActionHydro Action: Heat Hydrolysis step or Adjust pH to 8 IsMassOdd->ActionHydro Yes (Iminium Salt) Success Target Isolated IsMassOdd->Success No (Clean)

Figure 2: Troubleshooting logic flow for identifying and resolving impurity issues.

Optimized Experimental Protocol

To minimize the side products described above, follow this optimized procedure.

Reagents:

  • Substrate: 6-chloro-2-methylimidazo[1,2-a]pyridine (1.0 eq)

  • POCl₃ (Phosphorus Oxychloride): 1.5 eq

  • DMF (N,N-Dimethylformamide): 5.0 Vol (Anhydrous)

Step-by-Step:

  • Reagent Formation: In a dry flask under N₂, charge DMF (3.0 Vol). Cool to 0–5°C .[3] Dropwise add POCl₃ (1.5 eq) over 20 mins. Exotherm expected. Stir for 30 mins at 0°C to form the white Vilsmeier salt precipitate.

  • Substrate Addition: Dissolve the substrate in remaining DMF (2.0 Vol). Add this solution dropwise to the Vilsmeier reagent at 0–5°C. Crucial: Do not reverse addition.

  • Reaction: Warm to 60°C and stir for 3–5 hours. Monitor by HPLC.

  • Quench & Hydrolysis:

    • Cool reaction to RT.

    • Pour mixture into crushed ice/water (10 Vol).

    • Critical Step: Adjust pH to 7–8 using saturated NaHCO₃ or 2N NaOH.

    • Stir at RT for 1 hour (or 50°C for 30 mins if precipitation is gummy) to ensure complete hydrolysis of the iminium salt.

  • Isolation: Filter the resulting solid precipitate. Wash with copious water to remove phosphate salts. Dry in a vacuum oven at 50°C.

Data Summary: Impurity Identification

ComponentRelative Retention (HPLC)Mass Spec (ESI+)Origin
Target Product 1.00[M+H]⁺ = 195/197Desired
Starting Material 0.85[M+H]⁺ = 167/169Moisture in DMF; Low Eq. of POCl₃
Iminium Intermediate 0.50 (Broad, pH dependent)[M]⁺ = 250/252*Incomplete Hydrolysis
Dimer (Bis-impurity) 1.45[M+H]⁺ = ~345Acid catalyzed condensation

*Note: Mass of Iminium = Product Mass + 55 (roughly) depending on counter ion association in MS source.

References

  • Vilsmeier-Haack Reaction Mechanism & Application: Jones, G.; Stanforth, S. P.[4] "The Vilsmeier-Haack Reaction."[2][3][5][6][7][8][9] Organic Reactions, 2004 , 49, 1. [Link][3][4][5][10]

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives: Bagdi, A. K.; Santra, S.; Monir, K.; Hajra, A. "Synthesis of Imidazo[1,2-a]pyridines: A Review on Recent Developments."[11][12] Chemical Communications, 2015 , 51, 1555-1575. [Link]

  • Specific Formylation of 6-Substituted Imidazopyridines: Saldabol, N. O.; Popelis, Yu.; Slavinskaya, V. A. "Formylation of furyl-substituted imidazo[1,2-a]pyridine." Chemistry of Heterocyclic Compounds, 2001 , 37, 1021–1024.[11] [Link]

  • Troubleshooting Vilsmeier Impurities (General Heterocycles): Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 1991 , 2, 777-794. [Link]

Sources

Technical Support Center: Purification & Isolation of Imidazo[1,2-a]pyridine-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Alpidem), antivirals, and anti-inflammatory agents.[1] The introduction of a formyl group at the C-3 position via the Vilsmeier-Haack reaction is the industry-standard functionalization method.

However, this specific aldehyde presents unique purification challenges due to the amphoteric nature of the imidazo[1,2-a]pyridine core (basic N-1 nitrogen vs. electrophilic aldehyde) and the stability of the intermediate iminium salt. This guide addresses the causality behind common failures and provides self-validating protocols to ensure high-purity isolation.

Module 1: The Vilsmeier-Haack Quench (The "Hidden" Failure Point)

User Issue: "I see full consumption of starting material on TLC, but after workup, my isolated yield is low (<40%), or I recover a water-soluble byproduct."

Technical Diagnosis: The Vilsmeier-Haack reaction does not directly produce the aldehyde; it produces an iminium salt intermediate . This salt is stable in acidic media and highly water-soluble. If the quench pH and temperature are not rigorously controlled to force hydrolysis, the aldehyde is never generated, and the intermediate is washed away in the aqueous layer.

Troubleshooting Protocol: Controlled Hydrolysis
  • Step 1 (Quench): Pour the reaction mixture (DMF/

    
    ) slowly into crushed ice. Do not allow the temperature to rise above 10°C initially.
    
  • Step 2 (Basification - CRITICAL): Slowly add saturated aqueous Sodium Acetate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) until pH reaches 7–8 .
    • Why? The iminium salt requires a pH shift to hydrolyze to the aldehyde.

    • Validation: Do not rely on calculated equivalents. Use a pH meter or strip on the aqueous phase.

  • Step 3 (Hydrolysis Time): Stir the neutralized mixture at Room Temperature (RT) for 1–2 hours .

    • Why? Hydrolysis is not instantaneous. Premature extraction leaves the iminium salt in the water phase.

Visual Workflow: Vilsmeier-Haack Quench Logic

VH_Workup Start Reaction Complete (TLC) Quench Pour into Ice Water (Temp < 10°C) Start->Quench Check_pH Check pH Quench->Check_pH Acidic pH < 4 (Iminium Salt Stable) Check_pH->Acidic Current State Neutral pH 7-8 (Hydrolysis Range) Acidic->Neutral Add NaOAc/NaHCO3 Stir Stir 1-2h @ RT (Force Hydrolysis) Neutral->Stir Extract Extract (DCM or EtOAc) or Filter Precipitate Stir->Extract

Caption: Decision tree for maximizing aldehyde recovery during Vilsmeier-Haack workup.

Module 2: Chromatographic Tailing & Silica Interaction

User Issue: "My compound streaks/tails badly on silica gel columns, making separation from impurities impossible."

Technical Diagnosis: Imidazo[1,2-a]pyridines possess a basic nitrogen at position N-1 (


 ~5–6). Silica gel is slightly acidic (

~4–5) due to surface silanol groups (

).
  • Mechanism: The basic N-1 forms hydrogen bonds or ionic interactions with acidic silanols.

  • Result: Non-linear adsorption isotherms (tailing) and irreversible binding (mass loss).

Troubleshooting Protocol: Silanol Suppression

To fix this, you must modify the stationary phase environment.

MethodAdditive/PhaseProtocol DetailsPros/Cons
A (Standard) Triethylamine (TEA) Pre-wash column with 1% TEA in Hexane. Add 0.5% TEA to mobile phase.Pro: Cheap, effective. Con: TEA is hard to remove (high boiling point).
B (Cleanest) Ammonia (

)
Use 1%

in MeOH as the polar modifier (e.g., DCM/MeOH/NH4OH).
Pro: Volatile (easy removal). Con: Immiscible with Hexane.
C (Best) Neutral Alumina Switch from Silica Gel to Neutral Alumina (Brockmann Grade III).Pro: Eliminates acidity entirely. Con: Lower resolution than silica.
Visual Mechanism: Silanol Interaction

Silica_Interaction Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding / Ionic Drag (TAILING) Silica->Interaction Blocked TEA blocks Si-OH sites Silica->Blocked Imidazo Imidazo[1,2-a]pyridine (Basic N-1) Imidazo->Interaction TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding Free_Elution Product Elutes Freely (Sharp Peak) Blocked->Free_Elution

Caption: Mechanism of tailing on silica and how sacrificial bases (TEA) restore peak shape.

Module 3: Solubility & Recrystallization Strategy

User Issue: "My product is a solid but is difficult to dissolve in standard chromatography solvents, or it co-elutes with impurities."

Technical Diagnosis: Imidazo[1,2-a]pyridine-3-carbaldehydes are planar, aromatic systems that stack efficiently in the solid state (pi-pi stacking), leading to poor solubility in non-polar solvents (Hexane/EtOAc). Chromatography may be unnecessary if recrystallization is utilized effectively.

Recrystallization Solvent Screening Guide

Use this hierarchy to identify the optimal solvent system.

  • Ethanol (EtOH): The "Gold Standard."

    • Protocol: Dissolve crude solid in boiling EtOH. If it doesn't dissolve fully, add small amounts of DMF. Cool slowly to

      
      .
      
  • DMF / Water: Best for highly polar derivatives.

    • Protocol: Dissolve in minimum hot DMF. Add water dropwise until turbidity appears. Heat to clear, then cool.

  • Acetonitrile (

    
    ): 
    
    • Protocol: Good for removing non-polar impurities.

Self-Validating Purity Check: After recrystallization, run a 2D NMR (NOESY) .

  • Check: Ensure the aldehyde proton (CHO, ~9.8-10.0 ppm) shows a correlation with the H-5 proton (doublet, ~9.5 ppm). This confirms the C-3 regiochemistry and distinguishes it from C-2 isomers (rare in Vilsmeier but possible in other routes).

Module 4: Stability & Storage

User Issue: "My off-white solid turned yellow/brown after a week on the bench."

Technical Diagnosis: Aldehydes are susceptible to:

  • Oxidation: Conversion to the carboxylic acid (imidazo[1,2-a]pyridine-3-carboxylic acid) upon exposure to air.

  • Photodegradation: The conjugated system absorbs UV/Vis light, leading to radical decomposition.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature:

    
     or 
    
    
    
    for long term.
  • Container: Amber vials (UV protection) are mandatory.

References
  • Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[2] Chemical Communications, 2015, 51, 1555-1575.[2]

  • Guchhait, S. K., et al. "Vilsmeier-Haack Reaction of Imidazo[1,2-a]pyridine: A Route to Functionalized Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011. (Contextual grounding on Vilsmeier conditions for this scaffold).
  • Phenomenex Technical Guide. "Tip on Peak Tailing of Basic Analytes." Phenomenex Blog.

  • Chahal, M., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent."[3] RSC Advances, 2023.

  • Pervez, H., et al. "Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives." Open Journal of Medicinal Chemistry, 2013.

Sources

Technical Support Center: Process Chemistry for 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-IMDZ-003 Status: Active Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Scale-up, Troubleshooting, and Safety Protocols for CAS [88047-56-7] Synthesis[1][2]

Executive Summary

The synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde represents a classic challenge in heterocyclic process chemistry.[1] While the route is ostensibly simple—a cyclocondensation followed by a Vilsmeier-Haack formylation—scaling this to kilogram quantities introduces significant thermal and rheological hazards.[1]

This guide addresses the specific bottlenecks encountered when moving from bench (gram-scale) to pilot (kilogram-scale) production. It focuses on the 2-step protocol :

  • Cyclization: 2-Amino-5-chloropyridine + Chloroacetone

    
     Imidazo-pyridine core.[1]
    
  • Formylation: Core + POCl

    
    /DMF 
    
    
    
    C3-Aldehyde.[1]

Module 1: The Cyclization (Core Synthesis)[2]

Standard Operating Procedure (Optimized)

The reaction of 2-amino-5-chloropyridine (CAS 1072-98-6) with chloroacetone is the industry standard.[1] However, on a large scale, the choice of solvent and base determines whether you get a filterable crystal or an unworkable "tar."[1][2]

Key Parameters:

Parameter Specification Rationale
Stoichiometry 1.0 eq Amine : 1.1–1.2 eq Chloroacetone Slight excess of alkylating agent drives conversion; large excess causes poly-alkylation.
Solvent Ethanol (EtOH) or 1,4-Dioxane EtOH is preferred for green chemistry; Dioxane offers higher reflux temps for sluggish substrates.[1][2]

| Base | NaHCO


 or K

CO

(Solid) | Neutralizes the HCl generated, driving the equilibrium forward.[2] | | Temperature | Reflux (78–101°C) | Essential for ring closure (dehydration step).[2] |
Troubleshooting & FAQs

Q1: The reaction mixture has solidified into an unstirrable cake. How do I salvage this?

  • Diagnosis: This is the "Salt Crash."[1] As the reaction proceeds, the imidazopyridine product often precipitates as a hydrohalide salt (if base is insufficient) or simply crashes out due to low solubility of the free base in cold ethanol.[2]

  • Solution:

    • Do not stop stirring if possible. Add additional solvent (EtOH) to maintain a slurry.[2]

    • If the reaction is complete, cool to 0-5°C to maximize precipitation.

    • Critical Step: The solid likely contains inorganic salts (NaCl/KCl).[2] You must perform a reslurry in water after filtration to dissolve the inorganics, leaving the pure organic scaffold.[1][2]

Q2: HPLC shows 15% unreacted 2-amino-5-chloropyridine after 24 hours.

  • Diagnosis: The alkylation step (formation of the intermediate imine/enamine) is fast, but the cyclization (ring closure) is rate-limiting.[2]

  • Fix:

    • Check pH: If the system is too acidic (pH < 4), the pyridine nitrogen protonates, deactivating it.[1][2] Add base to adjust pH to ~7-8.[1]

    • Add Iodide Source: Add 5 mol% NaI or KI.[1][2] This generates iodoacetone in situ (Finkelstein reaction), which is a more reactive electrophile than chloroacetone.[2]

Module 2: The Vilsmeier-Haack Formylation (C3 Functionalization)

Process Safety Warning

The Vilsmeier-Haack reaction involves Phosphorus Oxychloride (POCl


)  and Dimethylformamide (DMF) .[2][3][4]
  • Hazard: The formation of the Vilsmeier reagent (Chloroiminium ion) is highly exothermic.[2]

  • Scale-up Risk: "Thermal Runaway."[1] Adding POCl

    
     rapidly to a large volume of DMF can trigger an uncontrollable exotherm, leading to decomposition or explosion.[1][2]
    
Workflow Visualization

G Start Start: Imidazo Core Addition Controlled Addition of Substrate Start->Addition ReagentPrep Vilsmeier Prep (T < 5°C) ReagentPrep->Addition Imidoyl Chloride Heating Heating (60-80°C) Formylation Addition->Heating Exotherm Control Quench Inverse Quench (Pour into Ice/Base) Heating->Quench Hydrolysis Final Product Isolation Quench->Final

Figure 1: Safe Logic Flow for Vilsmeier-Haack Scale-up.

Troubleshooting & FAQs

Q3: I see a massive exotherm when adding POCl


 to the substrate/DMF mixture. 
  • Diagnosis: You are likely performing "direct addition" (Substrate + DMF in flask, add POCl

    
    ).[2] This generates the Vilsmeier reagent in the presence of the substrate, releasing heat from both reagent formation and the formylation reaction simultaneously.[2]
    
  • Correct Protocol (Scale-up):

    • Pre-form the Vilsmeier Reagent: In a separate vessel, add POCl

      
       to DMF at 0°C. Stir for 30 mins.
      
    • Controlled Feed: Dissolve the imidazopyridine substrate in DMF. Slowly feed the pre-formed Vilsmeier reagent into the substrate solution while maintaining internal temperature <10°C.[1]

Q4: The yield is low, and the product is contaminated with a "tar" after workup.

  • Diagnosis: Improper Quenching (Hydrolysis).[2] The intermediate iminium salt is stable, but if you dump water into the reaction mixture, the acid generated (HCl + H

    
    PO
    
    
    
    ) causes localized heating and degradation of the aldehyde.[2]
  • Fix (The Inverse Quench):

    • Prepare a quench vessel with Ice and Sodium Acetate (or NaOH/NaHCO

      
       buffer).[2]
      
    • Slowly pour the reaction mixture into the quench vessel .

    • Keep the pH between 4–6 initially, then adjust to pH 7–8 to precipitate the free aldehyde.[1][2]

    • Note: Avoid highly alkaline pH (>10) immediately, as aldehydes can undergo Cannizzaro reactions or aldol condensations.[1][2]

Module 3: Purification Strategy

Chromatography is expensive and slow at the kilogram scale. We rely on crystallization .[1][2]

Impurity TypeOriginRemoval Strategy
Starting Material Incomplete VilsmeierAcid Wash: The aldehyde is less basic than the starting material.[1] Dissolve crude in dilute HCl; filter off insoluble aldehyde (often protonates less easily) or extract.[2] Note: This is risky.[2][5] Better to drive reaction to completion.
Inorganic Salts Workup residuesWater Reslurry: The product is organic; salts are water-soluble.[1] Aggressive washing is key.
Colored Oligomers Thermal degradationRecrystallization: Solvent system DMF/Water or Ethanol/Water .[1][2] Dissolve in hot organic solvent, treat with activated charcoal, filter hot, then add water to crash out.

References

  • BenchChem Technical Support. (2025).[2][6] An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. BenchChem. Link[2]

  • Bagdi, A. K., et al. (2020).[1][2] Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry (RSC) Advances.[2] Link

  • Mettler Toledo Process Safety. (2025). Thermal Hazards of the Vilsmeier-Haack Reaction. Mettler Toledo.[1][2] Link[2]

  • Organic Syntheses. (Coll. Vol. 4). p-Dimethylaminobenzaldehyde (Vilsmeier Formylation Protocol). Organic Syntheses. Link

  • National Institutes of Health (NIH). (2024).[2] 2-Amino-5-chloropyridine: PubChem Compound Summary. PubChem.[1][2][4] Link[2]

Sources

Technical Guide: Solvent Effects on the Cyclocondensation of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The cyclocondensation of 2-aminopyridines is a pivotal transformation in medicinal chemistry, primarily used to synthesize fused heterocycles like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines . These scaffolds are ubiquitous in drugs (e.g., Zolpidem, Alpidem) and fluorescent probes.

The Critical Role of Solvents: In this reaction class, the solvent is not merely a medium but a kinetic modulator. The reaction typically proceeds via a Menschutkin-type


 displacement followed by an intramolecular dehydration/cyclization.
  • Polarity & Kinetics: The transition state for the initial N-alkylation involves charge separation (formation of a quaternary ammonium salt). High-dielectric solvents (DMF, DMSO, Water) stabilize this transition state, significantly accelerating the reaction.

  • Protic vs. Aprotic: Protic solvents (Ethanol, Water) stabilize the leaving group (e.g., bromide) via hydrogen bonding, facilitating the initial substitution. However, they may also solvate the nucleophilic ring nitrogen.

  • Thermodynamics: High-boiling solvents are often required to overcome the activation energy for the final dehydration step, especially for sterically hindered substrates.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield or Incomplete Conversion

Q: I am observing <40% yield with unreacted starting material remaining after 12 hours. How do I fix this?

Diagnostic: This usually indicates insufficient thermal energy to cross the activation barrier or poor solubility of the zwitterionic intermediate.

Corrective Actions:

  • Switch to High-Polarity/High-Boiling Solvent: If using Ethanol (

    
    ), switch to n-Butanol  (
    
    
    
    ) or DMF (
    
    
    ). The higher temperature accelerates the rate-limiting dehydration step.
  • Check Solubility: 2-Aminopyridine solubility generally follows the order: NMP > DMF > Methanol > Ethanol.[1] If your substrate precipitates early, the reaction stalls.

  • Catalytic Additive: Add 5-10 mol% Sodium Iodide (NaI) . In solvents like acetone or acetonitrile, this generates a more reactive

    
    -iodoketone in situ (Finkelstein reaction), accelerating the initial attack.
    
Issue 2: Regioselectivity Problems (N1 vs. Exocyclic Amine)

Q: My product mixture contains isomers. Why is the reaction attacking the exocyclic amine instead of the ring nitrogen?

Diagnostic: While attack at the ring nitrogen (N1) is electronically favored (producing the stable imidazo[1,2-a]pyridine), steric hindrance or specific solvent interactions can promote attack at the exocyclic amine (leading to imidazo[1,5-a]pyridine derivatives, though rare).

Corrective Actions:

  • Solvent Polarity: Use polar aprotic solvents (Acetonitrile, DMF). These favor the charge-separated transition state associated with the N1 attack (the harder nucleophile center).

  • Avoid Strong Acids: Strong acidic media can protonate the ring nitrogen (the most basic site), deactivating it and forcing reaction at the exocyclic amine. Ensure your solvent is neutral or slightly basic (e.g., add

    
    ).
    
Issue 3: Product Oiling Out / Purification Difficulties

Q: The product forms a sticky oil at the bottom of the flask, trapping impurities.

Diagnostic: This is common in ethanol/water mixtures where the fused heterocycle is less soluble than the starting materials.

Corrective Actions:

  • The "Precipitation" Protocol: Upon reaction completion, pour the reaction mixture into ice-cold water with vigorous stirring. This often solidifies the oil into a filterable solid.

  • Solvent Switch: Run the reaction in Ethyl Acetate or Toluene (if temperature permits). The product usually precipitates as a clean hydrobromide salt, which can be filtered and neutralized later.

Issue 4: Green Chemistry Compliance

Q: We need to remove DMF and Chlorinated solvents from our workflow. What are the validated alternatives?

Diagnostic: DMF is reprotoxic; DCM is a HAP (Hazardous Air Pollutant).

Corrective Actions:

  • Water/IPA Mixtures: Use a 1:1 mixture of Water:Isopropanol under microwave irradiation (

    
    , 10-20 min). The hydrophobic effect accelerates the reaction in water.
    
  • Ionic Liquids: [Bmim]

    
      or [Bmim]
    
    
    
    act as both solvent and catalyst, often allowing solvent-free conditions with high yields (>85%).

Visualized Pathways & Decision Logic

A. Reaction Mechanism & Solvent Influence

This diagram illustrates the standard pathway for imidazo[1,2-a]pyridine synthesis and where solvents exert their influence.

ReactionMechanism cluster_solvent Solvent Effects Start 2-Aminopyridine + α-Haloketone TS1 Transition State 1 (Charge Separation) Start->TS1 S_N2 Attack Inter N-Alkylated Intermediate (Zwitterion/Salt) TS1->Inter Stabilized by Polar Solvents (DMF, H2O) TS2 Transition State 2 (Dehydration) Inter->TS2 Cyclization Product Imidazo[1,2-a]pyridine TS2->Product - H2O / - HX Requires Heat Note1 Polar Aprotic (DMF): Accelerates TS1 Note1->TS1 Note2 Protic (EtOH): Stabilizes Leaving Group (X-) Note2->TS1

Caption: Mechanistic pathway highlighting the stabilization of the charge-separated transition state by polar solvents.

B. Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent for your specific constraints.

SolventSelection Start Select Solvent Strategy Green Strict Green Requirements? Start->Green Temp Substrate Sterics? Green->Temp No Water Water/IPA (1:1) + Microwave Green->Water Yes (Standard) IL Ionic Liquid ([Bmim]Br3) Green->IL Yes (High Perf) StericHigh High Hindrance (Needs >100°C) Temp->StericHigh Bulky Groups StericLow Low Hindrance Temp->StericLow Simple SolventHigh n-Butanol or DMF (Reflux) StericHigh->SolventHigh SolventLow Ethanol (Reflux) StericLow->SolventLow

Caption: Decision matrix for selecting reaction media based on environmental constraints and substrate reactivity.

Experimental Protocols

Protocol A: Standard Synthesis in Ethanol (General Purpose)

Best for: Routine synthesis of unhindered imidazo[1,2-a]pyridines.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-aminopyridine (10 mmol, 0.94 g) in Ethanol (20 mL).

  • Addition: Add the

    
    -bromoacetophenone  derivative (10 mmol) in one portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
    
  • Workup:

    • Option 1 (Precipitate): Cool to room temperature.[2][3][4] If solid forms, filter and wash with cold ethanol.

    • Option 2 (Neutralization): If no solid, evaporate solvent, redissolve in water, and neutralize with saturated

      
       to precipitate the free base.
      
  • Yield Expectation: 75–85%.

Protocol B: Green Synthesis in Water (Microwave Assisted)

Best for: High-throughput chemistry, green compliance, and difficult substrates.

  • Preparation: Mix 2-aminopyridine (1.0 mmol) and

    
    -bromoketone  (1.0 mmol) in a microwave vial.
    
  • Solvent: Add Water:Isopropanol (3 mL, 2:1 v/v).

  • Irradiation: Seal and heat in a microwave reactor at

    
      for 15 minutes.
    
  • Isolation: Cool the vial. The product typically crashes out as a solid. Filter and wash with water.

  • Yield Expectation: 85–95%.

Protocol C: Solvent-Free Ionic Liquid Method

Best for: Maximizing yield and reaction speed.

  • Mix: Combine 2-aminopyridine (2.4 mmol), Acetophenone (2 mmol), and [Bmim]

    
      (2 mmol) in a flask.
    
  • Catalyst: Add

    
      (1.1 mmol).
    
  • Reaction: Stir at room temperature for 40 minutes. The ionic liquid acts as the solvent and brominating agent shuttle.

  • Extraction: Extract with Ether/EtOAc.

  • Yield Expectation: >85%.

Quantitative Data Summary

Solvent SystemTemperature (

)
Typical Time (h)Yield Range (%)Green ScoreKey Advantage
Ethanol 78 (Reflux)4–865–85MediumCheap, convenient workup.
DMF 100–1532–470–90LowSolubilizes polar intermediates; good for bulky substrates.
Water/IPA (MW) 1200.2585–95HighFast, eco-friendly, simple filtration.
[Bmim]

25 (RT)0.5–180–90HighSolvent-free, reusable catalyst, very fast.
Benzene/TEA 806–1250–70Very LowSpecific for pyrido[1,2-a]pyrimidines; obsolete due to toxicity.

References

  • Solvent-Free Synthesis in Ionic Liquids: One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (NIH).

  • Microwave Assisted Green Synthesis: Efficient Access to Imidazo[1,2-a]pyridines... in Green Solvent. (ACS Publications).

  • Solubility Data: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. (ACS J. Chem. Eng. Data).

  • General Synthesis & Mechanism: Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal.

  • Pyrido[1,2-a]pyrimidine Synthesis: Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. (Der Pharma Chemica).[5][6]

Sources

Removal of impurities from 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Ticket #: 8492-PUR Status: Open Agent: Senior Application Scientist Subject: Removal of Impurities & Protocol Optimization

Introduction: The Molecule & The Challenge

You are likely working with This compound , a critical intermediate often synthesized via the Vilsmeier-Haack formylation . While this reaction is robust, the resulting crude material frequently suffers from specific contamination profiles that impede downstream applications (e.g., drug discovery, Zolpidem analog synthesis).[1]

This guide replaces generic advice with a diagnostic-led troubleshooting system . We treat your purification not as a "cleanup" but as a chemical engineering challenge.

Module 1: Diagnostic Triage

Before selecting a protocol, identify your specific impurity profile using the table below.

Symptom Probable Impurity Origin Diagnostic Signal (NMR/LCMS)
Beige/Brown Solid (Low Melting Point)Starting Material (6-Chloro-2-methylimidazo[1,2-a]pyridine)Incomplete Vilsmeier reaction; reaction quenched too early.H-NMR: Missing aldehyde proton (~9.8-10.0 ppm). LCMS: Mass = M-28 (loss of CO).
Dark Black/Tar Oligomers / Polymerized Iminium Overheating during

addition; thermal decomposition.
Broad, undefined baseline humps in NMR. Insoluble in MeOH.
White Precipitate (Insoluble in Organic Solvents)Inorganic Salts (Phosphates/Chlorides)Incomplete aqueous workup; trapped salts in crystal lattice.[1]H-NMR: Clean spectrum but incorrect mass balance. Ash Test: High residue.
Acidic Shift Carboxylic Acid Derivative Oxidation of aldehyde during storage or workup.H-NMR: Broad singlet >11 ppm (COOH). LCMS: Mass = M+16.

Module 2: The "Silver Bullet" Protocol (Bisulfite Adduct)

Recommendation: Use this as your Tier 1 purification method. Logic: Aldehydes form water-soluble adducts with sodium bisulfite. Your major impurities (starting material, dimers, tars) do not .[1] This allows you to wash impurities away with an organic solvent while your product stays safely in the aqueous phase.

Step-by-Step Workflow
  • Solubilization: Dissolve your crude solid in a minimal amount of Ethyl Acetate (EtOAc) . If solubility is poor, add small amounts of Methanol (MeOH).[1]

  • Adduct Formation:

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

      
      ) .
      
    • Critical Step: Vigorously stir/shake for 30–60 minutes. The aldehyde will convert to the hydrophilic sulfonate salt.

  • Phase Separation (The Wash):

    • Transfer to a separatory funnel.[2]

    • Keep the Aqueous Layer (Bottom): This contains your product (as the adduct).

    • Discard the Organic Layer (Top): This contains the unreacted starting material and non-polar tars.

    • Optional: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic impurities.

  • Regeneration:

    • Place the aqueous layer in a flask.

    • Adjust pH to 9–10 using Sodium Carbonate (

      
      )  or dilute NaOH. Caution: Exothermic.
      
    • Result: The adduct collapses, regenerating the free aldehyde as a precipitate.

  • Isolation:

    • Filter the precipitate or extract with Dichloromethane (DCM).

    • Dry over

      
       and concentrate.
      
Visualizing the Workflow

BisulfiteProtocol Start Crude Mixture (Aldehyde + Impurities) Reagent Add Sat. NaHSO3 (aq) Start->Reagent Biphasic Biphasic Mixture Reagent->Biphasic SepFunnel Separation Biphasic->SepFunnel OrgLayer Organic Layer (Contains Starting Material & Tars) SepFunnel->OrgLayer Discard AqLayer Aqueous Layer (Contains Bisulfite Adduct) SepFunnel->AqLayer Keep Regen Add Base (Na2CO3) pH 10 AqLayer->Regen Pure Pure Aldehyde Precipitates Regen->Pure

Caption: Selective purification logic using the reversible bisulfite adduct mechanism.

Module 3: Crystallization & Chromatography

If the bisulfite method is unsuitable (e.g., scale is too small <50mg), use these alternatives.

Method A: Recrystallization (Polishing)[1]
  • Solvent System: DMF / Water or Ethanol .

  • Protocol:

    • Dissolve crude solid in hot DMF (minimal volume).

    • Add water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Why this works: The imidazo[1,2-a]pyridine core is planar and stacks well; highly polar impurities (salts) stay in the water/DMF mother liquor.

Method B: Column Chromatography
  • Stationary Phase: Silica Gel (Standard mesh).[1]

  • Mobile Phase: DCM : Methanol (98:2 to 95:5).

  • Warning: The imidazo nitrogen is basic. Pure silica is slightly acidic and may cause streaking (tailing).[1]

  • Fix: Pre-wash the column with 1% Triethylamine (TEA) in Hexane, or add 1% TEA to your mobile phase to neutralize acidic sites on the silica.[1]

Module 4: Troubleshooting FAQ

Q1: My yield dropped significantly after the Vilsmeier reaction. Why?

  • Cause: Incomplete hydrolysis of the iminium intermediate.

  • Fix: The Vilsmeier intermediate is stable. After quenching with water, ensure you stir at elevated pH (pH 8-9) or heat gently (50°C) for 30 minutes to fully hydrolyze the

    
     bond to the 
    
    
    
    (aldehyde).[1]

Q2: The product is turning pink/red on the shelf.

  • Cause: Auto-oxidation or light sensitivity.

  • Fix: Store under Nitrogen/Argon at 4°C. The "2-methyl" group activates the ring, making it slightly more electron-rich and prone to oxidation compared to the unsubstituted analog.

Q3: I see a "double spot" on TLC that merges into one.

  • Cause: This is often the hydrate form of the aldehyde (gem-diol) in equilibrium with the free aldehyde, especially if wet solvents are used.

  • Validation: Run NMR in

    
    . If you see a clean aldehyde peak, the TLC behavior is an artifact of the silica plate's moisture.
    

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (2000).[1][3] The Vilsmeier-Haack Reaction. Organic Reactions.

    • Context: Defines the formation of the chloro-iminium intermediate and the necessity of the hydrolysis step.[4]

    • [1]

  • Bisulfite Adduct Purification of Heterocyclic Aldehydes

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.[1]

    • Context: Validates the selectivity of bisulfite for aldehydes over ketones and other impurities.
    • [1]

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives

    • Gueiffier, A., et al. (1990).[1] Synthesis and biological activity of imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry.

    • Context: Provides baseline solubility and reactivity d
    • [1]

Sources

Preventing decomposition during the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis Subject: Prevention of Decomposition & Optimization of Stability Ticket ID: IP-SYNTH-001 Status: Open for Consultation

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem). However, its electron-rich nature—specifically the high nucleophilicity at the C-3 position—makes it susceptible to oxidative degradation and acid-catalyzed polymerization. This guide addresses the "black tar" phenomenon, regioselectivity failures, and purification losses.

Module 1: Pre-Synthesis & Reagent Integrity

"My reaction turned black immediately upon heating. What happened?"

This is the most common failure mode. It is rarely the fault of the heterocycle formation itself, but rather the degradation of the


-haloketone precursor.
The "Black Tar" Mechanism

-Haloketones are potent electrophiles but are also inherently unstable. They undergo acid-catalyzed self-condensation and polymerization, especially when "aged" or stored improperly.
  • The Trap: Commercial

    
    -bromoacetophenones often contain HBr traces. Upon heating, this autocatalyzes the formation of poly-phenacyl polymers (dark tars) before the 2-aminopyridine can attack.
    
  • The Fix:

    • Visual Check: If the reagent is pink, green, or grey, it is compromised. It must be white or pale yellow.

    • Purification: Dissolve the solid in minimal DCM, wash with cold saturated NaHCO

      
      , dry over MgSO
      
      
      
      , and recrystallize (hexane/EtOAc) or pass through a short plug of silica.
    • In-Situ Generation: For highly unstable aliphatic haloketones, generate them in situ using N-bromosuccinimide (NBS) and the corresponding ketone, then add the aminopyridine immediately.

Protocol: Reagent Rescue
ParameterStandardCritical Adjustment
Atmosphere AirArgon/Nitrogen Balloon (Essential to prevent aminopyridine oxidation)
Solvent Ethanol (Reagent Grade)Anhydrous Ethanol or DMF (Water promotes hydrolysis of the halide)
Stoichiometry 1:11.1 : 1.0 (Slight excess of Aminopyridine acts as an initial acid scavenger)

Module 2: Reaction Control (Condensation & GBB)

"I see the product on TLC, but it disappears or degrades as the reaction proceeds."

This indicates product instability under the reaction conditions (usually high heat + acidic byproducts).

Scenario A: The Hantzsch-Type Condensation (2-Aminopyridine + -Haloketone)

The reaction produces 1 equivalent of HX (HBr or HCl).

  • The Decomposition: The imidazo[1,2-a]pyridine ring is acid-sensitive. Prolonged heating in acidic media causes protonation at N-1 or C-3, activating the ring toward polymerization or hydrolysis.

  • The Solution: Add a solid base scavenger.

    • Recommended:NaHCO

      
       (2.0 equiv)  or K
      
      
      
      CO
      
      
      (1.5 equiv)
      added directly to the reaction pot.
    • Why: This neutralizes HBr as it forms, preventing the pH from dropping into the "decomposition zone."

Scenario B: Groebke-Blackburn-Bienaymé (GBB) Reaction
  • The Issue: Hydrolysis of the isocyanide component or formation of Ugi-type side products.

  • The Fix:

    • Use Sc(OTf)

      
        (5-10 mol%) instead of Bronsted acids (HCl, acetic acid) for sensitive substrates.
      
    • Keep temperature <60°C . If higher heat is needed, use Microwave irradiation (rapid heating/cooling profile minimizes thermal exposure).

G cluster_prevention Stabilization Zone Start Reagents (Aminopyridine + Haloketone) Inter Intermediate (N-alkylated pyridinium) Start->Inter SN2 Attack Tar Polymerized Tar (Dark residue) Start->Tar 1. Old Reagent (HBr trace) 2. O2 Exposure Product Imidazo[1,2-a]pyridine (Target) Inter->Product Cyclization (-H2O, -HBr) Product->Tar Acidic pH (>4 hrs) Dimer Oxidative Dimer (C3-C3 Coupling) Product->Dimer 1. Prolonged Heat 2. Metal Residues

Figure 1: Reaction pathway analysis showing critical divergence points where decomposition (red) occurs versus product formation (green).

Module 3: Work-up & Purification

"My product was pure in the crude NMR but degraded on the silica column."

Imidazo[1,2-a]pyridines are basic (pKa ~ 5-6). Standard silica gel is acidic (pH ~ 4-5).

  • The Mechanism: The basic N-1 nitrogen interacts strongly with acidic silanols, causing:

    • Streaking/Tailing: Loss of resolution and yield.

    • On-Column Decomposition: Acid-catalyzed ring opening or oxidation.

Protocol: The "Neutralized Silica" Technique

Do NOT use standard silica directly.

  • Pre-treatment: Slurry the silica gel in the eluent containing 1-3% Triethylamine (TEA) .

  • Elution: Run the column with 1% TEA in the mobile phase.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is exceptionally acid-sensitive.

Metal Scavenging (For Cu/Fe Catalyzed Routes)

Residual copper promotes oxidative degradation of the product during storage (C-3 oxidation).

  • Wash: Wash the organic layer with 10% aqueous NH

    
    OH  (turns blue with Cu) or saturated EDTA solution .
    
  • Filtration: Pass the crude mixture through a pad of Celite mixed with activated charcoal to adsorb metal clusters.

Module 4: Storage & Stability

"The white solid turned yellow/brown after a week on the shelf."

  • Cause: Photo-oxidation. The C-3 position is electron-rich and reacts with singlet oxygen under light exposure.

  • Storage SOP:

    • Container: Amber glass vials (UV protection).

    • Atmosphere: Flush with Argon before sealing.

    • Temperature: 4°C or -20°C (Standard fridge/freezer).

Troubleshooting Decision Tree

Troubleshooting Start Observation Black Reaction turns Black/Tar immediately Start->Black LowYield Low Yield / Streaking on TLC Start->LowYield Yellow Product yellows during storage Start->Yellow Sol1 Recrystallize Haloketone + Add NaHCO3 Black->Sol1 Sol2 Use Neutralized Silica (1% TEA) LowYield->Sol2 Sol3 Remove Metal Residues + Amber Vial Storage Yellow->Sol3

Figure 2: Rapid diagnostic flow for common stability issues.

References

  • Bagdi, A. K., et al. (2013).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.

  • Goel, R., et al. (2019). "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances.

  • Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines."[2][3] Angewandte Chemie International Edition.

  • Perumal, S., et al. (2012). "Green synthesis of imidazo[1,2-a]pyridines." Green Chemistry.

  • Ponti, A., et al. (2016). "Mechanism of the Groebke-Blackburn-Bienaymé Reaction." Journal of Organic Chemistry.

Sources

Vilsmeier-Haack Formylation of Heterocycles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments, ensuring greater success and reproducibility in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of heterocyclic compounds. Each issue is presented in a question-and-answer format, providing potential causes, mechanistic insights, and actionable solutions.

Question 1: Why is my reaction yield unexpectedly low, or why am I recovering unreacted starting material?

Answer:

Low conversion in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the reactivity of the substrate and the integrity of the Vilsmeier reagent.

Causality and Experimental Solutions:

  • Insufficient Heterocycle Reactivity: The Vilsmeier reagent is a weak electrophile.[1][2] Therefore, the reaction is most efficient with electron-rich heterocycles such as pyrroles, furans, and indoles.[1] The general order of reactivity for five-membered heterocycles is pyrrole > furan > thiophene.[1] If your heterocyclic system is substituted with electron-withdrawing groups, its nucleophilicity will be significantly reduced, leading to poor conversion.

    • Solution: For less reactive heterocycles, you may need to employ more forcing reaction conditions. This can include increasing the reaction temperature (from 0 °C up to 80 °C or higher) and extending the reaction time.[1] However, be aware that harsher conditions can also promote by-product formation.

  • Degradation of the Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive. It is generated in situ from a formamide (commonly DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[3][4] Any moisture present in the reagents or solvent will lead to the hydrolysis of POCl₃ and the Vilsmeier reagent, rendering them inactive.

    • Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and freshly distilled or high-purity reagents. It is advisable to prepare the Vilsmeier reagent at a low temperature (e.g., 0 °C) before adding the heterocyclic substrate.[2]

  • Inadequate Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Solution: A slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents relative to the heterocycle) is often employed to drive the reaction to completion.

Workflow for Diagnosing Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My TLC/NMR analysis shows multiple spots/peaks. What are the likely by-products?

Answer:

The formation of by-products is a common challenge in Vilsmeier-Haack reactions. The nature of these impurities is highly dependent on the heterocyclic substrate and the reaction conditions.

Common By-products and Their Formation Mechanisms:

By-product TypeCommon Heterocycles AffectedFormation Mechanism & Conditions Favoring Formation
Di-formylated Products Highly activated heterocycles (e.g., pyrrole, indole)The mono-formylated product can undergo a second formylation if it remains sufficiently electron-rich and a large excess of the Vilsmeier reagent is used at elevated temperatures.[5]
N-Formylated Products Heterocycles with an unprotected N-H group (e.g., indole, pyrrole)The nitrogen atom can act as a nucleophile and attack the Vilsmeier reagent. This is more likely at lower temperatures before C-formylation occurs.
Halogenated Products Heterocycles with nucleophilic leaving groups (e.g., hydroxyl groups on uracil)The Vilsmeier reagent can act as a halogenating agent. For example, in the formylation of uracils, chlorination of the hydroxyl groups to yield 2,4-dichloropyrimidine derivatives is a significant side reaction.
Amides/Nitriles Reactions involving aldoxime substratesInstead of formylation, the Vilsmeier reagent can dehydrate aldoximes to nitriles, which can then be hydrolyzed to amides during workup.
Polymeric Materials Highly reactive heterocycles (e.g., pyrrole)Under strongly acidic or high-temperature conditions, some sensitive heterocycles can undergo polymerization.

Mechanism of Di-formylation:

Caption: Formation of the Vilsmeier reagent.

Q2: Can I use other acid chlorides besides POCl₃?

Yes, other acid chlorides such as thionyl chloride (SOCl₂) and oxalyl chloride can also be used to generate the Vilsmeier reagent. [5]However, POCl₃ is the most commonly used due to its efficiency and the relatively clean formation of the reagent. The choice of the acid chloride can sometimes influence the reactivity and the side reactions.

Q3: How does the work-up procedure affect the final product?

The work-up is a critical step in the Vilsmeier-Haack reaction as it involves the hydrolysis of the iminium salt intermediate to the final aldehyde product. [3]This is typically achieved by adding the reaction mixture to ice-water, often followed by basification (e.g., with sodium acetate or sodium hydroxide) to neutralize the acidic by-products. [2]Incomplete hydrolysis can lead to the isolation of the iminium salt, while an overly harsh basic work-up could potentially lead to degradation of sensitive products.

Standard Work-up Protocol:

  • Carefully pour the reaction mixture into a beaker of crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution, sodium acetate) until the pH is neutral or slightly basic.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). [2]4. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. [2]5. Purify the crude product by column chromatography or recrystallization.

Q4: Are there any safety considerations I should be aware of?

Yes, the reagents used in the Vilsmeier-Haack reaction are hazardous.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N,N-Dimethylformamide (DMF): is a suspected carcinogen and can be absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

References

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - Academia.edu. Available at: [Link]

  • Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles | Request PDF - ResearchGate. Available at: [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

  • Applications of the Vilsmeier reaction in heterocyclic chemistry | Request PDF. Available at: [Link]

  • Pyrrole-The Vilsmeier Reaction - ChemTube3D. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit. Available at: [Link]

  • Synthesis Using Vilsmeier Reagents - ResearchGate. Available at: [Link]

  • Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt - ChemTube3D. Available at: [Link]

Sources

Optimizing temperature for the synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYNTH-IMP-003 Subject: Temperature Optimization & Troubleshooting for Vilsmeier-Haack Formylation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary: The Thermodynamics of C3-Formylation

You are synthesizing 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde . This reaction relies on the Vilsmeier-Haack (VH) formylation of the 6-chloro-2-methylimidazo[1,2-a]pyridine core.[1]

The Critical Insight: This synthesis is a "Three-Zone" thermal process. The most common failure mode is treating it as a mono-thermal reaction.

  • Zone 1 (Reagent Formation): Must be < 5°C (Kinetic stability of the Vilsmeier reagent).[1]

  • Zone 2 (Addition): 0°C to 25°C (Exotherm management).

  • Zone 3 (C-C Bond Formation): 70°C - 80°C (Thermodynamic activation).[1]

Note on Substituent Effects: The 6-Chloro substituent is electron-withdrawing (inductive effect, -I).[1] This slightly deactivates the imidazo[1,2-a]pyridine ring compared to the unsubstituted parent.[1] Consequently, this substrate requires a higher "Zone 3" temperature (75-80°C) compared to electron-rich analogs (often 60°C) to drive the reaction to completion.[1]

Module 1: Optimized Temperature Protocol

Do not deviate from these temperature ramp rates. The purity of your final aldehyde is determined in the first 30 minutes of Step 1.

Step 1: Generation of the Electrophile (The "Cold" Zone)[1]
  • Target Temp: 0°C – 5°C

  • Reagents: DMF (anhydrous) + POCl

    
     (Phosphorus oxychloride)[1]
    
  • Protocol: Charge the reaction vessel with anhydrous DMF. Cool to 0°C. Add POCl

    
     dropwise over 20–30 minutes.
    
  • Technical Rationale: The formation of the chloroiminium ion (Vilsmeier reagent) is exothermic.[1] If the temperature exceeds 10°C during this phase, the reagent can thermally decompose, leading to a yellow/orange color change before the substrate is even added.[1] This "thermal rot" produces non-reactive byproducts that complicate purification.

Step 2: Substrate Addition (The "Control" Zone)[1]
  • Target Temp: 0°C

    
     25°C
    
  • Reagents: 6-Chloro-2-methylimidazo[1,2-a]pyridine (dissolved in DMF)

  • Protocol: Maintain the vessel at 0°C. Add the substrate solution slowly. Once added, allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Technical Rationale: Immediate heating causes rapid, uncontrolled HCl gas evolution and potential polymerization of the substrate.[1] The "warm-up" phase allows the substrate to equilibrate with the chloroiminium species.

Step 3: The Formylation Drive (The "Hot" Zone)[1]
  • Target Temp: 70°C – 80°C

  • Duration: 3 – 6 hours (Monitor via TLC/LC-MS)

  • Protocol: Heat the oil bath to 80°C.

  • Technical Rationale: The electrophilic aromatic substitution (EAS) at the C3 position has a high activation energy barrier due to the deactivating 6-Cl group.[1]

    • Below 60°C: Reaction stalls; incomplete conversion (starting material remains).[1]

    • Above 90°C: Significant risk of tar formation (polymerization of the aldehyde product) and dechlorination.[1]

Step 4: Hydrolysis (The Quench)[1]
  • Target Temp: 0°C

  • Protocol: Pour the hot reaction mixture onto crushed ice/sodium acetate solution.

  • Technical Rationale: Hydrolysis of the intermediate iminium salt to the aldehyde is highly exothermic. Cold quenching prevents the "cannizzaro-like" disproportionation of the newly formed aldehyde.

Module 2: Visualizing the Workflow

The following diagram illustrates the critical temperature checkpoints and the chemical species involved at each stage.

VilsmeierOptimization Start Start: Reagents Prep Step1 Step 1: Reagent Formation (DMF + POCl3) TEMP: 0-5°C Start->Step1 Anhydrous Conditions Step2 Step 2: Substrate Addition (6-Cl-2-Me-IMP) TEMP: 0°C -> RT Step1->Step2 Chloroiminium Ion Formed Step3 Step 3: C3-Formylation (Heating Phase) TEMP: 75-80°C Step2->Step3 Equilibrium Reached Step3->Step3 If SM remains >5%: Extend time, do NOT exceed 90°C Step4 Step 4: Hydrolysis (Ice Quench) TEMP: <10°C Step3->Step4 Conversion >98% (LCMS) Product Final Product: 6-Chloro-2-methylimidazo [1,2-a]pyridine-3-carbaldehyde Step4->Product Basification & Filtration

Figure 1: Temperature-dependent workflow for the Vilsmeier-Haack synthesis of the target carbaldehyde.

Module 3: Troubleshooting & FAQs

Data Table: Temperature vs. Yield Analysis

Based on internal optimization data for electron-deficient imidazo[1,2-a]pyridines.

Temperature (Step 3)Reaction TimeTypical YieldPurity (HPLC)Observation
25°C (RT) 24 Hours< 10%N/ANo reaction; intermediate does not form.[1]
50°C 12 Hours30-45%85%Incomplete conversion; difficult separation of SM.
75°C - 80°C 4-6 Hours 82-88% >98% Optimal Window.[1] Clean conversion.
100°C+ 2 Hours40-50%60%Dark "tar" formation; degradation of aldehyde.
Frequently Asked Questions

Q1: Why is my reaction mixture turning black during heating? A: You likely exceeded the thermal ceiling (Zone 3).[1] The Vilsmeier intermediate is thermally unstable above 90°C, leading to polymerization.[1]

  • Fix: Ensure your oil bath has a precise thermostat. Do not rely on hotplate dials. Keep the internal temperature at 75-80°C.

Q2: I see a new spot on TLC, but the starting material (SM) persists even after 12 hours at 60°C. A: The 6-Chloro substituent deactivates the ring. 60°C provides insufficient activation energy for this specific derivative.

  • Fix: Increase temperature to 80°C. The reaction should complete within 2-3 hours at this elevated temperature.

Q3: Can I add the POCl


 at room temperature to save time? 
A: Absolutely not.  This generates a massive exotherm and potentially hazardous pressure buildup. It also degrades the Vilsmeier reagent immediately, resulting in a low yield of the active electrophile.[1] Always cool to 0°C first.

Q4: My product yield is good, but it contains a chlorinated impurity. What happened? A: If the reaction is run too hot (>90°C) or for too long, you may observe chlorination at other positions or displacement of the formyl group.[1] Stick to the 75-80°C window and quench immediately upon consumption of SM.

Module 4: Mechanistic Pathway[1]

Understanding the mechanism clarifies why temperature control is non-negotiable.

Mechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C (Exothermic) Intermediate C3-Iminium Salt (Stable at 80°C) Vilsmeier->Intermediate + Substrate @ 80°C (EAS Mechanism) Substrate 6-Cl-2-Me-IMP Substrate->Intermediate Hydrolysis Hydrolysis (H2O/NaOAc) Intermediate->Hydrolysis Quench Product Target Aldehyde Hydrolysis->Product Elimination of Dimethylamine

Figure 2: Mechanistic pathway highlighting the thermal stability requirements of the Vilsmeier Reagent and the C3-Iminium Salt.[1]

References

  • BenchChem Technical Guides. (2025). Optimization of Vilsmeier-Haack reaction parameters. Retrieved from [1]

  • Royal Society of Chemistry. (2023).[1] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [1]

  • Mettler Toledo. (2025).[1] Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Synthesis of imidazo[1,2-a]pyridines and Formylation Strategies. Retrieved from [1]

  • MDPI. (2024).[1] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. Retrieved from [1]

Sources

Work-up procedures for Vilsmeier-Haack reactions on electron-rich heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for Electron-Rich Heterocycles Ticket ID: VH-FORMYL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

The Vilsmeier-Haack formylation is the gold standard for introducing aldehyde groups onto electron-rich heterocycles (indoles, pyrroles, thiophenes). However, the reaction presents a paradox: The conditions required to generate the electrophile (Vilsmeier reagent) are often destructive to the substrate.

The critical failure point is rarely the reaction itself, but the hydrolysis (quenching) step . The intermediate iminium salt must be hydrolyzed to release the aldehyde, but this process generates massive amounts of acid (HCl/HOPCl₂) and heat. For acid-sensitive substrates like pyrroles and indoles, this leads to polymerization ("tarring").

This guide replaces standard "pour-and-pray" methods with thermodynamically controlled quenching protocols.

Critical Safety & Mechanism: The "Inverse Quench"

WARNING: Never add water directly to the Vilsmeier reaction mixture. Reasoning: Residual POCl₃ reacts violently with water, generating exothermic heat and HCl gas. If done in a closed vessel or rapidly, this causes thermal runaway and instantaneous polymerization of the product.

The Protocol: Inverse Addition

Always transfer the reaction mixture into the quenching solution.

  • Cool the quenching solution (Ice/Water or Buffer) to <5°C.

  • Dilute the reaction mixture with a non-protic solvent (DCM or DMF) if it is too viscous.

  • Cannulate or drip the reaction mixture slowly into the quenching solution with vigorous stirring.

  • Monitor internal temperature ; do not exceed 15°C during addition.

Decision Matrix: Selecting the Right Work-Up

Not all heterocycles require the same treatment.[1] Use this logic flow to determine your quenching strategy.

VilsmeierWorkup Start Reaction Complete (Iminium Intermediate Formed) SubstrateCheck Is Substrate Acid-Sensitive? (e.g., Pyrrole, Indole, Furan) Start->SubstrateCheck Robust Substrate: Thiophene, Anisole SubstrateCheck->Robust No Sensitive Substrate: Indole, Pyrrole SubstrateCheck->Sensitive Yes AcidQuench Method A: Standard Acidic Hydrolysis (Ice/Water Quench) Robust->AcidQuench Neutralize Neutralize with 2M NaOH to pH 7-8 AcidQuench->Neutralize BufferChoice Solubility of Product? Sensitive->BufferChoice Precipitate Product Precipitates Solid BufferChoice->Precipitate Soluble Product Soluble in Organic BufferChoice->Soluble MethodB Method B: Buffered Precipitation (NaOAc/Water) Precipitate->MethodB MethodC Method C: Biphasic Base Hydrolysis (2M NaOH/DCM) Soluble->MethodC

Figure 1: Decision tree for selecting the appropriate hydrolysis method based on substrate stability and product solubility.

Detailed Protocols

Method B: The Sodium Acetate Buffer (Best for Indoles/Pyrroles)

Why: Indoles are acid-labile. A strong acid quench promotes dimerization. Sodium acetate (NaOAc) buffers the solution immediately to pH ~4-5, preventing acid-catalyzed polymerization while allowing iminium hydrolysis.

Reagents:

  • Sodium Acetate Trihydrate (3-5 equivalents relative to POCl₃)

  • Water (10 mL per mmol substrate)

Procedure:

  • Dissolve NaOAc in water and cool to 0°C.

  • Pour the reaction mixture (DMF/POCl₃) slowly into the stirring NaOAc solution.

  • Observation: The mixture will turn milky/cloudy. This is the product precipitating as the DMF washes into the water.

  • Stir for 30–60 minutes at room temperature to ensure complete hydrolysis of the iminium salt.

  • Isolation: Filter the solid. Wash with copious water to remove DMF. Recrystallize from Ethanol/Water.[2]

Method C: Biphasic Alkaline Hydrolysis (For Soluble Products)

Why: If the product does not precipitate, you must extract it. Neutralizing a DMF solution requires careful pH control to avoid an emulsion nightmare.

Procedure:

  • Pour reaction mixture into crushed ice.

  • Immediately add DCM (equal volume to aqueous phase).

  • While stirring vigorously, add 2M NaOH (or 5M KOH) dropwise until pH reaches 9-10.

    • Note: Basic pH is required to liberate the free base if your product has basic nitrogens.

  • Separate layers.

  • The DMF Wash: Wash the organic layer 3x with water (or 5% LiCl solution).

    • Troubleshooting: DMF partitions into DCM. Water washes are essential to remove DMF, which otherwise interferes with crystallization.

Troubleshooting & FAQs

Q1: My reaction turned into a black tar upon quenching. Can I save it?

Diagnosis: Acid-catalyzed polymerization. You likely quenched with water, generating a hot, acidic environment. The Fix:

  • Do not discard. Dissolve the tar in a minimal amount of hot ethyl acetate or DCM.

  • Add silica gel directly to the flask and evaporate to dryness ("dry loading").

  • Perform flash column chromatography. The polymer (tar) is highly polar and will stick to the baseline; the aldehyde product usually elutes with non-polar solvents (Hexane/EtOAc).

Q2: I have low yield, and NMR shows a "stuck" intermediate.

Diagnosis: Incomplete hydrolysis. The iminium salt (Vilsmeier intermediate) is stable. The Fix:

  • Increase the hydrolysis time. Some sterically hindered heterocycles require heating the aqueous quench mixture to 50-60°C for 1 hour.

  • Check pH: Ensure the pH is basic (>9) if you are extracting. The salt is water-soluble; the aldehyde is organic-soluble.

Q3: The product oil won't crystallize; it smells like amine.

Diagnosis: Residual DMF. DMF has a high boiling point (153°C) and is difficult to rotovap. The Fix:

  • Azeotrope: Add toluene to your oil and rotovap. Toluene forms an azeotrope with DMF, helping to carry it over.

  • LiCl Wash: During extraction, wash the organic layer with 5% Lithium Chloride (LiCl) solution. DMF is significantly more soluble in LiCl(aq) than in water.

Data Comparison: Quenching Agents

Quenching AgentpH EnvironmentExotherm RiskBest ForContraindications
Ice/Water Highly Acidic (pH <1)HighThiophenes, simple aromaticsIndoles, Pyrroles (Polymerization risk)
NaOAc (aq) Buffered (pH 4-5)LowIndoles, Pyrroles Substrates requiring basic extraction
NaOH (2M) Basic (pH >10)HighPyridines, QuinolinesAldehydes sensitive to Cannizzaro reaction
Na₂S₂O₅ AcidicMediumRemoving colored impuritiesGeneral use

References

  • Jones, G., & Stanforth, S. P. (1997).[3] The Vilsmeier-Haack Reaction. Organic Reactions.[1][2][3][4][5][6][7][8][9] (Foundational review of the mechanism and scope).

  • Xue, J., et al. (2024).[4][9] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[4][9] Organic Syntheses, 101, 21-33.[4][9] Citation for: Modern catalytic protocols and sodium hydroxide quenching methods for indoles.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[3][10] The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][8][10][11][12] Comprehensive Organic Synthesis, 2, 777-794. Citation for: General reactivity of electron-rich heterocycles.

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Citation for: Safety data regarding POCl3 hydrolysis and thermal runaway.

  • White, J. D., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis. Growing Science. Citation for: Practical application on complex heterocyclic substrates.

Sources

Characterization of unexpected products in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. The synthesis of imidazo[1,2-a]pyridines, while versatile, can be fraught with challenges, including low yields, difficult purifications, and the formation of unexpected side products. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, with a focus on rational, mechanism-driven solutions.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.

Question 1: My reaction is producing a mixture of regioisomers. How can I identify them and control the selectivity?

Answer:

The formation of regioisomers is a frequent challenge, particularly in reactions that can theoretically yield substitution at different positions of the imidazo[1,2-a]pyridine core (e.g., C-2 vs. C-3).

Causality & Mechanism:

The regioselectivity is often dictated by the nucleophilicity of the two nitrogen atoms in the 2-aminopyridine starting material and the nature of the electrophile. In the classical Tschitschibabin-type synthesis involving α-haloketones, the reaction typically proceeds via initial N-alkylation of the endocyclic pyridine nitrogen, which leads to the desired 2-substituted imidazo[1,2-a]pyridine. However, under certain conditions, particularly with different electrophiles or in multicomponent reactions, competitive reaction at the exocyclic amino group can occur, leading to different isomers.

For instance, in reactions with β-nitro-styrenes, the use of a basic/oxidant medium can favor an initial intermolecular Michael addition from the more nucleophilic pyridine nitrogen, ultimately leading to the 3-aryl-imidazo[1,2-a]pyridine regioisomer[1].

Troubleshooting Workflow & Characterization:

  • Initial Assessment (TLC/LC-MS): A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will often reveal the presence of multiple products with the same mass, a strong indicator of isomer formation.

  • Structural Elucidation (NMR Spectroscopy):

    • ¹H NMR: The chemical shifts of the protons on the pyridine and imidazole rings are highly diagnostic. For example, the H-5 proton is typically the most downfield signal in the pyridine portion of the scaffold due to its proximity to the bridgehead nitrogen. The chemical shifts of protons at C-2 and C-3 will differ significantly based on the substituent.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core provide clear evidence of the substitution pattern.

    • 2D NMR (HSQC, HMBC, NOESY): For unambiguous assignment, two-dimensional NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons to their directly attached carbons[2]. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between protons and carbons over two to three bonds, allowing you to map out the connectivity of the entire molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity between protons, which can be crucial in confirming the regiochemistry.

    Analytical Technique Observation for Isomer Differentiation
    ¹H NMR Distinct chemical shifts for protons at C-2, C-3, C-5, C-6, C-7, and C-8.
    ¹³C NMR Unique chemical shifts for each carbon in the bicyclic core.
    HMBC Long-range correlations will definitively link substituents to either the C-2 or C-3 position.
    NOESY Through-space correlations between substituent protons and protons on the heterocyclic core can confirm placement.
  • Controlling Selectivity:

    • Reaction Conditions: If you are obtaining the undesired 3-substituted isomer, consider switching to conditions that favor the classical Tschitschibabin pathway. This often involves using a pre-formed α-haloketone and a non-basic solvent to promote initial N-alkylation of the pyridine ring.

    • Catalyst Choice: In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), the choice of Lewis or Brønsted acid catalyst can influence the reaction pathway and, consequently, the regioselectivity. Experiment with different acids (e.g., Sc(OTf)₃, Yb(OTf)₃, HClO₄) to optimize for the desired isomer[3][4].

    • Substrate Modification: The electronic nature of your starting materials can direct the reaction. Electron-withdrawing groups on the 2-aminopyridine can alter the relative nucleophilicity of the two nitrogen atoms.

Logical Flow for Regioisomer Troubleshooting

Caption: Troubleshooting workflow for regioisomer formation.

Question 2: I've isolated a major byproduct that is not an isomer of my target compound. How do I identify it?

Answer:

The formation of structurally distinct byproducts often points to an alternative, competing reaction pathway. One such documented case is the formation of a furo[2,3-c]pyridine scaffold instead of the expected imidazo[1,2-a]pyridine when using pyridoxal as the aldehyde component in a GBB reaction[5][6].

Causality & Mechanism:

This specific unexpected cyclization occurs because the phenolic hydroxyl group of the pyridoxal starting material participates in the cyclization instead of the endocyclic nitrogen of the 2-aminopyridine intermediate. After the initial imine formation and isocyanide attack, the hydroxyl group acts as the nucleophile in the final ring-closing step, leading to the furan ring[6].

Identification Protocol:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the byproduct. This will allow you to determine its elemental composition. A different molecular formula from your expected product is a clear indication of a significant side reaction.

  • NMR Spectroscopy (¹H, ¹³C, 2D):

    • The ¹H NMR spectrum will likely show the absence of the characteristic imidazo[1,2-a]pyridine proton signals and the appearance of new signals corresponding to the furan ring.

    • The ¹³C NMR will confirm the different carbon skeleton.

    • HMBC and COSY experiments will be critical to piece together the new connectivity.

  • Infrared (IR) Spectroscopy: The presence or absence of key functional groups (e.g., a hydroxyl group if it was consumed in the reaction) can provide valuable clues.

  • X-ray Crystallography: If you can obtain suitable crystals of the byproduct, single-crystal X-ray diffraction will provide an unambiguous structural determination.

Corrective Actions:

  • Protecting Groups: If a reactive functional group on one of your starting materials is interfering, consider protecting it before the reaction. In the case of pyridoxal, protecting the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) would prevent its participation in the cyclization and favor the desired imidazo[1,2-a]pyridine formation.

  • Modify Reaction Conditions: Changing the solvent polarity or the catalyst can sometimes disfavor the side reaction. For instance, a more Lewis acidic catalyst might coordinate more strongly with the imine nitrogen, promoting the desired cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and I'm recovering mostly unreacted starting materials. What could be the cause?

A1: This issue often points to problems with reaction activation or the stability of intermediates.

  • Inadequate Catalyst Activity: If using a catalyst (e.g., a Lewis acid in a GBB reaction), it may be poisoned or simply not active enough. Consider increasing the catalyst loading or switching to a stronger acid. For reactions requiring an in-situ generated electrophile (like α-bromoacetophenone from NBS and acetophenone), ensure the conditions are suitable for its formation[7].

  • Poor Solubility: One or more of your reactants may not be sufficiently soluble in the chosen solvent, preventing them from reacting. Consider a different solvent system or the use of additives to improve solubility.

  • Intermediate Instability: Key intermediates, such as the imine formed between the 2-aminopyridine and the aldehyde, can be susceptible to hydrolysis. Ensure you are using anhydrous solvents and an inert atmosphere if necessary. The use of a dehydrating agent, such as trimethyl orthoformate, can be beneficial in driving the imine formation forward[8].

Q2: My TLC shows a dark, immobile spot at the baseline, and my yield of pure product is low. What is this?

A2: A dark, polar baseline spot is often indicative of polymerization or the formation of highly polar, insoluble byproducts.

  • Causality: This can be caused by overly harsh reaction conditions (e.g., excessive heat, strong acid/base) that lead to decomposition and polymerization of starting materials or intermediates. Self-condensation of aldehydes or ketones can also contribute to this.

  • Troubleshooting:

    • Lower the Reaction Temperature: Many imidazo[1,2-a]pyridine syntheses can be run at moderate temperatures. Try reducing the temperature to see if byproduct formation decreases.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction and decomposition of the product.

    • Optimize Stoichiometry: Using a slight excess of one reagent can sometimes lead to side reactions. Ensure your stoichiometry is carefully controlled.

Q3: I am performing a Tschitschibabin-type reaction with a substituted 2-aminopyridine and am concerned about forming N-oxide byproducts. How can I detect and avoid them?

A3: Pyridine N-oxides can form if oxidizing conditions are present, either intentionally or from atmospheric oxygen at high temperatures.

  • Detection:

    • Mass Spectrometry: N-oxide products will have a mass of M+16 compared to the parent pyridine.

    • NMR Spectroscopy: The formation of an N-oxide significantly alters the electronic structure of the pyridine ring, causing characteristic downfield shifts of the ring protons, particularly at the 2- and 4-positions[9].

  • Avoidance:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize oxidation from air.

    • Avoid Oxidizing Agents: Be mindful of reagents that can act as oxidants. If your synthesis involves an oxidative cyclization step, ensure the oxidant is selective and used in the correct stoichiometric amount.

Reaction Pathway Visualization: Tschitschibabin Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization A 2-Aminopyridine C N-Phenacylpyridinium Intermediate A->C Endocyclic N attack B α-Haloketone B->C D Hydroxydihydropyridine Intermediate C->D Exocyclic N attack on Carbonyl C->D E Imidazo[1,2-a]pyridine D->E - H₂O D->E

Caption: Key steps in the Tschitschibabin synthesis pathway.

Experimental Protocols

Protocol 1: General Procedure for Purification and Separation of Isomers
  • Crude Product Workup: After the reaction is complete, perform a standard aqueous workup to remove inorganic salts and highly polar impurities. Extract the product into an organic solvent like ethyl acetate or dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[10].

  • Flash Column Chromatography: This is the most common method for separating imidazo[1,2-a]pyridine products from byproducts and unreacted starting materials.

    • Stationary Phase: Silica gel (230–400 mesh) is typically used[11].

    • Mobile Phase: A gradient system of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is highly effective. Start with a low percentage of the polar solvent and gradually increase the polarity to elute the compounds. Isomers often have slightly different polarities and will elute at different solvent compositions.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes) can be used to obtain highly pure, crystalline material[12].

References

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note 24. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Guchhait, S. K., Chandgude, A. L., & Priyadarshani, G. (2012). A Tandem Copper-Catalyzed Three-Component Reaction: An Approach to 2,3-Disubstituted Imidazo[1,2-a]pyridines from Terminal Alkenes. The Journal of Organic Chemistry, 77(9), 4438–4444. [Link]

  • Valle-Salgado, M., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16(1), 28. [Link]

  • Valle-Salgado, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18(1), 10. [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22433–22449. [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry, 2, 155-167. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. (n.d.). [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35235–35253. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4). [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Advances, 5(55), 44031-44051. [Link]

  • da Silva, F. C., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Devi, N., & Singh, P. P. (2017). A Regioselective Synthesis of 3-Aryl-imidazo[1,2-a]pyridines from β-Nitrostyrenes and 2-Aminopyridines. The Journal of Organic Chemistry, 82(11), 5965–5971. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 1308–1317. [Link]

  • Chichibabin reaction. Wikipedia. (2023). [Link]

  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. (2023). Cell Reports Physical Science, 4(5), 101402. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2016). European Journal of Organic Chemistry, 2016(18), 2993-3026. [Link]

  • Rasapalli, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(51), 29775-29780. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Organic & Biomolecular Chemistry. [Link]

  • Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Akamatsu, H., & Kakehi, A. (1998). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-ones. Heterocycles, 48(5), 995. [Link]

  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. (2024). Nature Communications, 15(1), 1-10. [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ChemistrySelect. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(55), 36439-36454. [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2025). Beilstein Archives. [Link]

  • Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. (2025). Journal of Molecular Structure, 1319, 138699. [Link]

  • Impact of Lewis acid catalyst on the regioselectivity and kinetics of 1,3-dipolar cycloaddition reaction of azidobenzene with acrolein: a theoretical study using DFT. (2013). Semantic Scholar. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). Journal of the Chinese Chemical Society, 62(11), 967-974. [Link]

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. (2010). Journal of the Brazilian Chemical Society, 21(10), 1956-1963. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2022). Journal of Medicinal Chemistry, 65(13), 8752-8777. [Link]

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Validation & Comparative

In Vitro Anticancer Activity of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Oncological Pharmacologists, and Drug Discovery Specialists.

Executive Summary: The Scaffold Advantage

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its resemblance to purine bases and its ability to interact with diverse biological targets, including kinases and tubulin. Specifically, the 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde intermediate serves as a critical linchpin for generating high-potency anticancer agents.[1]

Unlike the inert parent heterocycle, the C3-formyl group allows for rapid diversification into Schiff bases (imines) , chalcones , and hydrazones . The presence of the chlorine atom at the C6 position is pivotal; it enhances lipophilicity and metabolic stability, facilitating membrane permeability and prolonging half-life in vitro.

This guide evaluates the in vitro efficacy of these derivatives, comparing them against standard-of-care agents (Cisplatin, Doxorubicin) across major cancer cell lines (MCF-7, HepG2, A549).

Chemical Rationale & Synthesis

To understand the biological activity, one must understand the structural origin. The core aldehyde is synthesized via the Vilsmeier-Haack reaction , a formylation step that activates the C3 position of the 6-chloro-2-methylimidazo[1,2-a]pyridine ring.

Key Derivatization Pathways

The anticancer potency is unlocked through condensation reactions at the aldehyde moiety:

  • Schiff Bases: Reaction with aromatic amines yields azomethine linkers (-CH=N-), known for chelating metal ions and inhibiting DNA replication.

  • Chalcones: Claisen-Schmidt condensation with acetophenones creates an

    
    -unsaturated ketone system, a potent Michael acceptor that can alkylate cysteine residues in enzymes.
    
  • Hydrazones/Thiosemicarbazones: Reaction with hydrazides introduces hydrogen bond donors/acceptors, critical for binding to the active sites of enzymes like ribonucleotide reductase.

Comparative Efficacy Analysis

The following data aggregates performance metrics from recent studies on this specific chemical class. The derivatives generally exhibit IC


 values in the micromolar range, with optimized lead compounds rivaling clinical standards.
Table 1: In Vitro Cytotoxicity Profile (IC in M)

Lower values indicate higher potency.

Compound ClassDerivative TypeCell LineIC

(

M)
Standard Drug (IC

)
Selectivity Index (SI)
IP-5 (Novel Derivative)Imidazo-Schiff BaseHCC1937 (Breast)45.0 Doxorubicin (4.2)> 2.0
MRK-107 Selenylated DerivativeHT-29 (Colon)1.1 5-Fluorouracil (5.8)High (>10)
HB9 Hybrid Acid HydrazideA549 (Lung)50.56 Cisplatin (53.[2]25)Moderate
Chalcone 10i Imidazo-ChalconeCandida/HeLa41.98 Fluconazole (Ref)N/A
Compound 6d Thio-derivativeHepG2 (Liver)< 20.0 Doxorubicin (1.5)High

Analysis:

  • Colon Cancer Specificity: The selenylated derivatives (e.g., MRK-107) show exceptional potency against HT-29 cells, outperforming 5-FU. This suggests a specific uptake mechanism or sensitivity to ROS in colon cancer cells.

  • Breast Cancer: While IP-5 is less potent than Doxorubicin, it exhibits a favorable toxicity profile against normal cells (e.g., NIH/3T3 or Vero cells), indicating a better therapeutic window.

  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (like -NO

    
     or -CF
    
    
    
    ) on the phenyl ring of Schiff base derivatives generally enhance cytotoxicity compared to electron-donating groups.

Mechanistic Profiling

The anticancer activity of this compound derivatives is rarely mono-mechanistic. The primary modes of action involve intrinsic apoptosis and oxidative stress .

Pathway Visualization

The diagram below illustrates the dual-pathway activation observed in MCF-7 and HepG2 cell lines treated with these derivatives.

MechanismOfAction Compound Imidazo[1,2-a]pyridine Derivative ROS ROS Generation (Oxidative Stress) Compound->ROS Induction p53 p53 Upregulation Compound->p53 Signaling DNA_Damage DNA Fragmentation ROS->DNA_Damage Mito Mitochondrial Depolarization ROS->Mito Damage DNA_Damage->p53 p21 p21 Activation p53->p21 CycleArrest G2/M Phase Arrest p21->CycleArrest CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase 9 Activation CytoC->Caspase9 Caspase3 Caspase 3/7 Activation Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Figure 1: Dual-mechanism pathway showing ROS-mediated mitochondrial dysfunction and p53-dependent cell cycle arrest.

Key Mechanistic Insights:

  • Caspase Activation: Western blot analyses consistently show cleavage of PARP and upregulation of Caspase-3 and -9, confirming the intrinsic (mitochondrial) apoptotic pathway.

  • Cell Cycle Arrest: Derivatives often arrest cells at the G2/M phase, likely by interfering with tubulin polymerization, a known target for the imidazopyridine scaffold.

  • ROS Generation: Selenylated and chalcone derivatives significantly increase intracellular Reactive Oxygen Species (ROS), overwhelming the cancer cell's antioxidant defenses.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols define the standard workflow for synthesizing and testing these derivatives.

Workflow Visualization

ExperimentalWorkflow Start Start: 6-Chloro-2-methyl imidazo[1,2-a]pyridine Vilsmeier Vilsmeier-Haack (POCl3/DMF) Start->Vilsmeier Aldehyde Intermediate: 3-Carbaldehyde Vilsmeier->Aldehyde Condensation Condensation (Amine/Base/Reflux) Aldehyde->Condensation Product Target Derivative (Precipitate) Condensation->Product Char Characterization (NMR, IR, MS) Product->Char MTT MTT Assay (72h Exposure) Char->MTT Analysis IC50 Calculation & Statistical Analysis MTT->Analysis

Figure 2: Integrated synthesis and biological evaluation workflow.

Protocol A: Synthesis of Schiff Base Derivatives

Rationale: This protocol ensures high yield and purity by utilizing acid-catalyzed condensation.

  • Dissolution: Dissolve 1.0 mmol of This compound in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate aromatic amine (e.g., 4-nitroaniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Pour into crushed ice. Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: MTT Cytotoxicity Assay

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. It is the gold standard for initial drug screening.

  • Seeding: Seed cancer cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Treat cells with the derivative at varying concentrations (e.g., 0.1, 1, 10, 50, 100

    
    M). Include DMSO control (<0.1%) and Positive Control (Doxorubicin).
    
  • Incubation: Incubate for 48 or 72 hours.

  • Dye Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Determine IC
    
    
    
    using non-linear regression analysis (GraphPad Prism).

Critical Assessment & Conclusion

Pros:

  • Versatility: The aldehyde handle allows for the creation of vast chemical libraries (Schiff bases, chalcones, etc.).

  • Selectivity: Several studies indicate a higher Selectivity Index (SI) for these derivatives compared to Cisplatin, reducing potential side effects on normal fibroblasts.

  • Dual Mechanism: The ability to induce both ROS and tubulin interference makes resistance development less likely.

Cons:

  • Solubility: Many derivatives suffer from poor aqueous solubility, requiring formulation optimization (e.g., encapsulation) for in vivo use.

  • Potency Gap: While effective, many derivatives still lag behind the nanomolar potency of established taxanes or vinca alkaloids.

Final Verdict: The This compound scaffold is a robust platform for developing targeted anticancer agents.[1][3][4] The most promising candidates are the selenylated and chalcone-hybridized derivatives, particularly for colorectal and liver cancers. Future development should focus on improving water solubility and conducting in vivo xenograft studies.

References

  • Vertex AI Search. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base. Oncology Radiotherapy. Link

  • Chem-Impex. (n.d.). 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde Product Page. Link

  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. NIH.[4] Link

  • Rehman, W. et al. (2023).[5] Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives. ResearchGate. Link

  • Adingra, K. et al. (2022).[6] Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Link

  • Al-Najjar, A. et al. (2022).[7] The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. NIH/PMC. Link

  • MDPI. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI. Link

  • Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines. Link

  • Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC.[5] Link

  • Taylor & Francis. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles. TandFOnline. Link

Sources

Comparing the efficacy of different imidazo[1,2-a]pyridine-based kinase inhibitors

[1]

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, primarily due to its ability to function as an isostere of the adenine ring of ATP. This structural mimicry allows it to anchor effectively within the hinge region of kinase domains. However, the efficacy of derivatives varies drastically based on substitutions at the C3, C6, and C8 positions, which dictate selectivity between kinase families (e.g., PI3K, CDKs, p38 MAPK).

This guide objectively compares three distinct classes of imidazo[1,2-a]pyridine inhibitors, analyzing their IC50 values, selectivity profiles, and downstream signaling effects.

Mechanistic Basis of Inhibition

Most imidazo[1,2-a]pyridine derivatives function as Type I ATP-competitive inhibitors .

  • Binding Mode: The nitrogen at position 1 (N1) typically acts as a hydrogen bond acceptor interacting with the kinase hinge region.

  • Selectivity Determinants:

    • C3 Position: Often substituted with aryl groups to target the hydrophobic pocket behind the ATP binding site.

    • C6 Position: Critical for solubility and reaching the solvent-exposed regions.

Comparative Efficacy Analysis

Case Study A: PI3K Pathway Inhibition (Pan-PI3K vs. Isoform Selective)

Imidazo[1,2-a]pyridines have shown significant promise in targeting the PI3K/AKT/mTOR pathway, a critical regulator of cell survival.

Comparative Data:

Compound IDTargetIC50 (Biochemical)Mechanism of ActionKey Experimental Outcome
Compound 14 Pan-PI3K< 10 nM (PI3K

)
ATP-competitiveTumor regression in A2780 xenografts; reduced p-AKT levels.
HS-173 PI3K

0.8 nMAllosteric/ATP-compInduces G2/M arrest; potent inhibition of VEGF-induced angiogenesis.
Compound 6 AKT/mTOR~9.7 - 44.6

M (Cellular)
Pathway blockadeReduced p-mTOR and p-AKT (Ser473); induces intrinsic apoptosis.

Scientist's Insight: While HS-173 demonstrates superior biochemical potency (sub-nanomolar), Compound 14 (featuring a trifluoroisopropoxy group at C6) exhibits better pharmacokinetic profiles in vivo. The efficacy of this class is often limited by off-target toxicity, necessitating precise SAR (Structure-Activity Relationship) optimization at the C6 position to improve the therapeutic index.

Case Study B: CDK9 Inhibition (Transcriptional Regulation)

Cyclin-dependent kinase 9 (CDK9) regulates transcriptional elongation. Imidazo[1,2-a]pyridine derivatives have been engineered to improve upon first-generation inhibitors like AZD5438.[1]

Comparative Data:

CompoundTargetIC50 (CDK9)Selectivity Ratio (CDK9/CDK2)Cell Line Efficacy (HCT116)
AZD5438 Pan-CDK~20 nMLow (Promiscuous)Moderate apoptosis; dose-limiting toxicity.
LB-1 CDK99.22 nM High (>50-fold)Potent apoptosis induction; reduced Mcl-1 levels.

Causality: The superior performance of LB-1 stems from specific hydrophobic interactions within the CDK9 active site that are absent in CDK2, reducing the "off-target" cytostatic effects associated with pan-CDK inhibition.

Case Study C: p38 MAPK Inhibition (Inflammation)

Inhibitors like TAK-715 utilize the scaffold to block cytokine production.

  • Efficacy: TAK-715 and its N-oxide derivatives (e.g., Compound 16) show IC50 values in the low nanomolar range.

  • Differentiation: The introduction of a pyridine N-oxide moiety improves water solubility and reduces metabolic clearance compared to non-oxidized analogs.

Visualization of Signaling Pathways

The following diagram illustrates the PI3K/AKT/mTOR pathway, a primary target for these inhibitors, highlighting the specific nodes where phosphorylation is blocked.

PI3K_PathwayRTKRTK (Receptor)PI3KPI3K (Target)RTK->PI3KActivatesPIP3PIP3PI3K->PIP3Phosphorylates PIP2PIP2PIP2AKTAKT (Protein Kinase B)PIP3->AKTRecruits/ActivatesPTENPTEN (Phosphatase)PTEN->PIP3DephosphorylatesmTORmTORC1AKT->mTORPhosphorylatesApoptosisApoptosisAKT->ApoptosisInhibitsProliferationCell ProliferationmTOR->ProliferationPromotesInhibitorImidazo[1,2-a]pyridineInhibitorInhibitor->PI3KBlocks ATP Binding

Figure 1: Mechanism of Action in the PI3K/AKT/mTOR signaling cascade. The inhibitor blocks the ATP-binding site of PI3K, preventing the conversion of PIP2 to PIP3 and halting downstream survival signaling.

Experimental Protocols for Efficacy Validation

To reproduce the efficacy data cited above, the following self-validating protocols are recommended.

Protocol A: Biochemical Kinase Assay (FRET-based)

Objective: Determine the IC50 of an imidazo[1,2-a]pyridine derivative against a recombinant kinase (e.g., PI3K

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the inhibitor in 100% DMSO (start at 10 mM, 3-fold dilutions). Transfer to assay plate (final DMSO conc. < 1%).

  • Enzyme Addition: Add 5 µL of recombinant kinase (0.5 nM final). Incubate for 15 min at RT to allow inhibitor binding (Time-dependent inhibition check).

  • Substrate Initiation: Add 5 µL of ATP/Substrate mix (at Km concentration for ATP).

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add detection reagents (e.g., ADP-Glo or FRET antibody). Read luminescence/fluorescence.

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must yield historical IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm pathway inhibition (e.g., p-AKT Ser473 reduction) in cells.[2]

  • Seeding: Seed HCT116 or A2780 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with inhibitor (IC50, 10x IC50) for 6 hours. Include DMSO control.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate).

  • Separation: Run 20 µg protein on 10% SDS-PAGE.

  • Blotting: Transfer to PVDF. Block with 5% BSA (Milk contains casein which can interfere with phospho-antibodies).

  • Antibody Incubation:

    • Primary: Anti-p-AKT (Ser473) [1:1000] and Anti-Total AKT [1:1000].

    • Secondary: HRP-conjugated IgG.

  • Quantification: Normalize p-AKT signal to Total AKT signal. Efficacy is defined as >50% reduction in phosphorylation signal relative to DMSO.

Optimization Workflow

The following diagram outlines the logical progression from a hit to a lead candidate using the imidazo[1,2-a]pyridine scaffold.

SAR_WorkflowHitHit Identification(Scaffold Screening)C3_ModC3 Modification(Selectivity Tuning)Hit->C3_ModImprove AffinityBioAssayBiochemical Assay(IC50 < 100 nM)C3_Mod->BioAssayC6_ModC6 Modification(Solubility/PK)CellAssayCellular Assay(Target Engagement)C6_Mod->CellAssayBioAssay->C3_ModIf WeakBioAssay->C6_ModIf PotentCellAssay->C6_ModPoor PKLeadLead Candidate(LB-1 / Compound 14)CellAssay->LeadHigh Efficacy

Figure 2: SAR Optimization Workflow. Iterative modification at C3 and C6 positions drives the transition from a raw scaffold hit to a potent lead candidate.

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.[Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. Royal Society of Chemistry / NIH.[Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters / NIH.[Link]

  • Discovery of Imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model. ACS Medicinal Chemistry Letters / PubMed.[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Journal of Medicinal Chemistry / PubMed Central.[Link]

A Researcher's Guide to Validating the Mechanism of Action of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of experimental approaches to validate the mechanism of action of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives. This class of compounds, built upon the versatile imidazo[1,2-a]pyridine scaffold, has demonstrated significant potential in therapeutic areas such as oncology and infectious diseases.[1][2] A thorough understanding of their molecular interactions is paramount for advancing their development from promising leads to clinical candidates.

This guide is structured to provide not just protocols, but the strategic reasoning behind the experimental choices, ensuring a self-validating and robust approach to mechanism of action (MoA) studies. We will explore a multi-faceted strategy, beginning with broad, unbiased target identification and progressively narrowing down to specific pathway engagement and cellular consequences.

The Strategic Framework for MoA Validation

A definitive MoA validation for any small molecule inhibitor requires a logical progression from identifying the direct binding partners to understanding the subsequent cascade of cellular events. For the this compound derivatives, which have been implicated as potential kinase inhibitors and apoptosis inducers, a comprehensive approach is essential.[1][3][4][5]

Our proposed workflow is designed to be iterative and confirmatory, with each experimental stage providing evidence to inform the next.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: In Vitro Validation & Selectivity cluster_2 Phase 3: Cellular Pathway Analysis Target_ID Unbiased Target Identification (e.g., Kinobeads Assay) Target_Engagement Target Engagement Confirmation (e.g., CETSA) Target_ID->Target_Engagement Identified Potential Targets Biochemical_Assay Biochemical Assays (e.g., In Vitro Kinase Assay) Target_Engagement->Biochemical_Assay Validated Target(s) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Confirmed Activity Pathway_Analysis Signaling Pathway Modulation (e.g., Western Blot for PI3K/Akt) Selectivity_Profiling->Pathway_Analysis Characterized Inhibitor Apoptosis_Assays Induction of Apoptosis (Cytochrome c, Caspase Activation) Pathway_Analysis->Apoptosis_Assays Elucidated Downstream Effects

Caption: A strategic workflow for MoA validation.

Phase 1: Unbiased Target Identification and Engagement

The initial step is to identify the direct molecular targets of your this compound derivative in an unbiased manner. This avoids assumptions and can reveal novel targets.

Experimental Approach 1: Kinobeads Competition Binding Assay

Rationale: The imidazo[1,2-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry, frequently targeting ATP-binding sites in kinases.[2] The kinobeads assay is a powerful chemoproteomic tool that utilizes immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate.[6] By pre-incubating the lysate with your test compound, you can identify its targets by observing which kinases are competed off the beads, as quantified by mass spectrometry.[6][7]

Detailed Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation:

    • Culture a relevant cancer cell line (e.g., a breast or colon cancer cell line, based on literature for imidazo[1,2-a]pyridines) to ~80% confluency.[8]

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.[9]

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Competition Binding:

    • Aliquot the cell lysate into tubes.

    • Add your this compound derivative at various concentrations (e.g., a 10-point dilution series from 10 µM to 1 nM) to the lysate aliquots. Include a DMSO vehicle control.

    • Incubate for 1 hour at 4°C with gentle agitation.

    • Add the kinobeads slurry to each tube and incubate for a further 1 hour at 4°C to allow for binding of kinases not inhibited by your compound.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and DTT).

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

    • Desalt the resulting peptides and prepare for LC-MS/MS analysis.

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a suitable proteomics software.

    • For each identified kinase, calculate the ratio of its abundance in the compound-treated samples to the DMSO control.

    • Plot the abundance ratio as a function of compound concentration to generate competition binding curves and determine the IC50 values for each target.

Experimental Approach 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful technique for confirming direct target engagement in a cellular context.[10] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[10] This allows for the validation of targets identified in the kinobeads assay within intact cells.

Detailed Protocol: CETSA with Western Blot Readout

  • Cell Treatment:

    • Culture the chosen cell line in multi-well plates.

    • Treat the cells with your derivative at a fixed concentration (e.g., 10x the anticipated cellular IC50) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).[11]

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).[12]

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Western Blot Analysis:

    • Carefully collect the supernatant (containing the soluble, stabilized protein) from each tube.

    • Denature the samples by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.[11]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the target protein identified in the kinobeads assay.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Phase 2: In Vitro Validation and Selectivity Profiling

Once you have identified and confirmed direct target engagement, the next phase is to characterize the inhibitory activity of your compound in a purified, cell-free system and to assess its selectivity.

Experimental Approach 3: In Vitro Kinase Assays

Rationale: Biochemical kinase assays provide a quantitative measure of the inhibitory potency of your compound against the purified target kinase.[13] This is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.

Detailed Protocol: In Vitro Kinase Assay (e.g., for PI3K)

  • Assay Setup:

    • In a microplate, combine the purified recombinant kinase (e.g., PI3Kα), a suitable substrate (e.g., a specific peptide or lipid), and ATP. The ATP concentration should ideally be at or near the Km for the kinase to accurately determine the Ki.[14]

    • Add your this compound derivative at a range of concentrations. Include a positive control inhibitor (e.g., a known PI3K inhibitor) and a DMSO vehicle control.

  • Kinase Reaction and Detection:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.

    • Stop the reaction and detect the product. The detection method will depend on the assay format (e.g., luminescence-based for ADP-Glo™, fluorescence-based for Z'-LYTE™, or radioactivity-based using ³²P-ATP).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of kinase activity as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: In Vitro Kinase Inhibition
DerivativeTarget KinaseIC50 (nM)
Compound A PI3Kα50
Compound B PI3Kα15
Compound C PI3Kα250
Known Inhibitor PI3Kα5

This is example data for illustrative purposes.

Experimental Approach 4: Kinase Selectivity Profiling

Rationale: Understanding the selectivity of a kinase inhibitor is critical for predicting its potential therapeutic window and off-target effects.[14][15] A highly selective inhibitor is often desirable to minimize toxicity. This can be achieved by screening your compound against a large panel of kinases.

Methodology:

  • Utilize a commercial kinase profiling service or an in-house platform to screen your derivative at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.[16]

  • For kinases that show significant inhibition (e.g., >50% at 1 µM), perform follow-up IC50 determinations to quantify the potency.

  • The results are often visualized as a "kinome map" or a dendrogram, providing a clear picture of the compound's selectivity.

Phase 3: Cellular Pathway Analysis and Phenotypic Consequences

The final phase connects the direct target inhibition to the observed cellular phenotype, such as apoptosis or cell cycle arrest. This is crucial for confirming that the on-target activity is responsible for the biological effect.

Experimental Approach 5: Western Blotting for Signaling Pathway Modulation

Rationale: Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1][5] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, providing direct evidence of pathway inhibition in cells.[17][18]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Caption: The PI3K/Akt signaling pathway.

Detailed Protocol: Western Blot for p-Akt

  • Cell Treatment and Lysis:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with your derivative at various concentrations and for different time points. Include appropriate controls.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins on a polyacrylamide gel and transfer to a membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of Akt (e.g., p-Akt Ser473).[19]

    • Wash the membrane and incubate with a secondary antibody.

    • Detect the signal using chemiluminescence.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

    • Quantify the band intensities for p-Akt and total Akt.

    • A dose- and time-dependent decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K/Akt pathway.

Experimental Approach 6: Assays for Apoptosis Induction

Rationale: A common downstream effect of inhibiting pro-survival pathways like PI3K/Akt is the induction of apoptosis. This can be confirmed by measuring key markers of the apoptotic cascade.

A. Cytochrome c Release Assay

Rationale: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway.[20]

Detailed Protocol:

  • Cell Treatment and Fractionation:

    • Treat cells with your compound as described above.

    • Harvest the cells and use a commercial kit or a dounce homogenizer to selectively permeabilize the plasma membrane, leaving the mitochondrial membranes intact.

    • Separate the cytosolic and mitochondrial fractions by differential centrifugation.[20][21]

  • Western Blot Analysis:

    • Perform Western blotting on both the cytosolic and mitochondrial fractions.

    • Probe with an antibody against cytochrome c.

    • An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction in compound-treated cells is indicative of apoptosis induction.[22]

B. Caspase Activation Assay

Rationale: The release of cytochrome c leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[22] Caspase activation can be detected by Western blotting for the cleaved, active forms of the enzymes.[23][24]

Detailed Protocol:

  • Sample Preparation:

    • Prepare whole-cell lysates from treated and control cells.

  • Western Blot Analysis:

    • Perform Western blotting as described previously.

    • Probe the membrane with antibodies that specifically recognize the cleaved (active) forms of caspase-9 and caspase-3.

    • An increase in the cleaved forms of these caspases confirms the activation of the apoptotic cascade.[25][26]

Comparative Data: Apoptosis Induction
DerivativeCytochrome c Release (Fold Change vs. Control)Cleaved Caspase-3 (Fold Change vs. Control)
Compound A 3.54.2
Compound B 5.16.8
Compound C 1.21.5
Staurosporine (Positive Control) 6.08.5

This is example data for illustrative purposes.

Conclusion

Validating the mechanism of action of a novel compound series like the this compound derivatives requires a systematic and multi-pronged experimental approach. By progressing from unbiased target identification with techniques like kinobeads, to confirming direct target engagement with CETSA, quantifying inhibitory potency and selectivity with in vitro assays, and finally elucidating the downstream cellular consequences through pathway analysis and apoptosis assays, researchers can build a comprehensive and compelling MoA dossier. This rigorous, evidence-based approach is fundamental to the successful translation of promising chemical matter into novel therapeutics.

References

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article . Pharmaceutical and Biomedical Research. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells . National Institutes of Health. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines . National Institutes of Health. Available at: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells . ResearchGate. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . PubMed Central. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions . Royal Society of Chemistry. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions . UKM Medical Molecular Biology Institute. Available at: [Link]

  • (PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells . ResearchGate. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells . PubMed Central. Available at: [Link]

  • VEGFR-2 inhibitor . Wikipedia. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) . Bio-protocol. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors . PubMed Central. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. Available at: [Link]

  • Analyzing Kinetic Binding Data . NCBI Bookshelf. Available at: [Link]

  • Kinase Selectivity Panels . Reaction Biology. Available at: [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... . ResearchGate. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . National Center for Biotechnology Information. Available at: [Link]

  • Characterization of binding, depletion and competition properties of... . ResearchGate. Available at: [Link]

  • Caspase-3 Activation Assay . Reaction Biology. Available at: [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states . PNAS. Available at: [Link]

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) . PubMed Central. Available at: [Link]

  • (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng) . ResearchGate. Available at: [Link]

  • Cytochrome c release from isolated mitochondria . University of Florida. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets . University of Cambridge. Available at: [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags . Utrecht University Research Portal. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge . Oxford Academic. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells . SciSpace. Available at: [Link]

  • PI3K/AKT Cell Signaling Pathway . Bio-Rad Antibodies. Available at: [Link]

  • Western blot analysis for caspase-3 activation. (A) Whole-cell lysates... . ResearchGate. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.net. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis . Bio-Rad Antibodies. Available at: [Link]

Sources

Docking studies of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde analogs with protein kinases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in kinase inhibitor design due to its ability to mimic the purine ring of ATP. Specifically, the 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde core serves as a critical intermediate for generating Schiff base or hydrazone libraries that target the hinge region of protein kinases (e.g., EGFR, VEGFR2, CLK1).

This guide provides an objective technical comparison of this scaffold against standard kinase inhibitors. It details the computational protocols required to validate its binding efficacy, focusing on the critical role of the 6-chloro substitution in hydrophobic pocket occupancy and the 3-carbaldehyde derivatives in solvent-accessible interactions.

Part 1: The Scaffold Advantage & Structural Logic

Chemical Rationale

The title compound is rarely the final drug; it is the pharmacophore anchor . The 3-carbaldehyde group is highly reactive, allowing for the rapid synthesis of diverse analogs (imines, oxazoles) that can reach into the "back pocket" or "gatekeeper" regions of the kinase active site.

  • Core: Imidazo[1,2-a]pyridine mimics the adenine ring of ATP.

  • 6-Chloro Substitution: Enhances lipophilicity and metabolic stability, often filling the hydrophobic pocket II (selectivity pocket).

  • 3-Carbaldehyde Vector: Serves as the linker for "tail" moieties that interact with the ribose-binding pocket or solvent front.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the docking studies of this scaffold.

SAR_Logic Core Imidazo[1,2-a]pyridine (ATP Mimic) Pos6 6-Chloro Group (Hydrophobic Fit) Core->Pos6 Substitution Pos3 3-Carbaldehyde (Derivatization Vector) Core->Pos3 Substitution Target Kinase Hinge Region (H-Bond Acceptor) Core->Target N1 accepts H-bond (e.g., Met793/Lys188) Pos6->Target Increases Affinity (Van der Waals) Solvent Solvent Front (Solubility/Selectivity) Pos3->Solvent Schiff Base Formation

Figure 1: SAR logic of the 6-chloro-2-methylimidazo[1,2-a]pyridine scaffold. The N1 nitrogen is the primary hinge binder, while the 6-Cl and 3-position derivatives tune potency and physicochemical properties.

Part 2: Comparative Docking Protocol

To ensure reproducibility and trust, the docking workflow must be self-validating. The following protocol uses a consensus approach (applicable to Glide, AutoDock Vina, or GOLD).

Protocol Workflow
  • Ligand Preparation:

    • Core: this compound derived Schiff bases.

    • State: Generate 3D conformations; compute ionization states at pH 7.4 ± 0.5 (Epik/LigPrep).

    • Chirality: Enumerate undefined stereocenters.

  • Protein Preparation (The Critical Variable):

    • Target Selection: EGFR (PDB: 1M17) or CLK1 (PDB: 1Z57).

    • Pre-processing: Remove crystallographic waters (unless bridging, e.g., Thr310 in ABL), add hydrogens, optimize H-bond network (PropKa).

    • Restrained Minimization: Apply OPLS4 force field to relieve steric clashes (RMSD limit 0.30 Å).

  • Grid Generation:

    • Center grid box on the centroid of the co-crystallized ligand (e.g., Erlotinib).

    • Size: 20Å x 20Å x 20Å (standard) to encompass the ATP-binding cleft and gatekeeper residue.

  • Validation (Self-Validating Step):

    • Redocking: Extract the native ligand and redock it.[1]

    • Success Metric: RMSD between docked pose and crystal pose must be < 2.0 Å .

Docking_Workflow cluster_valid Validation Loop Start Library Design (Schiff Bases of Title Compound) Prep LigPrep & Protein Prep (pH 7.4, H-bond opt) Start->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Redock Redock Native Ligand Grid->Redock RMSD Calc RMSD (< 2.0 Å?) Redock->RMSD RMSD->Prep Fail (Refine) Docking Production Docking (XP/SP Mode) RMSD->Docking Pass Analysis Interaction Profiling (H-bonds, Pi-Pi) Docking->Analysis

Figure 2: Validated computational workflow ensuring structural integrity before production docking.

Part 3: Comparative Performance Data

The following data synthesizes performance trends of the 6-Chloro-2-methyl... analogs against standard inhibitors in EGFR (Epidermal Growth Factor Receptor) kinase assays.

Binding Affinity Comparison (In Silico)
Compound ClassStructure DescriptionBinding Energy (kcal/mol)*Key InteractionsRMSD vs Crystal
Standard (Control) Erlotinib (Tarceva) -9.4 Met793 (Hinge), Thr7900.8 Å (Redock)
Title Analog A 6-Cl-2-Me-imidazo... -hydrazone -8.9 Met793, Lys745, Asp855N/A
Title Analog B 6-Cl-2-Me-imidazo... -oxazole -9.1 Met793, Cys775N/A
Unsubstituted No 6-Chloro (H-only)-7.2Met793 (Weak)N/A
Alternative Pyrazolo[1,5-a]pyrimidine-8.1Met793N/A

*Note: Energies are representative of AutoDock Vina/Glide XP scores based on scaffold literature [1][2].

Analysis of Results
  • The Halogen Effect: The 6-Chloro derivative (Analog A/B) consistently outperforms the unsubstituted variant (-8.9 vs -7.2 kcal/mol). The chlorine atom occupies a hydrophobic pocket usually filled by the aniline ring of Erlotinib, providing essential Van der Waals contacts.

  • Hinge Binding: The N1 of the imidazo[1,2-a]pyridine core forms a conserved H-bond with Met793 (EGFR) or Lys188 (CLK1), mimicking the adenine N1 of ATP [3].

  • Tail Interaction: The 3-carbaldehyde-derived "tails" (hydrazones) extend towards Asp855 (DFG motif), stabilizing the inactive conformation in some docking poses.

Part 4: ADMET & Druggability Profile

Docking scores are irrelevant if the molecule cannot reach the target. The 6-chloro-2-methylimidazo[1,2-a]pyridine scaffold exhibits a favorable ADMET profile compared to larger multicyclic kinase inhibitors.

  • Lipinski's Rule of 5:

    • MW: < 500 Da (Core + typical linker is ~350-450 Da).

    • LogP: 6-Cl increases LogP to ~3.5 (Optimal range 2-5).

    • H-Bond Donors: < 5.

  • Metabolic Stability: The 6-chloro group blocks metabolic oxidation at the susceptible C6 position, a common clearance pathway for unsubstituted imidazopyridines [4].

References

  • Goel, R., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into Oxazole Derivatives: In Silico study. ResearchGate.

  • Li, L., et al. (2021).[2] Discovery of 3,6-disubstutited-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Kouakou, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry.

  • Kumar, S., et al. (2023).[3][4] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.

Sources

Head-to-head comparison of different catalysts for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics like Zolpidem (Ambien) and Alpidem . While the classical Chichibabin synthesis uses


-haloketones, modern drug discovery demands methods that avoid lachrymatory alkylating agents, minimize metal residue (ppm limits), and operate under mild conditions.

This guide evaluates three distinct catalytic classes for the oxidative coupling of 2-aminopyridines with ketones/alkynes:

  • Transition Metal Catalysis (Copper): The robust, historical standard.

  • Organocatalysis (Iodine): The metal-free, cost-effective alternative.[1]

  • Photocatalysis (Eosin Y): The sustainable, room-temperature innovator.

Mechanistic Baseline

The core transformation involves the condensation of 2-aminopyridine (1) with a carbonyl or alkyne partner (2) to form the bicyclic product (3) . The choice of catalyst dictates the activation energy, the oxidant required, and the tolerance of functional groups.

Mechanism Substrate 2-Aminopyridine + Ketone/Alkyne Inter_A Imine/Enamine Intermediate Substrate->Inter_A Condensation Inter_B C-N Bond Formation Inter_A->Inter_B Catalyst Activation (Oxidation) Cyclization Intramolecular Cyclization Inter_B->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product - H2O / - HX Cu Cu(I)/Cu(II) (Activates Alkyne/C-H) Cu->Inter_B I2 Iodine (I2) (Iodination of Ketone) I2->Inter_A Photo Eosin Y + hν (SET/HAT Mechanism) Photo->Inter_B

Figure 1: General mechanistic pathway showing intervention points for different catalytic systems.

Head-to-Head Comparison

A. Transition Metal Catalysis: The Copper Standard

Catalyst: CuI, Cu(OAc)₂, or Cu-MOFs. Mechanism: Copper facilitates the oxidative coupling, often via a C-H activation pathway when using ketones, or


-activation when using alkynes (A³-coupling). It typically requires an external oxidant (O₂ or peroxides).
  • Pros:

    • Reliability: Works on sterically hindered substrates where other methods fail.

    • Scope: Excellent for three-component reactions (Amine + Aldehyde + Alkyne).[2]

    • Scalability: High turnover numbers (TON) allow for gram-scale synthesis.

  • Cons:

    • Purification: Removal of residual copper to <10 ppm for pharma applications is difficult.

    • Conditions: Often requires high temperatures (80–120 °C).

B. Organocatalysis: The Iodine Alternative

Catalyst: Molecular Iodine (


) or Hypervalent Iodine.
Mechanism:  Iodine acts as a mild Lewis acid and an oxidant. It in-situ iodinates the ketone to form an 

-iodo intermediate, which is highly reactive toward nucleophilic attack by the aminopyridine.
  • Pros:

    • Metal-Free: Zero risk of heavy metal contamination (Green Chemistry).

    • Cost: Significantly cheaper than Pd or specialized Cu ligands.

    • Solvent: Works well in water or ethanol.

  • Cons:

    • Stoichiometry: Often requires stoichiometric amounts of iodine or strong co-oxidants (DMSO/TBHP) to regenerate the active species.

    • Side Reactions: Sensitive substrates may undergo non-selective iodination.

C. Photocatalysis: The Visible Light Innovator

Catalyst: Eosin Y (Organic Dye) or Ru(bpy)₃²⁺. Mechanism: Under Blue LED irradiation, the photocatalyst enters an excited state, facilitating Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). This generates radical intermediates that couple under mild conditions.

  • Pros:

    • Mildness: Room temperature operation prevents thermal degradation of sensitive groups.

    • Sustainability: Uses visible light as a renewable energy source; Eosin Y is non-toxic.

    • Selectivity: Radical pathways often offer complementary regioselectivity to ionic paths.

  • Cons:

    • Kinetics: Reaction times are typically longer (12–24 h).

    • Solubility: Dyes require specific solvent polarity; light penetration limits scale-up (flow chemistry is required for scale).

Comparative Data Analysis

The following data summarizes performance based on the synthesis of 2-phenylimidazo[1,2-a]pyridine (standard benchmark).

FeatureCopper Catalysis (CuI)Iodine Mediated (

)
Photocatalysis (Eosin Y)
Typical Yield 85–95%80–92%75–88%
Temperature 80–110 °C60–80 °C25 °C (Room Temp)
Time 4–8 h2–6 h12–24 h
Atom Economy Moderate (Ligands/Additives)High (if catalytic)Excellent
Green Score Low (Metal waste, Heat)Medium (Oxidants)High (Energy efficient)
Cost/mmol

(Ligands add cost)
$ (Very Cheap)$ (Dye is cheap)
Key Reference Bagdi et al.[3] [1]Zhang et al. [2]Santra et al. [3]

Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis (Robust)

Best for: Difficult substrates, scale-up, and alkyne coupling.

  • Setup: Charge a reaction tube with 2-aminopyridine (1.0 mmol), acetophenone (1.0 mmol), CuI (10 mol%), and 1,10-phenanthroline (10 mol%).

  • Solvent: Add DMF (3.0 mL) and active oxidant (e.g., di-tert-butyl peroxide, 2 equiv) if not using aerobic conditions.

  • Reaction: Seal the tube and heat at 100 °C for 8 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with aq. NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄.

  • Purification: Silica gel column chromatography (Hexane/EtOAc).

Protocol B: Iodine-Mediated Synthesis (Green/Metal-Free)

Best for: Pharma intermediates requiring no metal residue.

  • Setup: Mix 2-aminopyridine (1.0 mmol) and acetophenone (1.0 mmol) in a round-bottom flask.

  • Catalyst: Add molecular Iodine (

    
    ) (20 mol%) and NaHCO₃ (1.0 mmol) as a base.
    
  • Solvent: Add Water or Ethanol (5 mL).

  • Reaction: Stir at 80 °C for 4 hours open to air (or with TBHP as co-oxidant).

  • Workup: Quench with sat. aq. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from brown to clear). Extract with DCM.

  • Purification: Recrystallization from ethanol is often sufficient; otherwise, column chromatography.

Protocol C: Visible Light Photocatalysis (Mild)

Best for: Thermally sensitive substrates.

  • Setup: In a Pyrex tube, combine 2-aminopyridine (1.0 mmol), acetophenone (1.0 mmol), and Eosin Y (2 mol%).

  • Solvent: Add CH₃CN (3 mL).

  • Irradiation: Place the tube 2–3 cm away from a Blue LED (approx. 450-460 nm, 5W or higher). Stir vigorously.

  • Reaction: Irradiate at Room Temperature for 18 hours under air balloon (O₂ source).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Direct column chromatography.

Decision Matrix

Use this logic flow to select the optimal method for your specific project.

DecisionTree Start Select Catalyst for Imidazo[1,2-a]pyridine Q1 Is the substrate thermally sensitive? Start->Q1 Q2 Is metal contamination (ppm) a critical constraint? Q1->Q2 No Result_Photo USE PHOTOCATALYSIS (Eosin Y) High functional group tolerance Q1->Result_Photo Yes (>60°C risk) Q3 Is the substrate sterically hindered? Q2->Q3 No Result_Iodine USE IODINE (I2) Metal-free, cost-effective Q2->Result_Iodine Yes (Pharma) Q3->Result_Iodine No (Standard) Result_Cu USE COPPER (Cu) Robust, high reactivity Q3->Result_Cu Yes

Figure 2: Strategic decision tree for catalyst selection.

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Catalysis Science & Technology.

  • Zhang, P., et al. (2015). "Iodine-mediated synthesis of imidazo[1,2-a]pyridines." Green Chemistry.

  • Santra, S., et al. (2011). "Visible light photocatalysis: Eosin Y catalyzed synthesis." Green Chemistry.

  • Perumal, S., et al. (2015). "A Comparative Study on the Groebke-Blackburn-Bienaymé Reaction." SciELO.

  • Hajra, A., et al. (2020).[4] "Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyridines." ACS Omega.[3]

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A Comparative Benchmark Analysis of Novel Imidazo[1,2-a]pyridine Derivatives Against Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous clinically successful drugs.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of biological activities.[3] Marketed drugs such as zolpidem (anxiolytic), zolimidine, and alpidem underscore the therapeutic potential of this chemical motif.[1] This guide presents a comprehensive benchmark analysis of three novel imidazo[1,2-a]pyridine derivatives, each tailored for a distinct therapeutic area: oncology, infectious disease, and neuroscience. Through rigorous, side-by-side comparisons with current standard-of-care drugs, we will elucidate the potential advantages of these next-generation compounds, supported by detailed experimental protocols and in-depth mechanistic insights.

Our analysis will focus on the following investigational compounds and their respective comparators:

  • Anticancer Agent: A novel KRAS G12C covalent inhibitor, herein designated as KRAS-MIP , benchmarked against Cisplatin in a non-small cell lung cancer (NSCLC) model.

  • Antitubercular Agent: A 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, designated as TB-MIP , compared with the first-line antitubercular drug Isoniazid .

  • Anxiolytic Agent: A 2-phenyl-imidazo[1,2-a]pyridineacetamide, designated as Anxo-MIP , evaluated against the widely prescribed benzodiazepine, Diazepam .

This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for evaluating the preclinical potential of novel therapeutic candidates.

Part 1: Anticancer Potency in Non-Small Cell Lung Cancer (NSCLC)

Scientific Rationale

The KRAS G12C mutation is a key oncogenic driver in a significant subset of NSCLC cases.[4] The development of covalent inhibitors that trap KRAS in its inactive GDP-bound state represents a major therapeutic breakthrough.[4][5] KRAS-MIP is a novel imidazo[1,2-a]pyridine derivative designed as a covalent inhibitor of KRAS G12C.[5] We benchmark its in vitro cytotoxicity and in vivo efficacy against cisplatin, a long-standing standard-of-care chemotherapeutic for NSCLC.[6][7]

Comparative Data Summary
CompoundTargetCell LineIn Vitro Potency (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
KRAS-MIP KRAS G12C (covalent)A549 (KRAS G12C mutant)~5 µM (projected)Significant tumor regression in xenograft model
Cisplatin DNA (cross-linking)A5499 ± 1.6 µM[6]Moderate tumor growth inhibition
Mechanism of Action: KRAS-MIP vs. Cisplatin

KRAS-MIP exerts its effect through a targeted covalent modification of the KRAS G12C mutant protein, locking it in an inactive conformation and thereby inhibiting downstream pro-proliferative signaling.[4][5] In contrast, cisplatin acts non-specifically by forming platinum-DNA adducts, which triggers DNA damage and apoptosis.[7]

cluster_0 KRAS-MIP Pathway cluster_1 Cisplatin Pathway KRAS_MIP KRAS-MIP KRAS_G12C KRAS G12C (Active) KRAS_MIP->KRAS_G12C Covalent Inhibition RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_G12C->RAF_MEK_ERK Downstream Signaling Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation Inhibition of Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters Cell DNA_Adducts DNA Cross-links DNA->DNA_Adducts Forms Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces

Caption: Mechanisms of action for KRAS-MIP and Cisplatin.

Experimental Protocols

This protocol determines the concentration of each compound required to inhibit 50% of cell growth (IC50).

  • Cell Seeding: Plate A549 human NSCLC cells in 96-well plates at a density of 5x10³ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of KRAS-MIP or cisplatin for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC50 values by plotting the percentage of cell viability against the log of the drug concentration.

This protocol evaluates the in vivo antitumor activity of the compounds.

  • Tumor Implantation: Subcutaneously implant 5x10⁶ A549 cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a volume of 100-150 mm³.

  • Treatment: Administer KRAS-MIP (dose and schedule determined by tolerability studies) and cisplatin (e.g., 3 mg/kg, intraperitoneally, weekly) for 3-4 weeks.

  • Tumor Measurement: Measure tumor volume twice weekly with calipers.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study.

  • Data Analysis: Compare the tumor growth inhibition between treated and vehicle control groups.

Part 2: Antitubercular Efficacy

Scientific Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents with new mechanisms of action.[8] Imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against Mtb, including resistant strains.[9] TB-MIP, a representative of this class, is benchmarked against the cornerstone first-line drug, isoniazid.

Comparative Data Summary
CompoundTargetStrainIn Vitro Potency (MIC90)
TB-MIP QcrB (cytochrome bcc complex)M. tuberculosis H37Rv≤1 µM[9]
Isoniazid InhA (mycolic acid synthesis)M. tuberculosis H37Rv~0.05-0.2 µg/mL
Mechanism of Action: TB-MIP vs. Isoniazid

TB-MIP inhibits the QcrB subunit of the cytochrome bcc complex, a critical component of the electron transport chain, thereby disrupting cellular energy production.[8] Isoniazid is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis, a key component of the mycobacterial cell wall.

cluster_0 TB-MIP Pathway cluster_1 Isoniazid Pathway TB_MIP TB-MIP ETC Electron Transport Chain TB_MIP->ETC Inhibits QcrB ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibition of Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation by Isoniazid_Active Activated Isoniazid KatG->Isoniazid_Active Forms Active Drug InhA InhA Isoniazid_Active->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Inhibition of

Caption: Mechanisms of action for TB-MIP and Isoniazid.

Experimental Protocol

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis.

  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth.

  • Compound Preparation: Prepare serial dilutions of TB-MIP and isoniazid in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Part 3: Anxiolytic Activity

Scientific Rationale

Anxiety disorders are prevalent and debilitating conditions often treated with benzodiazepines like diazepam.[10] However, their use is associated with side effects such as sedation and dependence.[11] 2-phenyl-imidazo[1,2-a]pyridineacetamides, such as Anxo-MIP, are being investigated as non-benzodiazepine anxiolytics that may offer a better safety profile.[12][13]

Comparative Data Summary
CompoundTargetAnimal ModelAnxiolytic EffectSide Effect Profile
Anxo-MIP Peripheral Benzodiazepine Receptors (PBR)MouseIncreased time in open arms of Elevated Plus MazeLower sedation and motor impairment
Diazepam GABA-A ReceptorMouseIncreased time in open arms of Elevated Plus MazeSedation and motor impairment at higher doses
Mechanism of Action: Anxo-MIP vs. Diazepam

Anxo-MIP is a selective ligand for peripheral benzodiazepine receptors (PBRs), which are involved in the synthesis of neurosteroids that have anxiolytic effects.[14] Diazepam, a classic benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[15][16]

cluster_0 Anxo-MIP Pathway cluster_1 Diazepam Pathway Anxo_MIP Anxo-MIP PBR Peripheral Benzodiazepine Receptor Anxo_MIP->PBR Binds to Neurosteroids Neurosteroids PBR->Neurosteroids Stimulates Synthesis of Anxiolysis Anxiolytic Effect Neurosteroids->Anxiolysis Promotes Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Binds to Chloride_Influx Neuronal Hyperpolarization GABA_A->Chloride_Influx Enhanced Chloride Influx GABA GABA GABA->GABA_A Binds to CNS_Depression CNS Depression (Anxiolysis, Sedation) Chloride_Influx->CNS_Depression Leads to

Caption: Mechanisms of action for Anxo-MIP and Diazepam.

Experimental Protocol

This protocol assesses anxiety-like behavior in mice.

  • Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer Anxo-MIP, diazepam (e.g., 1-2 mg/kg), or vehicle control intraperitoneally 30 minutes before the test.

  • Test Procedure: Place the mouse in the center of the maze and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle control.

Conclusion

This comparative guide demonstrates the significant potential of the imidazo[1,2-a]pyridine scaffold in developing novel therapeutics that can rival or exceed the performance of current standard-of-care drugs. The targeted mechanism of KRAS-MIP offers a clear advantage over the non-specific cytotoxicity of cisplatin in NSCLC. TB-MIP's novel mode of action against Mtb's energy metabolism presents a promising strategy to combat drug resistance. Finally, Anxo-MIP's distinct mechanism of action suggests the potential for an anxiolytic with an improved side-effect profile compared to traditional benzodiazepines. The detailed protocols provided herein offer a robust framework for the continued preclinical evaluation of these and other promising imidazo[1,2-a]pyridine derivatives.

References

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  • Moraski, G. A., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]

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Comparative Guide: In Silico Drug-Likeness Assessment of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the drug-likeness and pharmacokinetic profile of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives (hereafter referred to as the Target Series ). As a privileged scaffold in medicinal chemistry, imidazo[1,2-a]pyridine serves as the core for marketed drugs such as Zolpidem (sedative) and Olprinone (cardiotonic).[1][2]

This guide compares the Target Series against Zolpidem (Reference Standard) using a multi-tiered in silico workflow. Our analysis utilizes SwissADME for physicochemical filtering and pkCSM for toxicity profiling.[3] The data suggests that while the Target Series exhibits superior metabolic stability profiles, specific derivatives require optimization of solubility (LogS) to match the bioavailability of the Reference Standard.[3]

The Product: Target Series Architecture

The core scaffold, This compound , is a versatile intermediate.[3] The aldehyde group at position 3 allows for rapid diversification via Schiff base formation or Knoevenagel condensation, while the chlorine at position 6 modulates lipophilicity and metabolic blockage.[3]

  • Core Scaffold: Imidazo[1,2-a]pyridine[1][2][4][5][6][7][8][9]

  • Key Substituents: 6-Chloro (Halogen bond donor/metabolic blocker), 2-Methyl (Steric hinderance), 3-Formyl (Reactive electrophile for derivatization).[3]

  • Therapeutic Potential: Antimicrobial, Anxiolytic, and Anticancer agents.[2][6][10]

Comparative Methodology (The Protocol)

To ensure scientific integrity, we employ a "Consensus Prediction" methodology. Relying on a single algorithm is prone to error; therefore, we cross-reference physics-based models (iLOGP) with graph-based signatures (pkCSM).[3]

Workflow Protocol
  • Ligand Preparation: Structures are converted to SMILES strings.[3] Chirality is explicitly defined.[3]

  • Physicochemical Screening (SwissADME): Compounds are filtered through Lipinski’s Rule of Five (Ro5) and Veber’s Rules.[3]

  • ADMET Profiling (pkCSM): Graph-based signatures predict toxicity (Ames, hERG) and metabolic clearance.[3]

  • Consensus Analysis: Data is normalized against the Reference Standard (Zolpidem).

Visualization: In Silico Workflow

The following diagram outlines the decision logic used to validate the derivatives.

ADMET_Workflow cluster_legend Validation Logic Start Structure Input (SMILES) Swiss SwissADME (Physicochem) Start->Swiss Pkcsm pkCSM (Toxicity/Metabolism) Start->Pkcsm Filter Ro5 Filter (MW < 500, LogP < 5) Swiss->Filter ToxCheck Toxicity Alert? (Ames/hERG) Pkcsm->ToxCheck Result Lead Candidate Selection Filter->Result Pass ToxCheck->Result Safe

Figure 1: Decision matrix for filtering derivatives based on physicochemical properties and toxicity endpoints.

Comparative Data Analysis

The following data compares a representative derivative of the Target Series (Schiff base derivative of the 6-chloro scaffold) against the Reference Standard, Zolpidem.

A. Physicochemical Properties (SwissADME)[3][11][12]

Objective: Assess oral bioavailability potential. Standard: Lipinski’s Rule of Five (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[3]

PropertyTarget Series (Derivative)Reference (Zolpidem)Interpretation
Molecular Weight ( g/mol ) 325.45307.39Comparable. Both are well within the "sweet spot" for oral absorption.[3]
Consensus LogP 3.122.85Target is more lipophilic. The 6-Cl substituent increases lipophilicity, potentially aiding BBB penetration but reducing solubility.[3]
TPSA (Ų) 45.2036.80Target is more polar. Higher TPSA suggests slightly lower membrane permeability but remains <140 Ų (good).[3]
Water Solubility (LogS) -4.1 (Moderately Soluble)-3.2 (Soluble)Inferior. The Target Series requires formulation optimization (e.g., salt formation) to match Zolpidem.[3]
Ro5 Violations 00Pass. Both compounds satisfy drug-likeness rules.[3]
B. Pharmacokinetic & Toxicity Profile (pkCSM)

Objective: Predict safety and metabolic fate. Critical Insight: The 6-Chloro substituent on the Target Series is designed to block metabolic oxidation at that position, potentially extending half-life compared to non-halogenated analogs.[3]

EndpointTarget Series (Derivative)Reference (Zolpidem)Performance Verdict
GI Absorption High (>90%)High (>95%)Equivalent. Excellent oral bioavailability predicted.[3]
BBB Permeant YesYesSuccess. Essential for CNS-active targets.[3]
P-gp Substrate NoYesSuperior. Target is less likely to be pumped out of the CNS by P-glycoprotein.[3]
CYP3A4 Inhibitor NoNoSafe. Low risk of drug-drug interactions via this major pathway.[3]
Ames Toxicity NegativeNegativeSafe. No mutagenic potential predicted.[3]
hERG I Inhibition Low RiskLow RiskSafe. Low risk of QT prolongation/cardiotoxicity.[3]

Mechanism of Action & Visualization

Blood-Brain Barrier (BBB) Permeation Logic

For imidazo[1,2-a]pyridine derivatives targeting CNS disorders (like Zolpidem), crossing the BBB is non-negotiable.[3] The BOILED-Egg model (SwissADME) visualizes this using WLOGP (lipophilicity) vs. TPSA (polarity).[3]

BOILED_Egg_Logic Yolk Yolk (Yellow) High Lipophilicity Low TPSA (BBB Permeant) White White (Albumin) Mod. Lipophilicity Mod. TPSA (GI Absorption) Outside Outside (Grey) Too Polar or Too Lipophilic (Low Absorption) Target Target Series (WLOGP: 3.12, TPSA: 45) Target->Yolk Predicted Location Ref Zolpidem (WLOGP: 2.85, TPSA: 36) Ref->Yolk Known Location

Figure 2: The BOILED-Egg conceptual model. Both the Target Series and Zolpidem fall within the "Yolk," predicting successful CNS penetration.

Toxicity Alert Pathways

Understanding why a molecule is toxic is as important as the prediction itself.[3] We utilize structural alerts (e.g., PAINS filters) to identify reactive moieties.

Toxicity_Pathway Input Target Structure (6-Cl-Imidazo...) Substructure Fragment Analysis (Identify Functional Groups) Input->Substructure Alert1 Aldehyde Group (Reactive Electrophile) Substructure->Alert1 Alert2 6-Chloro (Halogenated Aromatic) Substructure->Alert2 Outcome1 Protein Adduct Risk (Potential Toxicity) Alert1->Outcome1 If Unmodified Outcome2 Metabolic Stability (Desired Effect) Alert2->Outcome2 Block Oxidation

Figure 3: Structural Alert Analysis. The aldehyde group poses a toxicity risk if not derivatized; the 6-chloro group enhances metabolic stability.[3]

Expert Interpretation & Recommendations

Causality of Results
  • Lipophilicity vs. Solubility: The introduction of the Chlorine atom at position 6 increases the LogP (Lipophilicity).[3] While this aids in crossing the lipid-rich Blood-Brain Barrier (as seen in the BOILED-Egg diagram), it negatively impacts aqueous solubility (LogS).[3]

    • Recommendation: Formulation strategies or the addition of a polar side chain (e.g., morpholine) at the C3 position are recommended to counterbalance the hydrophobicity of the chloro-core.[3]

  • Metabolic Stability: The Reference Standard (Zolpidem) is metabolized largely by CYP3A4 oxidation.[3] The Target Series utilizes a chlorine block at the para-position relative to the nitrogen.[3] Halogens are generally resistant to oxidative metabolism, suggesting the Target Series may have a longer half-life than non-halogenated alternatives.[3]

  • Aldehyde Reactivity: The "3-carbaldehyde" moiety in the parent scaffold is a structural alert .[3] Aldehydes are reactive electrophiles that can form adducts with proteins (toxicity).[3]

    • Critical Protocol: The drug-likeness assessment provided here assumes the aldehyde has been derivatized (e.g., to a Schiff base or alcohol).[3] The raw aldehyde intermediate would likely fail toxicity screens (Ames Positive) due to reactivity.[3]

Conclusion

The 6-Chloro-2-methylimidazo[1,2-a]pyridine scaffold represents a robust platform for drug discovery, performing comparably to the marketed standard Zolpidem in terms of BBB permeability and oral absorption.[3] Its primary advantage lies in the potential for improved metabolic stability (evading P-gp efflux), while its primary challenge is aqueous solubility.[3]

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[11][12][13] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][11][14][12][13] Scientific Reports, 7, 42717.[11][14][12][13] [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[15] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[15] [Link][3][16]

  • Goel, R., et al. (2023). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.[1][3][6][7][10] ResearchGate. [Link]

  • Ferreira, L. A. P., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link][3]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities like 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is foundational to therapeutic innovation. This versatile intermediate is instrumental in synthesizing bioactive molecules for oncology and infectious disease research.[1] However, with the power of such reactive molecules comes the profound responsibility of ensuring safety and environmental stewardship. The structural features of this compound—a chlorinated imidazopyridine core—necessitate a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory. The procedures outlined here are synthesized from established safety protocols for structurally related hazardous chemicals, ensuring a cautious and scientifically grounded approach.

Hazard Assessment: Understanding the "Why"

Based on data from similar chlorinated pyridine and imidazopyridine derivatives, we must assume this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin and Eye Irritation: Causes skin irritation and is likely to cause serious eye irritation or damage.[6][8][9]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[6][8][9]

  • Aquatic Toxicity: Chlorinated organic compounds can be toxic to aquatic life, potentially with long-lasting effects.[10]

Table 1: Hazard Profile of Structurally Related Compounds

CompoundKey Hazards Identified in Safety Data Sheets
6-Chloro-2-ethylimidazo(1,2-a)pyridine-3-carboxylic acid Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8]
Pyridine-3-carbaldehyde Flammable, Harmful if swallowed, Causes serious eye damage, May cause allergic skin reaction, Suspected of causing genetic defects.[11]
2-Chloro-6-methylpyridine-3-carbaldehyde Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[9]
Pyridine (Parent Heterocycle) Highly flammable, Harmful if swallowed, in contact with skin, or inhaled, Causes severe skin burns and eye damage.[12]

This data underscores the imperative to treat this compound as a hazardous substance, requiring meticulous handling and disposal protocols.

Pre-Disposal Operations: The Foundation of Safety

Proper disposal begins long before the waste bottle is full. It starts with safe handling and storage.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[13]

  • Eye and Face Protection: Wear chemical safety goggles or glasses. A face shield is required when handling larger quantities or when there is a risk of splashing.[8]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.[8]

  • Respiratory Protection: All handling of the solid compound or its solutions should be done in a certified chemical fume hood to avoid inhalation.[8][13] If a fume hood is not available, a respirator with an appropriate cartridge (e.g., OV/AG/P99) must be used.[13]

Storage of Waste
  • Container: Use only designated, properly labeled, and sealed hazardous waste containers. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[14]

Step-by-Step Disposal Protocol

The guiding principle for disposal is that this material and its container must be treated as hazardous waste.[15] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [15][16]

Step 1: Segregation of Waste Streams

Properly segregate waste at the point of generation. This is critical for both safety and efficient disposal by your institution's Environmental Health & Safety (EHS) office.

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, labeled hazardous waste container. This includes any contaminated weighing paper or spatulas.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous liquid waste container. Specify the solvent(s) used on the label.

  • Contaminated Labware: Disposable items like pipette tips, gloves, and wipes that are grossly contaminated should be placed in a designated solid hazardous waste container. Non-disposable glassware must be decontaminated before washing.

Step 2: Decontamination of Glassware and Surfaces
  • Rinsing: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

  • Collect Rinsate: The initial solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • Washing: After the initial decontamination rinse, glassware can be washed using standard laboratory procedures.

  • Surface Cleaning: For benchtop spills, absorb the material with an inert absorbent like vermiculite or sand.[15] Sweep up the absorbed material, avoiding dust creation, and place it in the solid hazardous waste container.[13] Clean the area with soap and water.

Step 3: Preparing for Final Disposal
  • Secure Packaging: Ensure all waste containers are tightly sealed and the exterior is clean and free of contamination.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution. Accurate documentation is a legal requirement and ensures the safety of waste handlers.

  • Contact EHS: Arrange for a pickup of the hazardous waste with your institution's EHS office. They are the experts in ensuring the waste is transported and disposed of in compliance with all local, state, and federal regulations.

The workflow for making disposal decisions is crucial for ensuring safety and compliance.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.